N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide
Description
Properties
IUPAC Name |
N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c21-13(12-7-3-1-4-8-12)18-14-16-11-17-15(19-14)20-9-5-2-6-10-20/h1,3-4,7-8,11H,2,5-6,9-10H2,(H,16,17,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBCWUXHLLMKDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=N2)NC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"synthesis protocol for N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide"
An In-depth Technical Guide to the Synthesis of N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide
Authored by: A Senior Application Scientist
Introduction: The 1,3,5-Triazine Scaffold in Modern Drug Discovery
The 1,3,5-triazine core is a privileged heterocyclic scaffold, forming the structural basis for a multitude of compounds with significant biological activity. Its derivatives are integral to medicinal chemistry, demonstrating a wide spectrum of therapeutic applications, including anticancer, antiviral, and antimicrobial properties.[1][2] The versatility of the 1,3,5-triazine ring stems from its unique electronic properties and the ability to undergo sequential, regioselective functionalization. This allows for the precise construction of diverse molecular libraries, making it a cornerstone for lead optimization and the development of novel therapeutic agents.[2]
This guide provides a comprehensive, field-proven protocol for the synthesis of a specific, multi-substituted derivative: This compound . We will delve into the underlying principles of the synthetic strategy, provide a detailed, step-by-step experimental procedure, and offer expert insights into process control and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of complex triazine derivatives.
Strategic Synthesis: A Stepwise Nucleophilic Aromatic Substitution Approach
The synthesis of unsymmetrically substituted triazines from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is governed by the principles of a sequential nucleophilic aromatic substitution (SNAr) mechanism.[1] The three chlorine atoms on the cyanuric chloride ring exhibit differential reactivity, which can be exploited through precise temperature control.[2][3]
The Causality of Temperature Control: The electron-withdrawing nature of the nitrogen atoms in the triazine ring renders the chlorine-bearing carbon atoms highly electrophilic. As each chlorine atom is replaced by a nucleophile (typically an electron-donating group), the ring becomes less electron-deficient, thus deactivating the remaining chlorine atoms towards further substitution.[1][4] This inherent change in reactivity allows for a controlled, stepwise substitution:
-
First Substitution: Occurs readily at low temperatures, typically 0°C or below.[3][4]
-
Second Substitution: Requires moderately increased temperatures, often around room temperature.[3][5]
-
Third Substitution: Necessitates elevated temperatures, often above 60-80°C.[3][4]
For the target molecule, this compound, two distinct nucleophiles—benzamide and piperidine—must be introduced. The chosen strategy involves a two-step sequence designed for optimal control and yield. We will first introduce the less nucleophilic benzamide moiety, followed by the more reactive secondary amine, piperidine. This sequence allows for milder conditions in the final step and prevents potential side reactions that could occur if the highly reactive piperidine were introduced first.
Caption: Synthetic workflow for the target molecule.
Part 1: Synthesis of Intermediate: N-(4,6-dichloro-1,3,5-triazin-2-yl)benzamide
This initial step involves the selective mono-substitution of cyanuric chloride with benzamide. The key to success is maintaining a low temperature (0°C) to prevent the formation of di-substituted byproducts.[4] Benzamide is a weaker nucleophile than an alkyl amine; therefore, its reaction requires careful control of stoichiometry and the presence of a base to neutralize the hydrochloric acid generated in situ.
Experimental Protocol: Step 1
| Reagent | Molar Eq. | MW ( g/mol ) | Amount | Solvent/Notes |
| Cyanuric Chloride | 1.0 | 184.41 | (user defined) | Highly reactive, lachrymator. Handle in a fume hood. |
| Benzamide | 1.0 | 121.14 | (user defined) | |
| Sodium Bicarbonate (NaHCO₃) | 1.0 | 84.01 | (user defined) | Base to neutralize HCl.[5] |
| Acetone or THF | - | - | (user defined) | Anhydrous solvent. |
Procedure:
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve cyanuric chloride (1.0 eq) in anhydrous acetone under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C using an ice-water bath. It is critical to maintain this temperature to ensure mono-substitution.[4]
-
Nucleophile Addition: In a separate beaker, prepare a solution of benzamide (1.0 eq) and sodium bicarbonate (1.0 eq) in acetone.
-
Reaction: Add the benzamide/NaHCO₃ solution dropwise to the stirred cyanuric chloride solution over a period of 60-90 minutes, ensuring the internal temperature does not rise above 5°C.
-
Monitoring: Stir the reaction mixture at 0-5°C for an additional 2-3 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the cyanuric chloride spot has been consumed.
-
Work-up: Once the reaction is complete, filter the mixture to remove the sodium chloride byproduct and any unreacted sodium bicarbonate.
-
Isolation: Pour the filtrate into ice-cold water to precipitate the product. Collect the white solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude N-(4,6-dichloro-1,3,5-triazin-2-yl)benzamide can be used in the next step without further purification or can be recrystallized from a suitable solvent like ethanol if higher purity is required.
Part 2: Synthesis of this compound
In this second stage, the dichloro-triazine intermediate is reacted with piperidine. The temperature is raised to room temperature to facilitate the substitution of the second, less reactive chlorine atom.[3]
Experimental Protocol: Step 2
| Reagent | Molar Eq. | MW ( g/mol ) | Amount | Solvent/Notes |
| N-(4,6-dichloro-1,3,5-triazin-2-yl)benzamide | 1.0 | 269.09 | (user defined) | From Step 1. |
| Piperidine | 1.1 | 85.15 | (user defined) | Slight excess to ensure complete reaction. |
| Triethylamine (TEA) or DIEA | 1.1 | 101.19 | (user defined) | Base to scavenge HCl.[6] |
| Tetrahydrofuran (THF) or 1,4-Dioxane | - | - | (user defined) | Anhydrous solvent. |
Procedure:
-
Preparation: Dissolve the N-(4,6-dichloro-1,3,5-triazin-2-yl)benzamide intermediate (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.
-
Base and Nucleophile Addition: Add triethylamine (1.1 eq) to the solution, followed by the dropwise addition of piperidine (1.1 eq). A slight exotherm may be observed.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The formation of triethylamine hydrochloride will be observed as a white precipitate.
-
Monitoring: Monitor the reaction by TLC until the starting dichloro-intermediate is no longer visible.
-
Work-up: Filter the reaction mixture to remove the precipitated salt. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude solid can be purified by recrystallization from a solvent system such as ethanol/water or by column chromatography on silica gel to yield the pure this compound.
Mechanistic Insight: Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds through a two-step addition-elimination mechanism, characteristic of SNAr. The nucleophile attacks the electron-deficient carbon atom of the triazine ring, forming a tetrahedral intermediate known as a Meisenheimer complex.[7][8] This intermediate is stabilized by the electron-withdrawing triazine core. In the subsequent step, the chloride leaving group is eliminated, restoring the aromaticity of the ring.
Caption: General SNAr mechanism on the 1,3,5-triazine ring.
Troubleshooting and Process Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Step 1 | Incomplete reaction of benzamide. | Ensure benzamide is fully dissolved. Consider using a slightly stronger, non-nucleophilic base like DIEA if NaHCO₃ proves insufficient. |
| Formation of di-substituted product in Step 1 | Reaction temperature was too high (>5°C). | Maintain strict temperature control at 0°C. Ensure slow, dropwise addition of the nucleophile solution.[4] |
| Low yield in Step 2 | Deactivation of the intermediate. | If the reaction is sluggish at room temperature, gently warm the mixture to 40-50°C and monitor closely by TLC. |
| Product difficult to purify | Presence of triazene byproducts or other impurities. | Control the pH during the coupling reaction. Purification by column chromatography may be necessary.[9] |
Safety Considerations
-
Cyanuric Chloride: Is corrosive and a lachrymator. It reacts with water to release HCl. Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Acetone and THF are flammable. Avoid open flames and ensure proper grounding of equipment.
-
Amines: Piperidine and triethylamine are corrosive and have strong odors. Handle in a fume hood.
By adhering to this detailed protocol and understanding the underlying chemical principles, researchers can confidently and efficiently synthesize this compound and its analogs for further investigation in drug discovery and development programs.
References
- BenchChem. (2025).
- R Discovery. (2024). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. R Discovery.
- CoLab. (2024).
- RSC Publishing. (2024). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. RSC Publishing.
- PrepChem.com. (n.d.). Synthesis of 2-amino-4,6-dichloro-1,3,5-triazine. PrepChem.com.
- ChemRxiv. (2025). Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Tria- zines via Cyanuric Chloride with Amino Groups and Boronic Acids. ChemRxiv.
- BenchChem. (2025). Application Notes and Protocols for the Preparation of Mono-substituted Derivatives from 2,4-dichloro-6-phenoxy-1,3,5-triazine. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: Reaction of 2-Chloro-4-methoxy-1,3,5-triazine with Amines for Pharmaceutical Research and Devel. BenchChem.
- PMC - NIH. (n.d.). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. PMC - NIH.
- PMC. (n.d.). Discovery of Novel Thiosemicarbazides Containing 1,3,5-Triazines Derivatives as Potential Synergists against Fluconazole-Resistant Candida albicans. PMC.
- ResearchGate. (n.d.). Synthesis of 4-(4′,6′-dichloro-1′,3′,5′-triazin-2′-ylamino)-benzene-sulfonamide precursor 1.
- BenchChem. (2025). Technical Support Center: Synthesis of 1-(4-Chlorophenylazo)piperidine. BenchChem.
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An In-depth Technical Guide to the Mechanism of Action of 1,3,5-Triazine Compounds
Prepared by: Gemini, Senior Application Scientist
Abstract
The 1,3,5-triazine ring is a privileged heterocyclic scaffold that forms the core of a vast array of biologically active compounds.[1][2] Its unique chemical properties, including high reactivity and the ability to be sequentially and selectively substituted at the 2, 4, and 6 positions, have made it a cornerstone in the development of herbicides, anticancer agents, and antimicrobial drugs.[3][4] This guide provides an in-depth exploration of the core mechanisms of action through which 1,3,5-triazine derivatives exert their potent biological effects. We will dissect the molecular interactions and downstream cellular consequences in three primary domains: herbicidal action through the inhibition of photosynthesis, anticancer activity via the disruption of folate metabolism and kinase signaling, and antimicrobial effects through various targeted and non-specific pathways. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile chemical class.
Introduction: The Versatility of the 1,3,5-Triazine Scaffold
The s-triazine is a six-membered ring containing three nitrogen atoms and three carbon atoms. The parent compound for the synthesis of most derivatives is 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.[3][5] The three chlorine atoms on this precursor are highly reactive and can be displaced by nucleophiles with stepwise selectivity by carefully controlling the reaction temperature. This synthetic tractability allows for the creation of vast libraries of mono-, di-, and tri-substituted triazines with finely tuned physicochemical and biological properties.[3] This chemical flexibility is the foundation for the broad spectrum of biological activities exhibited by this class of compounds, ranging from agricultural applications to advanced clinical therapeutics.[1][6]
Part I: Herbicidal Mechanism of Action: Inhibition of Photosystem II
The most well-established and commercially significant application of 1,3,5-triazines is in agriculture as herbicides. Compounds like atrazine and simazine are widely used for broadleaf weed control in various crops.[7][8]
Core Mechanism: Blocking Photosynthetic Electron Transport
The primary mechanism of action for triazine herbicides is the potent inhibition of photosynthesis at Photosystem II (PSII).[7][9]
-
Target Site: Triazine herbicides bind to the D1 protein, a core component of the PSII reaction center located in the thylakoid membranes of chloroplasts.[10][11]
-
Competitive Binding: The binding site on the D1 protein is specifically the niche normally occupied by plastoquinone (PQ), the secondary quinone acceptor (QB).[10][12] The triazine molecule competes with PQ for this binding site.[12]
-
Electron Transport Interruption: By binding to the QB site, the herbicide physically blocks the transfer of electrons from the primary quinone acceptor (QA) to plastoquinone.[10][13] This interruption halts the entire photosynthetic electron transport chain.[8][9]
-
Downstream Consequences: The blockage of electron flow has two major lethal effects on the plant:
-
Energy Depletion: The synthesis of ATP and NADPH, the energy currency and reducing power required to fix CO2 and produce carbohydrates, is halted.[10] This effectively starves the plant.
-
Oxidative Stress: The energy from absorbed light cannot be dissipated through the electron transport chain. This leads to the formation of highly reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals.[10] These ROS cause rapid lipid peroxidation, membrane damage, chlorophyll bleaching, and ultimately, cell death.[8][10]
-
Injury symptoms in susceptible plants, such as yellowing (chlorosis) and tissue death (necrosis), typically appear on older leaves first, starting from the margins and progressing inward, as the xylem-transported herbicide accumulates.[11]
Visualization: Atrazine Inhibition of Photosystem II
Caption: Atrazine blocks the QB binding site on the D1 protein in PSII, halting electron flow to plastoquinone and causing a buildup of energy that generates destructive reactive oxygen species (ROS).
Experimental Protocol: Photosystem II Inhibition Assay (Hill Reaction)
This protocol describes a method to quantify the inhibitory effect of a triazine compound on PSII activity by measuring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).
-
Thylakoid Isolation:
-
Homogenize fresh spinach or pea leaves in an ice-cold isolation buffer (e.g., 50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 1 mM MgCl2, 1 mM MnCl2, 2 mM EDTA).
-
Filter the homogenate through several layers of cheesecloth to remove large debris.
-
Centrifuge the filtrate at a low speed (e.g., 200 x g) for 2 minutes to pellet intact chloroplasts and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 4000 x g) for 10 minutes to pellet the thylakoid membranes.
-
Resuspend the thylakoid pellet in a small volume of the isolation buffer and determine the chlorophyll concentration spectrophotometrically.
-
-
Reaction Setup:
-
Prepare a reaction mixture in a cuvette containing reaction buffer (e.g., 50 mM HEPES-KOH pH 7.6, 5 mM MgCl2, 100 mM sorbitol) and 50 µM DCPIP.
-
Add the test triazine compound at various concentrations (dissolved in a suitable solvent like DMSO, with a final solvent concentration below 1%). Include a solvent-only control.
-
Add the isolated thylakoids to achieve a final chlorophyll concentration of 10-20 µg/mL. Keep the cuvette in the dark.
-
-
Measurement:
-
Place the cuvette in a spectrophotometer and measure the initial absorbance at 600 nm (A600).
-
Illuminate the sample with a strong actinic light source (e.g., a red light source >650 nm).[7]
-
Record the decrease in A600 over time (e.g., every 15 seconds for 2-3 minutes) as the blue DCPIP is reduced to its colorless form.
-
The rate of DCPIP reduction is proportional to the rate of photosynthetic electron transport.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of PSII activity).
-
Part II: Anticancer Mechanism of Action: Targeting Cell Proliferation
The 1,3,5-triazine scaffold is a key pharmacophore in the development of modern anticancer agents.[1][14] Its derivatives have been shown to target several key pathways involved in cancer cell growth and survival.
Primary Mechanism: Dihydrofolate Reductase (DHFR) Inhibition
A prominent mechanism of action for many anticancer triazines is the inhibition of dihydrofolate reductase (DHFR).[15][16] DHFR is a critical enzyme in cell metabolism.
-
Enzyme Function: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[16]
-
Role of THF: THF and its derivatives are essential one-carbon donors required for the de novo synthesis of purines and, crucially, thymidylate (dTMP), a necessary precursor for DNA synthesis and repair.[16][17]
-
Inhibition and Consequences: Triazine-based DHFR inhibitors, such as certain dihydro-1,3,5-triazines, act as structural analogues of the natural substrate (DHF) and bind tightly to the enzyme's active site.[15][18] This inhibition leads to:
-
Depletion of the cellular THF pool.
-
Cessation of thymidylate and purine synthesis.
-
Inhibition of DNA replication and repair, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.[17]
-
Several novel dihydro-1,3,5-triazine derivatives have shown potent inhibitory activity against human DHFR, with IC50 values in the nanomolar range, comparable to the established drug methotrexate.[15]
Visualization: DHFR Inhibition Pathway
Caption: 1,3,5-Triazine inhibitors block DHFR, depleting the tetrahydrofolate needed by thymidylate synthase. This halts DNA synthesis and induces apoptosis in cancer cells.
Emerging Mechanisms: Kinase Inhibition and Multi-Targeting
Beyond DHFR, the 1,3,5-triazine scaffold has proven effective for designing inhibitors of various protein kinases that are crucial for cancer cell signaling.[19] Many derivatives act on multiple targets, which can enhance efficiency and overcome drug resistance.[20] Key kinase targets include:
-
PI3K/mTOR Pathway: Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) are central regulators of cell growth, proliferation, and survival. Triazine derivatives have been developed as potent inhibitors of these kinases.[19]
-
Receptor Tyrosine Kinases (RTKs): These include EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are critical for tumor growth and angiogenesis (the formation of new blood vessels).[19][21] Triazine compounds have been designed to bind to the ATP-binding site of these kinases, inhibiting their activity.[21]
Experimental Protocol: DHFR Enzyme Inhibition Assay
This protocol outlines a spectrophotometric assay to measure the inhibition of DHFR activity by monitoring the consumption of its cofactor, NADPH.
-
Reagents and Buffers:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mg/mL Bovine Serum Albumin (BSA).
-
Enzyme: Recombinant human DHFR.
-
Substrate: Dihydrofolic acid (DHF).
-
Cofactor: β-Nicotinamide adenine dinucleotide phosphate (NADPH).
-
Test Compound: 1,3,5-triazine derivative dissolved in DMSO.
-
-
Assay Procedure:
-
In a 96-well UV-transparent microplate, add the assay buffer.
-
Add the test compound at various final concentrations. Include a positive control (e.g., methotrexate) and a negative control (DMSO vehicle).
-
Add a fixed concentration of NADPH (e.g., 100 µM).
-
Add a fixed concentration of DHFR enzyme (e.g., 10-20 nM).
-
Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding DHF (e.g., 50 µM).
-
Immediately place the plate in a microplate reader capable of kinetic measurements.
-
Monitor the decrease in absorbance at 340 nm (A340) over time (e.g., every 20 seconds for 10-20 minutes). The decrease in A340 corresponds to the oxidation of NADPH to NADP+.
-
-
Data Analysis:
-
Calculate the initial velocity (V0) of the reaction for each well from the linear portion of the kinetic curve.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Part III: Antimicrobial Mechanism of Action
1,3,5-triazine derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral properties.[3][22][23] The mechanisms are diverse and often depend on the specific substitutions on the triazine core.
Key Antimicrobial Mechanisms
-
Enzyme Inhibition: Similar to their anticancer action, some antimicrobial triazines function by inhibiting essential microbial enzymes.
-
Bacterial DHFR Inhibition: Triazines can be designed for selective inhibition of bacterial DHFR over human DHFR, a strategy famously employed by the drug trimethoprim (though not a triazine, it shares the antifolate principle).[16]
-
DNA Gyrase Inhibition: Some novel triazine derivatives have been shown to act as DNA gyrase inhibitors, preventing the proper coiling and uncoiling of bacterial DNA, which is essential for replication and transcription.[2]
-
-
Membrane Disruption (Antimicrobial Peptide Mimicry): A successful strategy involves designing triazine derivatives that mimic the properties of natural antimicrobial peptides (AMPs).[4][24]
-
Design Principle: By incorporating cationic charges (e.g., from amino groups) and lipophilic moieties, triazine-based molecules can be created that preferentially interact with the negatively charged membranes of bacteria.[24]
-
Mechanism: These compounds are thought to disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death. Triazine can serve as a scaffold to present multiple peptide arms, creating dendrimeric structures with enhanced antimicrobial activity against Gram-negative bacteria like E. coli and P. aeruginosa.[4][25]
-
Visualization: Antimicrobial Workflow and Mechanism
Caption: A typical workflow for determining antimicrobial efficacy (MIC assay) and a proposed mechanism involving membrane disruption by cationic 1,3,5-triazine derivatives.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method for determining the MIC of a triazine compound against a bacterial strain.
-
Preparation:
-
Prepare a stock solution of the test triazine compound in DMSO.
-
In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
In well 1, add 100 µL of the triazine stock solution at twice the highest desired final concentration.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Well 11 serves as a growth control (no compound), and well 12 serves as a sterility control (no bacteria).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture in MHB, adjusted to a 0.5 McFarland turbidity standard.
-
Dilute this suspension so that after inoculation, each well contains approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the Results:
-
After incubation, visually inspect the plate for turbidity (a sign of bacterial growth).
-
The MIC is defined as the lowest concentration of the triazine compound at which there is no visible growth.
-
A growth indicator like resazurin can be added to aid in visualization (blue when no growth, pink when growth occurs).
-
Conclusion
The 1,3,5-triazine core is a remarkably versatile and powerful scaffold in medicinal and agricultural chemistry. Its mechanisms of action are well-defined in established applications and intriguingly diverse in emerging fields. From the precise inhibition of the D1 protein in plant chloroplasts to the targeted disruption of DHFR and kinase signaling in cancer cells, and the multifaceted attack on microbial pathogens, triazine chemistry continues to provide a robust platform for the development of novel, potent, and selective therapeutic and crop protection agents. Future research will undoubtedly uncover new targets and refine existing derivatives, further cementing the legacy of the 1,3,5-triazine ring as a truly privileged structure in science.
References
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- Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. (n.d.). Molecules.
- 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. (n.d.). Current Organic Chemistry.
- Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. (n.d.). Molecules.
- Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. (2023). Molecules.
- Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents. (2008). Bioorganic & Medicinal Chemistry Letters.
- Design, synthesis, docking studies and biological evaluation of novel dihydro-1,3,5-triazines as human DHFR inhibitors. (2017). European Journal of Medicinal Chemistry.
- Inhibitors of Photosystem II. (n.d.). passel.
- Synthesis and evaluation of antimicrobial activity of new 1,3,5-triazine deriv
- 1,3,5-Triazine-azole Hybrids and their Anticancer Activity. (2020). Current Topics in Medicinal Chemistry.
- Changes in [14C]Atrazine Binding Associated with the Oxidation-Reduction State of the Secondary Quinone Acceptor of Photosystem II. (n.d.). Plant Physiology.
- Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. (n.d.). Taylor & Francis Online.
- The Mode of Action of Triazine Herbicides in Plants. (n.d.).
- 1,3,5-Triazine as Branching Connector for the Construction of Novel Antimicrobial Peptide Dendrimers: Synthesis and Biological Characterization. (2024).
- Triazine herbicides. (n.d.). ChemicalBook.
- 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer. (2024).
- A Review on the Reported Antibacterial Activity of 1,3,5-Triazine. (2021).
- Photosynthesis inhibitor herbicides. (n.d.). University of Minnesota Extension.
- Lecture Inhibition of Photosynthesis Inhibition at Photosystem II. (n.d.). University of Tennessee.
- 1,3,5-Triazine as Branching Connector for the Construction of Novel Antimicrobial Peptide Dendrimers: Synthesis and Biological Characterization. (2024).
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The Piperidine-Triazine Scaffold: A Privileged Motif for Targeting Key Biological Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The unique structural combination of a piperidine ring and a triazine core has emerged as a highly versatile and privileged scaffold in modern medicinal chemistry. This guide provides a comprehensive technical overview of the diverse biological targets modulated by piperidine-containing triazines. We will delve into the mechanistic intricacies of their interactions with key protein classes, including kinases, G-protein coupled receptors (GPCRs), and enzymes implicated in a range of pathologies from cancer to neurodegenerative disorders. This document is intended to serve as a practical resource, offering not only a synthesis of the current understanding of these compounds' mechanisms of action but also detailed experimental protocols for their target identification and validation. By elucidating the structure-activity relationships and showcasing relevant signaling pathways, this guide aims to empower researchers in the rational design and development of novel therapeutics based on the piperidine-triazine framework.
Introduction: The Chemical Appeal of the Piperidine-Triazine Hybrid
The prevalence of the piperidine moiety in pharmaceuticals is a testament to its favorable physicochemical properties, which can enhance drug-like characteristics such as solubility, metabolic stability, and membrane permeability[1]. When coupled with the triazine ring, a nitrogen-rich heterocycle with versatile substitution patterns, the resulting hybrid molecules offer a three-dimensional diversity that allows for precise interactions with a multitude of biological targets[2][3][4]. This guide will explore the significant therapeutic potential of this chemical class by examining its interactions with key biological targets.
Key Biological Targets and Mechanisms of Action
Piperidine-containing triazines have demonstrated significant activity against a range of biological targets, leading to their investigation in various therapeutic areas.
Kinase Inhibition in Oncology
The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. Piperidine-containing triazines have been successfully developed as potent kinase inhibitors.
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers[5][6]. Several piperidine-containing triazines have been identified as potent PI3K inhibitors.
-
Mechanism of Action: These compounds often act as ATP-competitive inhibitors, binding to the kinase domain of PI3K and preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a crucial step in activating downstream signaling[3][7]. Some derivatives exhibit isoform selectivity, which is crucial for minimizing off-target effects. For instance, l-aminoacyl-triazine derivatives have been shown to selectively inhibit PI3Kβ by targeting the non-conserved Asp862 residue[8][9]. The morpholine ring, often present in these inhibitors, can form hydrogen bonds with key residues like Val851 in the hinge region of the PI3K active site[7].
-
Signaling Pathway:
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of piperidine-containing triazines.
ALK is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements (e.g., EML4-ALK), becomes a potent oncogenic driver, particularly in non-small cell lung cancer (NSCLC)[10][11].
-
Mechanism of Action: Piperidine-containing triazines have been developed as ATP-competitive ALK inhibitors, binding to the ATP-binding pocket of the ALK kinase domain and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways that promote cancer cell survival and proliferation[10][12]. The piperidine moiety often plays a crucial role in establishing key interactions within the kinase domain, though mutations in this region can lead to drug resistance[13].
EGFR is another receptor tyrosine kinase whose overexpression or mutation is implicated in various cancers.
-
Structure-Activity Relationship (SAR): The triazine core of these inhibitors often mimics the adenine region of ATP, while the piperidine group can be modified to enhance potency and selectivity. Lipophilicity introduced through substitutions on the piperidine or aniline moieties has been shown to improve cytotoxicity against cancer cell lines by enhancing binding to the lipophilic regions of the EGFR binding site[14]. The introduction of chiral centers on the triazine scaffold has also been explored to optimize interactions with the EGFR active site[15].
GPCR Modulation in Inflammation and Neurological Disorders
GPCRs represent a large family of transmembrane receptors that are attractive drug targets for a wide range of diseases.
The H4R is primarily expressed on immune cells and is involved in inflammatory and immune responses, making it a target for anti-inflammatory and analgesic drugs[16].
-
Mechanism of Action: Piperidine-containing triazines have been developed as H4R antagonists. The basic nitrogen of the piperidine or piperazine ring is a key pharmacophoric feature for interaction with the receptor. SAR studies have shown that the nature of the substituent on the triazine ring and the length of the alkyl linker can significantly influence the affinity and functional activity at the H4R[9][16]. For example, a cyclohexylmethyl substituent on the triazine core has been shown to yield compounds with good H4R affinity and antagonist activity[1].
Enzyme Inhibition in Neurodegenerative Diseases
The cholinergic hypothesis of Alzheimer's disease posits that a deficit in the neurotransmitter acetylcholine (ACh) contributes to cognitive decline[17][18]. Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes responsible for ACh degradation, is a key therapeutic strategy.
-
Mechanism of Action: Piperidine-containing triazines have been designed as cholinesterase inhibitors[19]. Some derivatives exhibit a non-competitive mode of inhibition, suggesting they bind to a site distinct from the active site, potentially the peripheral anionic site (PAS) of AChE[19]. This dual binding to both the catalytic active site and the PAS can be advantageous, as the PAS is also implicated in the aggregation of amyloid-beta peptides[19].
-
Signaling Pathway:
Caption: Cholinergic signaling at the synapse and the role of piperidine-containing triazine cholinesterase inhibitors.
Data Summary: Biological Activities of Piperidine-Containing Triazines
The following tables summarize the reported biological activities of representative piperidine-containing triazine derivatives.
Table 1: Anticancer Activity of Piperidine-Containing Triazines
| Compound ID/Reference | Target(s) | Cancer Cell Line | IC50/GI50 (µM) | Citation(s) |
| Compound 4j | EGFR/PI3K/mTOR | MCF-7 (Breast) | 2.93 | [20] |
| Compound 4f | EGFR/PI3K/mTOR | HCT-116 (Colon) | 0.50 | [14] |
| Compound 4f | EGFR | - | 0.061 (enzymatic) | [14] |
| Triapine analog L3 | Ribonucleotide Reductase | HCT116 (Colon) | 0.12 | [21] |
| Pyrimidine analog 2 | ALK | - | Potent (biochemical) | [22] |
| Compound 11 | Not specified | SW620 (Colon) | 5.85 | [23] |
| Thiazolidine-2,5-dione 20 | EGFR-TK | MDA-MB-231 (Breast) | 2.54 | [24] |
| B3962 | Not specified | Various | 0.36 (mean) | [25] |
| B4125 | Not specified | Various | 0.48 (mean) | [25] |
Table 2: Anti-inflammatory and Neuroprotective Activity of Piperidine-Containing Triazines
| Compound ID/Reference | Target(s) | Assay | IC50/Ki (µM) | Citation(s) |
| Compound 10 | COX-2 | Enzymatic Assay | 0.02 | [26] |
| Compound 6 | Histamine H4 Receptor | Radioligand Binding | 0.063 (Ki) | [16] |
| Compound 14 | Histamine H4 Receptor | Radioligand Binding | 0.160 (Ki) | [1] |
| Compound 6g | Acetylcholinesterase (AChE) | Enzymatic Assay | 0.2 | [19] |
| LASSBio-767 | Cholinesterases | Enzymatic Assay | 6.1 (Ki) | |
| Compound 7 | Acetylcholinesterase (AChE) | Enzymatic Assay | 7.32 | [27] |
Experimental Protocols for Target Identification and Validation
The identification and validation of the biological targets of novel piperidine-containing triazines are critical steps in the drug discovery process. The following are detailed protocols for key experimental workflows.
Drug Affinity Responsive Target Stability (DARTS)
DARTS is a label-free method for identifying the protein targets of small molecules based on the principle that ligand binding stabilizes a protein against proteolysis[4][28].
-
Principle: A small molecule binding to its target protein can induce a conformational change that renders the protein more resistant to digestion by proteases. By comparing the protein degradation patterns of a cell lysate treated with the compound versus a vehicle control, stabilized proteins can be identified as potential targets.
-
Step-by-Step Methodology:
-
Cell Lysate Preparation:
-
Culture cells to approximately 80-90% confluency.
-
Wash cells with ice-cold PBS and scrape them into a lysis buffer (e.g., M-PER or RIPA buffer) supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a BCA or Bradford assay.
-
-
Compound Treatment:
-
Dilute the cell lysate to a final concentration of 1 mg/mL in an appropriate buffer (e.g., TNC buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM CaCl2).
-
Aliquot the lysate and treat with the piperidine-containing triazine compound at various concentrations or with a vehicle control (e.g., DMSO).
-
Incubate at room temperature for 1 hour with gentle rotation.
-
-
Protease Digestion:
-
Add a protease (e.g., pronase or thermolysin) to each sample at a predetermined optimal concentration.
-
Incubate at room temperature for a specific time (e.g., 10-30 minutes). The optimal protease concentration and digestion time should be determined empirically to achieve partial digestion.
-
-
Quenching and Sample Preparation:
-
Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.
-
Heat the samples at 95°C for 5 minutes.
-
-
Analysis:
-
Separate the proteins by SDS-PAGE.
-
Visualize the protein bands by Coomassie blue or silver staining.
-
Excise the bands that show increased intensity in the compound-treated lanes compared to the control.
-
Identify the proteins by mass spectrometry (e.g., LC-MS/MS).
-
-
-
Workflow Diagram:
Caption: A streamlined workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.
Affinity Chromatography
This technique utilizes the specific binding interaction between a small molecule (bait) and its target protein (prey) to isolate the target from a complex mixture[20][29][30].
-
Principle: The piperidine-containing triazine is immobilized on a solid support (e.g., agarose beads). A cell lysate is then passed over this matrix, and proteins that bind to the immobilized compound are retained, while non-binding proteins are washed away. The bound proteins are then eluted and identified.
-
Step-by-Step Methodology:
-
Immobilization of the Compound:
-
Synthesize a derivative of the piperidine-containing triazine with a linker arm suitable for covalent attachment to an activated chromatography resin (e.g., NHS-activated agarose).
-
Couple the compound to the resin according to the manufacturer's instructions.
-
Wash the resin extensively to remove any non-covalently bound compound.
-
-
Preparation of Cell Lysate:
-
Prepare a cell lysate as described in the DARTS protocol.
-
-
Binding:
-
Incubate the cell lysate with the compound-immobilized resin for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Wash the resin several times with a wash buffer (e.g., PBS with a low concentration of non-ionic detergent) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the specifically bound proteins using a competitive ligand (e.g., a high concentration of the free piperidine-containing triazine) or by changing the buffer conditions (e.g., pH or salt concentration).
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and identify them by mass spectrometry.
-
-
Cellular Thermal Shift Assay (CETSA)
CETSA is another powerful method to confirm target engagement in a cellular environment by measuring changes in the thermal stability of a protein upon ligand binding[29][31][32][33].
-
Principle: The binding of a small molecule to its target protein can alter the protein's melting temperature (Tm). CETSA measures this thermal shift to confirm direct interaction between the compound and the target protein in intact cells or cell lysates.
-
Step-by-Step Methodology:
-
Cell Treatment:
-
Treat intact cells or cell lysates with the piperidine-containing triazine or a vehicle control.
-
-
Heating:
-
Heat the samples to a range of temperatures for a short period (e.g., 3 minutes).
-
-
Lysis and Fractionation:
-
Lyse the cells (if treated intact) and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
-
Detection:
-
Quantify the amount of the target protein remaining in the soluble fraction at each temperature using methods such as Western blotting, ELISA, or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
-
-
In-Cell Western (ICW) Assay for Kinase Inhibition
The ICW assay is a quantitative immunofluorescence-based method to measure protein levels and post-translational modifications (like phosphorylation) directly in fixed cells in a microplate format[23][30][34][35]. It is particularly useful for validating the inhibition of a specific kinase in a cellular context.
-
Principle: This assay quantifies the phosphorylation of a specific substrate of a target kinase. Inhibition of the kinase by a piperidine-containing triazine will lead to a decrease in the phosphorylation of its substrate, which can be detected using a phospho-specific antibody.
-
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the piperidine-containing triazine inhibitor for a specified time.
-
-
Fixation and Permeabilization:
-
Fix the cells with a solution of 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS for 5 minutes.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the cells with a primary antibody specific for the phosphorylated form of the kinase substrate overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., an IRDye-conjugated antibody) for 1 hour at room temperature in the dark.
-
-
Normalization and Detection:
-
A second primary antibody against the total (phosphorylated and unphosphorylated) protein or a housekeeping protein can be used for normalization, detected with a secondary antibody with a different fluorescent dye.
-
Scan the plate using an infrared imaging system to quantify the fluorescence intensity.
-
-
Data Analysis:
-
Normalize the phospho-protein signal to the total protein or housekeeping protein signal.
-
Plot the normalized signal against the inhibitor concentration to determine the IC50 value.
-
-
Conclusion and Future Perspectives
The piperidine-containing triazine scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective modulators of a diverse range of biological targets. The inherent "drug-likeness" of the piperidine ring, combined with the synthetic tractability and diverse substitution possibilities of the triazine core, provides a powerful platform for medicinal chemists. The examples highlighted in this guide, from kinase inhibitors in oncology to GPCR antagonists and enzyme inhibitors for neurodegenerative diseases, underscore the broad therapeutic potential of this chemical class.
Future research in this area will likely focus on several key aspects:
-
Enhanced Selectivity: The development of more isoform-selective inhibitors, particularly for kinases, will be crucial to minimize off-target effects and improve the therapeutic window.
-
Multi-Targeted Ligands: The design of single molecules that can modulate multiple targets within a disease-relevant pathway holds promise for overcoming drug resistance and achieving synergistic therapeutic effects.
-
Novel Target Identification: The application of unbiased target identification methods, such as DARTS and affinity chromatography coupled with proteomics, will continue to uncover novel biological targets for piperidine-containing triazines, potentially expanding their therapeutic applications to new disease areas.
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"in silico modeling of N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide"
The trustworthiness of this protocol lies in its self-validating structure: the initial ADMET predictions filter for drug-like properties, the docking identifies specific, testable interactions, and the MD simulation validates the stability of those docked poses. The insights gained from this computational pipeline provide a strong foundation for subsequent experimental validation, including chemical synthesis, in vitro binding assays, and cell-based activity studies, thereby accelerating the journey from a chemical concept to a potential therapeutic agent. [2][30]
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An In-depth Technical Guide to the Spectroscopic Analysis of Benzamide Triazine Derivatives
Introduction: The Analytical Imperative for Benzamide Triazine Derivatives
Benzamide triazine derivatives represent a burgeoning class of heterocyclic compounds with significant therapeutic potential, spanning applications from oncology to neurodegenerative disorders. Their efficacy is intrinsically linked to their precise molecular architecture. The substitution patterns on both the benzamide and triazine rings dictate crucial pharmacological properties, including target affinity, metabolic stability, and bioavailability. Consequently, rigorous structural elucidation is not merely a perfunctory step but the very bedrock of rational drug design and development in this chemical space.
This guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural characterization of these complex molecules. As a Senior Application Scientist, the emphasis here is not just on the "how" but the "why"—the causal relationships between molecular features and their spectral manifestations. This document is designed to empower researchers, scientists, and drug development professionals with the expertise to confidently interpret multifaceted spectroscopic data, ensuring the scientific integrity of their findings.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled insight into the connectivity and chemical environment of individual atoms. For benzamide triazine derivatives, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration of each signal are all vital pieces of the structural puzzle.
Key Diagnostic Regions for Benzamide Triazine Derivatives:
-
Amide Protons (N-H): The chemical shift of the amide proton is highly variable and solvent-dependent, typically appearing as a broad singlet. In a non-hydrogen bonding solvent like CDCl₃, it may be found around 6-8 ppm. However, in a hydrogen-bonding solvent like DMSO-d₆, the signal can shift significantly downfield to δ 8-10 ppm or even higher due to the formation of hydrogen bonds with the solvent.[1][2] The presence and position of this signal are primary indicators of the benzamide moiety. The difference in chemical shifts between the two primary amide protons can be an index of intramolecular hydrogen bond strength.[3]
-
Aromatic Protons: Protons on the benzamide phenyl ring typically resonate in the δ 7-8.5 ppm region.[4] The ortho-protons to the carbonyl group are generally the most deshielded due to the electron-withdrawing nature and magnetic anisotropy of the C=O bond. The substitution pattern on the ring will dictate the multiplicity and coupling constants, allowing for unambiguous assignment. Protons on the triazine ring, if present, are highly deshielded and appear downfield, often above δ 8.5 ppm.[5]
-
Alkyl/Substituent Protons: Protons on alkyl or other substituent groups attached to the triazine or benzamide rings will appear in their characteristic regions. For instance, protons on a carbon adjacent to a nitrogen atom in the triazine ring will be deshielded and typically appear in the δ 3-4 ppm range.[6]
Table 1: Typical ¹H NMR Chemical Shift Ranges for Benzamide Triazine Derivatives
| Proton Type | Typical Chemical Shift (δ, ppm) | Notes |
| Amide (N-H) | 6.0 - 10.0+ | Highly solvent and concentration dependent.[1][3] |
| Aromatic (Benzamide) | 7.0 - 8.5 | Ortho protons to C=O are most downfield.[4] |
| Aromatic (Triazine) | 8.5 - 9.5 | If protons are present on the ring.[5] |
| Protons α to Triazine N | 3.0 - 4.5 | Deshielded by the electronegative nitrogen.[6] |
| Other Alkyl Protons | 0.5 - 3.0 | Depends on proximity to electron-withdrawing groups. |
¹³C NMR Spectroscopy: Unveiling the Carbon Framework
While ¹H NMR maps the proton environments, ¹³C NMR provides a direct look at the carbon skeleton. Due to the low natural abundance of ¹³C, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom is represented by a single peak.[7]
Key Diagnostic Signals:
-
Carbonyl Carbon (C=O): The amide carbonyl carbon is a key diagnostic peak, appearing significantly downfield in the δ 160-175 ppm region.[8] Its presence is a strong confirmation of the benzamide structure.
-
Triazine Ring Carbons: The carbon atoms within the 1,3,5-triazine ring are highly deshielded due to the presence of three electronegative nitrogen atoms. These signals are typically found in the δ 165-175 ppm range.[9][10][11]
-
Aromatic Carbons: Carbons of the benzamide phenyl ring resonate in the δ 120-140 ppm range. The quaternary carbon attached to the carbonyl group is often weaker and more downfield than the protonated carbons.[7]
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Benzamide Triazine Derivatives
| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |
| Amide Carbonyl (C=O) | 160 - 175 | Generally a sharp, distinct peak.[8] |
| Triazine Ring Carbons | 165 - 175 | Highly deshielded.[9][10][11] |
| Aromatic (Benzamide) | 120 - 140 | Quaternary carbons may be weaker. |
| Carbons α to Triazine N | 40 - 60 | Dependent on the nature of the substituent. |
| Other Alkyl Carbons | 10 - 40 | Shielded compared to aromatic carbons. |
II. Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.
Characteristic Absorption Bands for Benzamide Triazine Derivatives:
-
N-H Stretch: Primary amides (R-CONH₂) exhibit two distinct N-H stretching bands in the 3200-3400 cm⁻¹ region.[12][13] These bands are typically sharp but can be broadened by hydrogen bonding. Secondary amides (R-CONHR') will show a single N-H stretch in this region.
-
C=O Stretch (Amide I Band): This is one of the most intense and characteristic peaks in the IR spectrum of a benzamide derivative, appearing in the range of 1630-1680 cm⁻¹.[12][14][15] Its position can be influenced by conjugation and hydrogen bonding.
-
N-H Bend (Amide II Band): This band, resulting from the bending vibration of the N-H bond, is found around 1550-1650 cm⁻¹.[16]
-
C=N and C=C Stretches: The stretching vibrations of the C=N bonds in the triazine ring and the C=C bonds in the aromatic ring typically appear in the 1400-1600 cm⁻¹ region.[17]
-
C-N Stretch: The stretching vibration of the C-N bond is typically observed in the 1200-1350 cm⁻¹ range.[16]
Table 3: Key IR Absorption Frequencies for Benzamide Triazine Derivatives
| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) | Intensity |
| Amide (N-H) | Stretch | 3200 - 3400 | Medium-Strong |
| Carbonyl (C=O) | Stretch | 1630 - 1680 | Strong, Sharp |
| Amide (N-H) | Bend | 1550 - 1650 | Medium |
| Aromatic/Triazine (C=C, C=N) | Stretch | 1400 - 1600 | Medium-Variable |
| Amide (C-N) | Stretch | 1200 - 1350 | Medium |
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method that provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.
Ionization Techniques:
For benzamide triazine derivatives, electrospray ionization (ESI) is a commonly used "soft" ionization technique that typically produces the protonated molecule [M+H]⁺ with minimal fragmentation.[18] This is crucial for accurately determining the molecular weight. Electron impact (EI) is a "harder" ionization technique that leads to extensive fragmentation, providing a detailed fingerprint of the molecule's structure.
Fragmentation Analysis:
The fragmentation pattern in the mass spectrum is a roadmap of the molecule's weakest bonds and most stable fragments. Common fragmentation pathways for benzamide triazine derivatives include:
-
Cleavage of the Amide Bond: Loss of the benzoyl group (C₆H₅CO) or the amino group (NH₂) can be observed.
-
Fragmentation of the Triazine Ring: The triazine ring can undergo cleavage, leading to the loss of small neutral molecules like HCN.
-
Loss of Substituents: Substituents on either the benzamide or triazine rings can be cleaved, and the mass difference can help identify them.
The stability of the aromatic rings often results in a prominent molecular ion peak, especially with soft ionization techniques.[19]
Experimental Protocols
Sample Preparation for Spectroscopic Analysis
NMR Spectroscopy:
-
Weigh 5-10 mg of the benzamide triazine derivative.[9]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube.[9] Note that solubility can be an issue for some triazine derivatives; using trifluoroacetic acid (TFA) as a co-solvent can improve solubility.[20]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[9]
-
Gently agitate the tube to ensure complete dissolution.
IR Spectroscopy (ATR-FTIR):
-
Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the spectrum.
Mass Spectrometry (ESI-MS):
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system. LC-MS/MS is a powerful technique for analyzing complex mixtures and provides high sensitivity and selectivity.[21][22][23]
Visualization of the Analytical Workflow
The following diagram illustrates the integrated workflow for the spectroscopic analysis of a novel benzamide triazine derivative.
Caption: Integrated workflow for the structural elucidation of benzamide triazine derivatives.
Conclusion
The comprehensive spectroscopic analysis of benzamide triazine derivatives is a multi-faceted process that requires a synergistic application of NMR, IR, and MS techniques. Each method provides a unique and complementary piece of the structural puzzle. By understanding the underlying principles and characteristic spectral features detailed in this guide, researchers can confidently and accurately elucidate the structures of these important pharmaceutical compounds, thereby accelerating the drug discovery and development process. The protocols and data presented herein serve as a robust foundation for achieving scientific integrity and trustworthiness in the characterization of this vital class of molecules.
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The Triazine Scaffold: A Privileged Core for Elucidating Structure-Activity Relationships in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of the Triazine Heterocycle
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to a variety of biological targets with high affinity. The triazine ring, a six-membered heterocycle containing three nitrogen atoms, stands as a prominent member of this class.[1][2] Its isomers, most notably the symmetrical 1,3,5-triazine (s-triazine) and the asymmetrical 1,2,4-triazine, offer a versatile and tunable platform for the design of potent and selective inhibitors.[3] The inherent physicochemical properties of the triazine core, including its aromaticity and the strategic placement of nitrogen atoms, provide a foundation for diverse molecular interactions.[3][4] This guide will provide a comprehensive exploration of the structure-activity relationships (SAR) of triazine inhibitors, moving beyond a mere cataloging of compounds to a deeper analysis of the principles that govern their biological activity.
The power of the triazine scaffold lies in its synthetic tractability, particularly the 1,3,5-isomer.[5][6] Starting from the readily available and cost-effective cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), medicinal chemists can exploit the differential reactivity of the three chlorine atoms to perform sequential nucleophilic substitutions.[5][6] This is typically achieved by a stepwise increase in reaction temperature, allowing for the controlled introduction of a diverse array of substituents at the 2, 4, and 6 positions.[5] This synthetic versatility enables the rapid generation of chemical libraries, a cornerstone of modern SAR studies.
Pillars of Triazine SAR: Decoding the Language of Molecular Interactions
Understanding the SAR of triazine inhibitors is a multi-faceted endeavor that combines principles of organic chemistry, biochemistry, and pharmacology. The overarching goal is to decipher how specific structural modifications to the triazine core and its substituents translate into changes in biological activity. This knowledge is paramount for optimizing lead compounds into clinical candidates with improved potency, selectivity, and pharmacokinetic profiles.
The Role of the Triazine Core: More Than Just a Scaffold
The triazine ring itself is not merely an inert linker for pharmacophoric groups; its electronic properties are integral to the molecule's overall activity. The nitrogen atoms in the ring act as hydrogen bond acceptors and influence the electron distribution, which can impact binding to target proteins.[3] The choice between the 1,3,5- and 1,2,4-triazine isomers can have a profound effect on a compound's polarity, dipole moment, and metabolic stability.[3] For instance, the more polar nature of the 1,2,4-triazine ring in Lamotrigine contributes to its distinct pharmacokinetic profile compared to the 1,3,5-triazine-containing drug Altretamine.[3]
Dissecting the Substituents: The Key to Potency and Selectivity
The substituents appended to the triazine core are the primary drivers of a compound's specific biological activity. A systematic SAR investigation typically involves modifying these substituents to probe their influence on target engagement. Key considerations include:
-
Size and Steric Hindrance: The bulkiness of a substituent can dictate whether a molecule can fit into the binding pocket of a target protein.
-
Electronic Effects: Electron-donating or electron-withdrawing groups can alter the reactivity and binding properties of the triazine core and adjacent functional groups.
-
Lipophilicity and Hydrophilicity: The balance between a molecule's fat- and water-solubility (LogP) is critical for its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Hydrogen Bonding Potential: The introduction of hydrogen bond donors and acceptors can lead to specific and high-affinity interactions with the target protein.
A classic example of substituent-driven SAR can be seen in the development of triazine-based kinase inhibitors. The addition of more hydrophobic side chains to a 1,3,5-triazine scaffold was shown to improve the inhibitory activity and selectivity for Bruton's tyrosine kinase (BTK) by enabling the molecule to occupy an additional hydrophobic pocket (the H3 pocket) in the enzyme.[7][8]
Case Studies in Triazine SAR: From Kinase to Dihydrofolate Reductase Inhibitors
The versatility of the triazine scaffold is best illustrated through its successful application in developing inhibitors for a wide range of therapeutic targets.
Triazine-Based Kinase Inhibitors: A Paradigm of Targeted Therapy
Protein kinases are a major class of drug targets, particularly in oncology. Triazine derivatives have emerged as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and the PI3K/mTOR pathway.[7][8][9]
A systematic review of s-triazine derivatives as antitumor agents highlights several key SAR insights.[7] For instance, in the development of EGFR inhibitors, it was found that the substitution of the 1,3,5-triazine ring with morpholine and aniline rings could significantly increase the ligand's potency.[10][11] In the case of BTK inhibitors, structure-based design led to the discovery of irreversible inhibitors bearing a 6-amino-1,3,5-triazine scaffold, where specific modifications improved selectivity over other kinases like EGFR.[12]
The following diagram illustrates a simplified signaling pathway involving PI3K and mTOR, both of which are targeted by triazine-based inhibitors like Gedatolisib.
Caption: Simplified PI3K/mTOR signaling pathway and the inhibitory action of Gedatolisib.
Dihydrofolate Reductase (DHFR) Inhibitors: A Classic Target for Triazine Scaffolds
Dihydrofolate reductase is a crucial enzyme in the synthesis of nucleic acids and amino acids.[13][14] Its inhibition leads to the disruption of cellular replication, making it an effective target for anticancer and antimicrobial agents.[13] Dihydrotriazines, such as the active metabolite of proguanil (cycloguanil), are well-known DHFR inhibitors.[15][16] SAR studies on dihydrotriazine analogs have focused on optimizing their affinity for DHFR and their selectivity for the target organism's enzyme over the human counterpart.[4]
An Experimental Workflow for a Triazine SAR Study
A typical SAR study is an iterative process of designing, synthesizing, and testing new compounds to build a comprehensive understanding of how structural changes affect biological activity.
Step-by-Step Methodology
-
Lead Identification and Initial Screening: The process often begins with a lead compound, which could be identified through high-throughput screening, fragment-based screening, or from existing literature. This lead compound is tested in a primary biological assay to establish a baseline activity.
-
Design of Analog Series: Based on the structure of the lead compound, a series of analogs is designed. This involves systematically modifying different parts of the molecule, such as the substituents on the triazine ring. Computational tools like molecular docking can be used at this stage to predict which modifications are most likely to improve activity.[17][18]
-
Chemical Synthesis: The designed analogs are then synthesized. For 1,3,5-triazine derivatives, this often involves the sequential nucleophilic substitution of cyanuric chloride.[5][19]
-
In Vitro Biological Evaluation: The synthesized compounds are tested in a panel of in vitro assays to determine their biological activity. This typically includes:
-
Primary Assay: To measure the potency of the compounds against the target of interest (e.g., an enzyme inhibition assay to determine IC50 values).
-
Secondary Assays: To assess selectivity against related targets and to evaluate cellular activity (e.g., cell proliferation assays).
-
-
Data Analysis and SAR Elucidation: The biological data is analyzed to identify trends and establish the SAR. This involves correlating the structural features of the compounds with their measured activities. "Activity cliffs," where small structural changes lead to large differences in activity, are particularly informative.[17]
-
Iterative Optimization: Based on the SAR data, a new generation of analogs is designed to further improve potency, selectivity, and other desirable properties. This iterative cycle of design, synthesis, and testing continues until a compound with the desired profile is identified.
The following diagram illustrates the iterative nature of an SAR study.
Caption: The iterative cycle of a structure-activity relationship (SAR) study.
Quantitative Data in Triazine SAR
The following table presents a selection of 1,3,5-triazine derivatives and their inhibitory activities against various protein kinases, illustrating the impact of different substituents on potency.
| Compound ID | R1-Substituent (C2) | R2-Substituent (C4) | R3-Substituent (C6) | Target Kinase | IC50 (nM) | Reference |
| C11 | 4-phenoxyaniline | Acrylamide-containing moiety | Amino | BTK | 17.0 | [12] |
| 7 | Phenylamino | Acrylamide-containing moiety | Amino | BTK | 17.0 | [8] |
| 51 | Substituted aniline | Morpholine | Amine | IDH2R140Q | 7 | [7] |
| 35 | Benzimidazole | Substituted amine | Thiophenyl | PI3Kδ | 2.3 | [7] |
| 12 | Quinazoline | Morpholine | Aniline | EGFR | 36.8 | [7][11] |
This table is a representative summary and not an exhaustive list.
Future Perspectives and Conclusion
The triazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on several key areas:
-
Scaffold Hopping and Bioisosteric Replacement: Exploring alternative heterocyclic cores that mimic the key interactions of the triazine ring can lead to the discovery of novel intellectual property and compounds with improved properties.[20][21][22]
-
Fragment-Based Drug Discovery (FBDD): The use of small molecular fragments that bind to the target protein can provide valuable starting points for the design of novel triazine-based inhibitors.
-
Computational Advances: The increasing sophistication of computational methods, including quantitative structure-activity relationship (QSAR) modeling and machine learning, will further accelerate the design and optimization of triazine inhibitors.[17][18][23][24]
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A Technical Guide to the Therapeutic Potential of 1,3,5-Triazine Derivatives: A Case Study Perspective on N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide
Abstract
The 1,3,5-triazine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its versatile synthetic accessibility and the broad spectrum of biological activities exhibited by its derivatives.[1][2] This technical guide provides an in-depth analysis of the therapeutic potential of the 1,3,5-triazine core, with a specific focus on informing the prospective research direction for novel compounds such as N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide. While direct research on this specific molecule is not extensively published, this guide synthesizes data from structurally related compounds to project its potential applications and outlines a comprehensive, field-proven workflow for its systematic evaluation. We will explore the established anticancer, antiviral, and antimicrobial activities of various triazine derivatives, delve into their mechanisms of action, and provide detailed protocols for foundational screening assays.
Introduction: The 1,3,5-Triazine Scaffold as a Cornerstone for Drug Discovery
The symmetrical 1,3,5-triazine, or s-triazine, is a six-membered heterocyclic ring with three nitrogen atoms and three carbon atoms.[1] Its unique electronic properties and the ability to undergo sequential, regioselective nucleophilic substitutions make it an ideal scaffold for creating large, diverse libraries of compounds.[3] The starting material for many of these syntheses is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a cost-effective and highly reactive precursor.[3] The differential reactivity of the three chlorine atoms allows for controlled, stepwise introduction of various substituents, enabling fine-tuning of the molecule's physicochemical and pharmacological properties.[3]
Derivatives of 1,3,5-triazine have demonstrated a wide array of biological activities, including but not limited to anticancer, antiviral, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2][4][5] This broad utility has cemented its status as a "privileged scaffold" in drug discovery. The subject of our theoretical exploration, this compound, incorporates key pharmacophoric features—a piperidine ring known to enhance solubility and cell permeability, and a benzamide group that can participate in hydrogen bonding and π-stacking interactions. While this specific compound is novel, its constituent parts suggest a strong rationale for investigating its therapeutic potential.
Established Therapeutic Applications of 1,3,5-Triazine Derivatives
The versatility of the 1,3,5-triazine core has led to the development of compounds with significant therapeutic effects across multiple disease areas.[6]
Oncology
A primary focus of triazine research has been in oncology.[1][6] Triazine derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis through various mechanisms.[1][7]
-
Enzyme Inhibition: Many triazine-based compounds act as potent inhibitors of enzymes crucial for tumor growth, such as kinases and carbonic anhydrases.[1][4] For instance, substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives have shown excellent anticancer potency by suppressing the phosphorylation of AKT, a key node in the PI3K/mTOR signaling pathway.[4]
-
Cell Cycle Arrest: Certain triazine analogs can arrest cancer cells in specific phases of the cell cycle. For example, a 1,3,5-triazine derivative demonstrated high inhibitory properties against the MCF-7 breast cancer cell line by inducing G2/M phase arrest.[4]
Antiviral and Antimicrobial Activity
The 1,3,5-triazine scaffold is also a component of various antiviral and antimicrobial agents.[8][9]
-
Antiviral: Studies have demonstrated the efficacy of triazine derivatives against viruses such as the Japanese encephalitis virus (JEV) and Herpes simplex virus-1 (HSV-1).[8]
-
Antimicrobial: A range of novel 1,3,5-triazine derivatives have been synthesized and shown to possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.[9] For instance, compounds incorporating piperidine and arylamino substituents on the triazine ring have exhibited notable antimicrobial effects.[10]
Other Therapeutic Areas
The biological activity of triazine derivatives extends to other areas as well:
-
Neurodegenerative Diseases: Recent research has highlighted the potential of 1,3,5-triazines as inhibitors of acetylcholinesterase (AChE), a key target in the symptomatic treatment of Alzheimer's disease.[11]
-
Antihypertensive Activity: Certain substituted triazines have also been screened for their antihypertensive properties.[8]
The following table summarizes the biological activities of select 1,3,5-triazine derivatives, providing a comparative overview of their potential.
| Compound Class | Therapeutic Area | Key Findings |
| 2-(Thiophen-2-yl)-1,3,5-triazine derivatives | Oncology | Potent inhibition of A549, MCF-7, and Hela cell lines; suppression of AKT phosphorylation.[4] |
| Triazine-benzimidazole analogs | Oncology | High inhibitory potency against a panel of 60 human cancer cell lines.[4] |
| 1,3,5-tris-(quinolinyl)-hexahydro-s-triazines | Antiviral | Demonstrated activity against Japanese encephalitis virus (JEV) and Herpes simplex virus-1 (HSV-1).[8] |
| Coumarin-1,3,5-triazine derivatives | Alzheimer's | Significant inhibitory activity against acetylcholinesterase (AChE).[11] |
| Piperidine-substituted triazines | Antimicrobial | Exhibited significant antimicrobial activity on several strains of microbes.[10] |
A Proposed Research Workflow for this compound
Given the lack of specific data on the target compound, a systematic, multi-stage research workflow is proposed. This workflow is designed to efficiently characterize its biological activity and identify its most promising therapeutic applications.
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway by a 1,3,5-triazine derivative.
Protocol 2: Western Blot for AKT Phosphorylation
-
Cell Treatment: Treat a relevant cancer cell line (e.g., one that showed high sensitivity in the MTT assay) with the IC₅₀ concentration of the compound for various time points (e.g., 0, 1, 6, 24 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-AKT (Ser473) and total AKT.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated AKT to total AKT. A decrease in this ratio would indicate inhibition of the pathway.
Conclusion and Future Directions
While this compound remains an uncharacterized molecule, the extensive body of research on the 1,3,5-triazine scaffold provides a strong foundation for its investigation as a potential therapeutic agent. The synthetic tractability of the triazine core, combined with the diverse biological activities of its derivatives, makes it a highly attractive starting point for drug discovery programs. The proposed workflow offers a robust and logical progression for elucidating the compound's pharmacological profile, from broad initial screening to detailed mechanistic and preclinical studies. Future research should focus on executing this workflow to determine if this compound or its optimized analogs can be developed into novel therapeutics for oncology, infectious diseases, or other areas of unmet medical need.
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A Strategic Guide to the 1,3,5-Triazine Patent Landscape: From Core Synthesis to Emerging Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1,3,5-triazine scaffold, a six-membered heterocyclic ring with alternating carbon and nitrogen atoms, represents a "privileged structure" in medicinal chemistry and materials science. Its unique chemical properties, including high reactivity and the ability to be systematically substituted at the 2, 4, and 6 positions, have led to a vast and dynamic patent landscape. This guide provides an in-depth analysis of this landscape, offering insights into dominant therapeutic applications, key industry and academic players, innovative synthetic methodologies, and a forward-looking perspective on untapped opportunities. We delve into the core science underpinning the intellectual property, focusing on the structure-activity relationships (SAR) that drive innovation in oncology, infectious diseases, and beyond. This document is designed to equip researchers and drug development professionals with the strategic knowledge necessary to navigate and innovate within this competitive field.
Introduction: The Enduring Versatility of the 1,3,5-Triazine Core
The s-triazine, or 1,3,5-triazine, ring is a cornerstone of modern synthetic chemistry. Its journey from industrial applications, such as in polymers and herbicides, to a central role in drug discovery is a testament to its chemical versatility.[1][2] The core structure allows for the precise, sequential substitution of its chlorine atoms (when starting from the readily available cyanuric chloride), enabling the creation of vast libraries of di- and tri-substituted derivatives with diverse pharmacological properties.[3][4] This inherent modularity has sparked significant interest from medicinal chemists, leading to the discovery of potent compounds across a wide range of biological targets.[1][2] Patented inventions now encompass treatments for cancer, viral and bacterial infections, neurodegenerative disorders, and more, establishing the 1,3,5-triazine scaffold as a critical pharmacophore in the development of novel medicines.[1][5]
The Patent Landscape: A Strategic Overview
An analysis of the patent landscape reveals a highly active and competitive environment. Innovation is driven by both pharmaceutical giants and specialized biotechnology firms, alongside significant contributions from academic research institutions. The landscape is characterized by a focus on developing targeted therapies, with a clear trend towards kinase inhibitors in oncology.
Dominant Therapeutic Areas & Key Patentees
Oncology stands out as the most heavily patented therapeutic area for 1,3,5-triazine compounds. A significant portion of this activity is directed towards the inhibition of key signaling pathways implicated in tumor growth and survival.
| Therapeutic Area | Key Molecular Targets | Illustrative Patent Assignees (Exemplary) | Example Patent No. |
| Oncology | PI3K, mTOR, EGFR, IDH2 Mutants, DHFR | Novartis, AstraZeneca, F. Hoffmann-La Roche, Wyeth | WO2016079760A4[6], EP2294072B1[7], US9724350B2[8] |
| Infectious Diseases | HIV Replication, Viral polymerases, Bacterial enzymes | Janssen Pharmaceutica, Shionogi & Co. | EP0945447A1[9], Patent 4400502[10] |
| Neurodegenerative Disorders | Acetylcholinesterase (AChE), BuChE, BACE-1 | Various Research Institutions | WO2022269532A1[5] |
| Parasitic Diseases | Protozoal targets (e.g., in EPM) | Bayer HealthCare | WO2000037063A2[11] |
| Inflammatory Diseases | Adenosine Receptors (A1, A3) | Various Research Institutions | N/A (Research Focus)[12] |
This table is illustrative and not exhaustive. The patent landscape is continually evolving.
Workflow for Patent Landscape Analysis
A systematic approach is crucial for navigating the dense patent literature surrounding 1,3,5-triazines. The following workflow outlines a best-practice methodology for researchers entering this space.
Caption: A structured workflow for conducting a 1,3,5-triazine patent landscape analysis.
Deep Dive into Key Therapeutic Areas
Oncology: The Kinase Inhibitor Powerhouse
The PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth and survival, is a hotbed of patent activity for 1,3,5-triazine derivatives.[13] Mutations in this pathway are common in many cancers, making it a prime target for therapeutic intervention.
-
PI3K/mTOR Dual Inhibitors: Many patents describe 1,3,5-triazine compounds designed to inhibit both PI3K and mTOR.[14] For instance, ZSTK-474, a morpholine-substituted triazine, was a notable clinical lead compound with pan-PI3K activity.[15] Subsequent research and patent filings have focused on optimizing such scaffolds to achieve higher selectivity for specific PI3K isoforms (e.g., PI3Kα) to improve the therapeutic window and reduce off-target effects.[14][15]
-
Mechanism of Action: These ATP-competitive inhibitors bind to the kinase domain of PI3K and/or mTOR, preventing the phosphorylation of downstream substrates and thereby inhibiting cell proliferation, inducing apoptosis, and arresting the cell cycle.[13][14]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by patented 1,3,5-triazine compounds.
Infectious Diseases: A Broad-Spectrum Scaffold
The 1,3,5-triazine core has also been successfully exploited in the development of anti-infective agents.
-
Antiviral Activity: Patents disclose trisubstituted 1,3,5-triazine derivatives that effectively inhibit the replication of the Human Immunodeficiency Virus (HIV).[9] More recent patent applications target other viral pathogens, including coronaviruses, indicating the scaffold's broad applicability.[10]
-
Antiparasitic Agents: Triazineone compounds, such as Ponazuril, are patented for the treatment of neurologic and abortigenic diseases in animals caused by protozoa like Sarcocystis neurona.[11]
Synthetic Strategies and Core Scaffolds in Patented Inventions
The synthetic accessibility of the 1,3,5-triazine ring is a major driver of its prevalence in the patent literature. The sequential nucleophilic substitution of cyanuric chloride is the most common and versatile approach.
Core Synthetic Protocol: Sequential Substitution of Cyanuric Chloride
This method leverages the decreasing reactivity of the chlorine atoms as each is substituted, allowing for controlled, stepwise introduction of different nucleophiles (amines, alcohols, thiols).
Step-by-Step Methodology:
-
First Substitution (0-5 °C): Dissolve cyanuric chloride in a suitable solvent (e.g., THF, dioxane). Cool the solution to 0-5 °C. Add the first nucleophile (Nu¹-H) dropwise in the presence of a base (e.g., K₂CO₃, DIPEA) to neutralize the HCl byproduct. Stir for 2-4 hours.
-
Second Substitution (Room Temperature): Warm the reaction mixture to room temperature. Add the second nucleophile (Nu²-H) and continue stirring for 4-12 hours. The increased temperature is necessary to displace the second, less reactive chlorine atom.
-
Third Substitution (Reflux/Elevated Temperature): Add the third nucleophile (Nu³-H) to the mixture. Heat the reaction to reflux (typically 60-100 °C, solvent-dependent) and maintain for 12-24 hours to drive the final substitution to completion.
-
Work-up and Purification: After cooling, the product is typically isolated by filtration or extraction. Purification is achieved via recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Temperature Control: The stepwise increase in temperature is critical. It exploits the differential reactivity of the chloro-triazine intermediates, enabling selective and sequential additions. Attempting all three substitutions at high temperature would result in a statistical mixture of products.
-
Base: The inclusion of a non-nucleophilic base is essential to scavenge the generated HCl, which would otherwise protonate the amine nucleophiles, rendering them unreactive.
Caption: General synthetic scheme for trisubstituted 1,3,5-triazines via sequential substitution.
Future Outlook and White Space Analysis
While oncology and infectious diseases are mature areas, significant opportunities remain.
-
Targeted Protein Degradation: The triazine scaffold is an ideal core for developing Proteolysis Targeting Chimeras (PROTACs). Its three substitution points allow for the modular attachment of a ligand for a target protein, a linker, and a ligand for an E3 ubiquitin ligase.
-
Neurodegenerative Diseases: While some research exists, the application of triazines in Alzheimer's and Parkinson's disease remains relatively underexplored in the patent literature.[16] Targeting kinases involved in tau hyperphosphorylation or protein aggregation pathways could be a fruitful area for new filings.
-
Materials Science: Beyond therapeutics, 1,3,5-triazine derivatives are patented as intermediates for organic electroluminescent materials and solar cells, representing a divergent and growing field of intellectual property.[17][18]
Conclusion
The 1,3,5-triazine patent landscape is a testament to the scaffold's remarkable utility. Its synthetic tractability and ability to interact with a multitude of biological targets have cemented its role in modern drug discovery. Key areas like oncology, particularly kinase inhibition, are heavily patented, yet the field continues to evolve. Future innovation will likely focus on novel modalities like PROTACs, expansion into less-explored therapeutic areas such as neurodegeneration, and continued application in advanced materials. For researchers and developers, a deep understanding of the existing patent structures, underlying synthetic logic, and emerging biological targets is paramount for carving out new and defensible intellectual property in this exciting and impactful chemical space.
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(2013). A structure-activity relationship study of 1,2,4-triazolo[1,5-a][1][3][19]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. European Journal of Medicinal Chemistry, 67, 325-334.
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Methodological & Application
Application Notes and Protocols for the Use of N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide in Enzyme Inhibition Assays
Introduction: The Promise of Triazine Derivatives in Enzyme Inhibition
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, recognized for its metabolic stability and its ability to serve as a rigid core for the presentation of diverse functional groups.[1][2] This versatility has led to the development of numerous triazine-containing compounds with a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[2][3] A significant portion of these therapeutic effects can be attributed to the targeted inhibition of key enzymes involved in disease pathology.[1][2] Derivatives of the s-triazine core have been successfully developed as inhibitors of various enzyme classes, such as kinases, dihydrofolate reductase (DHFR), and carbonic anhydrases, making them a focal point in drug discovery and development.[2][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a specific triazine derivative, N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide , in enzyme inhibition assays. While the specific enzyme targets for this particular compound are yet to be fully elucidated in publicly available literature, its structural motifs, featuring a benzamide group and a piperidinyl-triazine core, are present in known enzyme inhibitors.[5][6][7][8] Therefore, it represents a valuable candidate for screening against a variety of enzyme targets.
These application notes and protocols are designed to be a self-validating system, guiding the user through the logical steps of experimental design, execution, and data interpretation. By explaining the causality behind each procedural step, this guide aims to empower researchers to generate robust and reliable data on the inhibitory potential of this compound against their enzyme of interest.
PART 1: Foundational Protocols for Assessing Enzyme Inhibition
The initial assessment of a compound's inhibitory activity involves a primary screening assay to determine if the compound affects the enzyme's catalytic activity. This is typically followed by the determination of the half-maximal inhibitory concentration (IC50), a key parameter for quantifying the compound's potency.[9]
General Enzyme Inhibition Assay Protocol
This protocol provides a general framework for a 96-well plate-based spectrophotometric or fluorometric enzyme inhibition assay.[10][11] The specific substrate, buffer conditions, and detection wavelength will need to be optimized for the particular enzyme under investigation.
Principle: The rate of an enzyme-catalyzed reaction is measured in the presence and absence of the inhibitor. A decrease in the reaction rate in the presence of the compound indicates inhibition.
Materials and Reagents:
-
Purified enzyme of interest
-
Enzyme-specific substrate
-
This compound (Test Compound)
-
Assay Buffer (optimized for the target enzyme's activity and stability)
-
Dimethyl sulfoxide (DMSO, high purity) for dissolving the test compound
-
Known inhibitor for the target enzyme (Positive Control)
-
96-well microplates (clear for colorimetric assays, black for fluorescent assays)
-
Microplate reader
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Test Compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in 100% DMSO.
-
Serial Dilutions: Create a series of dilutions of the test compound in assay buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in all wells is consistent and low (typically ≤1%) to avoid solvent effects on enzyme activity.
-
Enzyme Solution: Prepare the enzyme solution at a concentration that yields a linear reaction rate over the desired time course. The optimal concentration should be determined empirically.
-
Substrate Solution: Prepare the substrate solution at a concentration appropriate for the assay. For initial screening, a concentration at or near the Michaelis constant (Km) is often used.[12]
-
-
Assay Setup (96-well plate):
-
Blank Wells: Add assay buffer and the corresponding concentration of DMSO. These wells will be used to subtract the background signal.
-
Negative Control (100% Activity): Add the enzyme solution and the same concentration of DMSO as in the test wells. This represents the uninhibited enzyme activity.
-
Test Wells: Add the enzyme solution and the desired concentrations of this compound.
-
Positive Control: Add the enzyme solution and a known inhibitor at a concentration expected to produce significant inhibition.
-
-
Pre-incubation:
-
Pre-incubate the plate with the enzyme and inhibitor (or DMSO for the control) for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme. This allows for the binding of the inhibitor to the enzyme before the reaction is initiated.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
-
Measurement:
-
Immediately begin measuring the change in absorbance or fluorescence over a set period using a microplate reader. The kinetic mode is preferred to monitor the reaction progress.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the progress curve (absorbance/fluorescence vs. time).[13]
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control (100% activity) using the following formula: % Inhibition = [1 - (Rate of Test Well / Rate of Negative Control Well)] * 100
-
Caption: Relationship between modes of enzyme inhibition and their effects on kinetic parameters.
PART 3: Data Interpretation and Best Practices
Considerations for Reliable Data
-
Linearity of the Reaction: Ensure that the initial velocities are measured within the linear range of product formation over time. [12]* Enzyme Concentration: The concentration of the enzyme should be kept constant across all experiments. For potent inhibitors, "tight-binding" effects may occur if the inhibitor concentration is close to the enzyme concentration, which requires more advanced data analysis models. [12][14]* Solvent Effects: Maintain a consistent and low concentration of the solvent (e.g., DMSO) in all assay wells to minimize its impact on enzyme activity.
-
Controls: Always include appropriate positive and negative controls to validate the assay performance. [14]
Interpreting the Results
-
IC50: A lower IC50 value indicates a more potent inhibitor. However, the IC50 value can be influenced by assay conditions such as substrate concentration. [15][16]* Mechanism of Inhibition: The determined mode of inhibition provides crucial information for lead optimization in drug discovery. For example, a competitive inhibitor may be structurally similar to the substrate, suggesting modifications to improve binding to the active site. [17]An allosteric inhibitor (often non-competitive) binds to a site other than the active site, which can offer advantages in terms of selectivity.
Conclusion
This compound, as a representative of the versatile triazine class of compounds, holds potential as an enzyme inhibitor. The protocols and guidelines presented in this document provide a robust framework for the systematic evaluation of its inhibitory activity and mechanism of action against a chosen enzyme target. By adhering to these methodologies and principles of sound scientific practice, researchers can generate high-quality, reproducible data to advance their drug discovery and development efforts.
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Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PubMed Central. [Link]
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Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2025). PubMed Central. [Link]
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Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (n.d.). PubMed Central. [Link]
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Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. (2017). Brieflands. [Link]
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The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. (n.d.). ResearchGate. [Link]
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Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004). PubMed. [Link]
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Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. (2025). PubMed Central. [Link]
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Application Notes and Protocols for Assessing the Antibacterial Activity of Triazine Compounds
Introduction: The Imperative for Novel Antibacterial Agents and the Promise of Triazines
The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new antibacterial agents.[1] Triazine derivatives, a class of nitrogen-containing heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry due to their diverse pharmacological properties, including notable antibacterial activity.[2][3] These compounds have demonstrated the potential to inhibit the growth of various pathogenic bacteria, including resilient strains like Methicillin-Resistant Staphylococcus aureus (MRSA).[1] Some triazine derivatives may act by disrupting the bacterial membrane or inhibiting essential enzymes like DNA gyrase.[2][4]
This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to rigorously assess the antibacterial efficacy of novel triazine compounds. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind each protocol, ensuring a robust and reproducible evaluation pipeline from initial screening to in-depth characterization. The methodologies described herein are grounded in internationally recognized standards from bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and comparability.[5][6][7][8]
Foundational Principles of Antimicrobial Susceptibility Testing
The primary objective of antimicrobial susceptibility testing is to determine the lowest concentration of a compound that can inhibit the visible growth of a microorganism (Minimum Inhibitory Concentration, MIC) or kill it (Minimum Bactericidal Concentration, MBC).[9][10][11] These values are critical for evaluating the potency of a new compound and are foundational for further preclinical development.[9] The choice of methodology depends on the stage of research, from high-throughput screening of many compounds to detailed characterization of a lead candidate.
Part 1: Initial Screening for Antibacterial Activity
The initial phase of assessment focuses on identifying whether a triazine compound possesses any antibacterial activity. The disk diffusion method is a widely used, cost-effective, and straightforward technique for this purpose.[12][13]
Agar Disk Diffusion Method
Principle: This method relies on the diffusion of an antimicrobial agent from a saturated paper disk into an agar medium uniformly inoculated with a test bacterium. The agent creates a concentration gradient in the agar; if the bacterium is susceptible, a clear zone of no growth, known as the zone of inhibition, will form around the disk.[14][15] The diameter of this zone is proportional to the susceptibility of the organism to the compound.[15]
Causality Behind Experimental Choices:
-
Medium: Mueller-Hinton Agar (MHA) is the standard medium for routine susceptibility testing of non-fastidious bacteria.[16] Its composition is well-defined, it supports the growth of most common pathogens, and it has minimal inhibitors of common antibacterial agents.[16]
-
Inoculum Standardization: The density of the bacterial inoculum is critical for reproducibility. A 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL, is universally used to ensure a confluent lawn of growth and consistent test results.[10]
-
The "15-15-15 Minute Rule": To maintain the integrity of the test, the inoculum should be used within 15 minutes of preparation, disks should be applied within 15 minutes of inoculation, and plates should be incubated within 15 minutes of disk application.[15]
Experimental Protocol: Disk Diffusion
-
Inoculum Preparation:
-
Aseptically select 3-4 well-isolated colonies of the test bacterium from an overnight culture on a non-selective agar plate.
-
Suspend the colonies in sterile saline (0.85% NaCl).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[10] This can be done visually or using a spectrophotometer.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of a Mueller-Hinton Agar plate uniformly in three directions to ensure a confluent lawn of growth.[14]
-
Allow the plate to dry for a few minutes with the lid slightly ajar.
-
-
Disk Application:
-
Prepare sterile paper disks (6 mm in diameter) impregnated with a known concentration of the test triazine compound. A stock solution of the compound is typically dissolved in a suitable solvent (e.g., DMSO), and a specific volume is applied to the disks.
-
Aseptically place the impregnated disks onto the inoculated agar surface.[17]
-
Gently press each disk to ensure complete contact with the agar.[17] Do not move a disk once it has been placed.[17]
-
Include a positive control disk (a known antibiotic) and a negative control disk (solvent only).
-
-
Incubation:
-
Result Interpretation:
-
After incubation, measure the diameter of the zone of inhibition in millimeters.
-
A larger zone of inhibition indicates greater susceptibility of the bacterium to the triazine compound.[14]
-
Part 2: Quantitative Assessment of Antibacterial Potency
Once a triazine compound shows promise in the initial screen, the next step is to quantify its activity by determining the Minimum Inhibitory Concentration (MIC). The broth microdilution method is the gold standard for this purpose due to its accuracy, reproducibility, and suitability for testing multiple compounds simultaneously.[5][18][19]
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Principle: This method involves preparing serial two-fold dilutions of the triazine compound in a liquid growth medium in a 96-well microtiter plate.[5] Each well is then inoculated with a standardized concentration of the test bacterium.[9] After incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[9][10][18]
Self-Validating System:
-
Controls are Essential: Each 96-well plate must include a sterility control (broth only), a growth control (broth + inoculum, no compound), and a positive control (a known antibiotic).[10] The sterility control should remain clear, and the growth control must show turbidity for the results to be valid.
-
Standardized Inoculum: The final inoculum concentration in each well should be approximately 5 x 10⁵ CFU/mL.[9][10] This ensures that the bacterial challenge is consistent across all wells and experiments.
Experimental Protocol: Broth Microdilution
-
Preparation of Triazine Compound Dilutions:
-
In a 96-well round-bottom microtiter plate, add 50-100 µL of sterile Mueller-Hinton Broth (MHB) to wells in columns 2 through 12.[9]
-
In column 1, add twice the volume of the highest desired concentration of the triazine compound.
-
Perform a serial two-fold dilution by transferring half the volume from column 1 to column 2, mixing well, and repeating this process across the plate to column 10.[10] Discard the final excess volume from column 10.
-
Column 11 will serve as the growth control (no compound), and column 12 will be the sterility control.[10]
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described previously.
-
Dilute this suspension in MHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.
-
-
Plate Inoculation:
-
Add an equal volume of the diluted bacterial suspension to each well in columns 1 through 11. This will bring the final bacterial concentration to approximately 5 x 10⁵ CFU/mL and the compound concentrations to the desired final values.[10]
-
Do not add inoculum to column 12 (sterility control).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in a non-CO₂ incubator.[18]
-
-
MIC Determination:
Determination of Minimum Bactericidal Concentration (MBC)
Principle: The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined as a follow-up to the MIC test.[20]
Experimental Protocol: MBC Determination
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells that showed no visible growth (the MIC well and wells with higher concentrations).
-
Spot-plate these aliquots onto a fresh, antibiotic-free agar plate.
-
Incubate the agar plate at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% (≥3-log₁₀) reduction in the initial inoculum count.[21]
| Parameter | Interpretation |
| MBC/MIC ≤ 4 | The compound is considered bactericidal . |
| MBC/MIC > 4 | The compound is considered bacteriostatic . |
Part 3: Characterizing the Dynamics of Antibacterial Action
While MIC and MBC provide crucial endpoints, a time-kill kinetics assay offers a dynamic view of the antibacterial effect over time.[21][22] This is essential for understanding whether a compound's activity is concentration-dependent or time-dependent.
Time-Kill Kinetic Assay
Principle: This assay measures the rate of bacterial killing by exposing a standardized inoculum to various concentrations of the triazine compound (typically multiples of the MIC) over a period of 24 hours.[21][22] Viable bacterial counts (CFU/mL) are determined at specific time points.[23]
Causality Behind Experimental Choices:
-
Concentrations: Testing at 0.5x, 1x, 2x, and 4x MIC provides a comprehensive picture of the dose-response relationship.[23]
-
Time Points: Sampling at 0, 2, 4, 6, 8, 12, and 24 hours captures the initial, intermediate, and late phases of bacterial killing.[24]
-
Bactericidal vs. Bacteriostatic: A bactericidal agent is generally defined as one that produces a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[21][22] A bacteriostatic agent inhibits growth but does not cause a significant reduction in viable cell count.[22]
Experimental Protocol: Time-Kill Assay
-
Preparation:
-
Inoculation:
-
Inoculate each tube with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.[23]
-
-
Sampling and Viable Cell Count:
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each concentration of the triazine compound and the growth control.[23]
-
Visualization of Experimental Workflow
Caption: Workflow for assessing the antibacterial activity of triazine compounds.
Conceptual Pathway: Potential Mechanism of Action
While the primary focus of these protocols is to assess activity, understanding the mechanism is a critical next step. Triazines may exert their antibacterial effects through various mechanisms, a common one being the disruption of the bacterial cell membrane.[2]
Caption: Conceptual mechanism of action for cationic triazine compounds.
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- Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (2023). European Committee on Antimicrobial Susceptibility Testing.
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- Discovery and Optimization of 6-(1-Substituted pyrrole-2-yl)- s-triazine Containing Compounds as Antibacterial Agents. (2022). PubMed.
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- Amphiphilic Triazine Polymer Derivatives as Antibacterial And Anti-atopic Agents in Mice Model. (2019). PMC - NIH.
- s-Triazine Derivatives Functionalized with Alkylating 2-Chloroethylamine Fragments as Promising Antimicrobial Agents: Inhibition of Bacterial DNA Gyrases, Molecular Docking Studies, and Antibacterial and Antifungal Activity. (2023). MDPI.
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Application Notes & Protocols for N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide in Cancer Cell Line Studies
Prepared by: Gemini, Senior Application Scientist
Introduction: The s-Triazine Scaffold as a Privileged Structure in Oncology Research
The 1,3,5-triazine, or s-triazine, core is a nitrogen-containing heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] This structural motif is central to the design and development of novel anticancer agents, with several s-triazine derivatives already approved for clinical use.[2][3] Drugs such as altretamine (ovarian cancer), gedatolisib (breast cancer), and enasidenib (leukemia) validate the s-triazine ring as a valuable starting point for discovering potent therapeutics.[2][3] These molecules exert their effects by interacting with a range of critical cellular targets, including tyrosine kinases, phosphoinositide 3-kinases (PI3Ks), and topoisomerases, thereby disrupting key signaling pathways that drive cancer cell proliferation and survival.[2]
This document provides detailed application notes and protocols for the investigation of N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide , a novel synthetic compound combining the privileged s-triazine core with piperidine and benzamide moieties. Both piperidine and benzamide structures are frequently incorporated into pharmacologically active agents, including those with demonstrated anticancer properties such as cell cycle inhibition.[4][5] This guide is designed for researchers in oncology and drug development, offering a scientifically grounded framework for characterizing the compound's in vitro anticancer potential.
Proposed Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway
Based on the established activities of many s-triazine derivatives, we hypothesize that this compound functions as an inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers. Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest.
Caption: Proposed inhibitory action on the PI3K/Akt pathway.
Experimental Workflow: From Cytotoxicity Screening to Mechanistic Insights
A logical and systematic workflow is crucial for characterizing a novel compound. The process begins with broad cytotoxicity screening to identify sensitive cancer cell lines and determine the compound's potency. Subsequent experiments then dissect the underlying cellular mechanisms responsible for the observed effects.
Caption: A systematic workflow for in vitro compound evaluation.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
Causality: The first step is to determine the concentration-dependent cytotoxic effect of the compound on various cancer cell lines. The MTT assay is a colorimetric method that measures mitochondrial reductase activity, which is an indicator of cell viability. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, HT-29 colon cancer[6][7], A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.5%.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells for "untreated" (medium only) and "vehicle control" (medium with DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. normalized response) to determine the IC50 value.
Hypothetical Data Presentation:
| Cell Line | Histology | IC50 (µM) of Compound |
| MCF-7 | Breast Adenocarcinoma | 8.5 |
| HT-29 | Colorectal Adenocarcinoma | 12.2 |
| A549 | Lung Carcinoma | 15.7 |
| MCF-10A | Non-tumorigenic Breast | > 50 |
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining
Causality: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M).[4][8] This prevents cancer cells from dividing. Flow cytometry using propidium iodide (PI), a DNA-intercalating dye, allows for the quantitative analysis of the cell cycle distribution based on DNA content.
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 60-70% confluency. Treat the cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells and combine them. Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples using a flow cytometer. Excite PI at 488 nm and measure emission at ~617 nm. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase compared to the control indicates cell cycle arrest.
Protocol 3: Assessment of Apoptosis by Annexin V/PI Staining
Causality: A desired outcome for an anticancer compound is the induction of apoptosis, a controlled form of cell death that avoids inflammation.[7][9] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium iodide is used concurrently to identify late apoptotic and necrotic cells, which have lost membrane integrity.
Methodology:
-
Cell Treatment: Seed and treat cells in 6-well plates as described in Protocol 2, typically for 24 or 48 hours.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
Protocol 4: Mechanistic Investigation by Western Blotting
Causality: To validate the hypothesized mechanism of action, Western blotting is used to measure changes in the expression and phosphorylation status of key proteins within the targeted signaling pathway. For the proposed PI3K/Akt pathway, we would expect to see a decrease in the phosphorylation of Akt and downstream targets, along with changes in key apoptosis-regulating proteins.
Methodology:
-
Protein Extraction: Treat cells at their IC50 concentration for various time points (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies to probe include:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Cleaved Caspase-3
-
Bcl-2 (anti-apoptotic)
-
Bax (pro-apoptotic)
-
β-Actin or GAPDH (loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system.
-
Analysis: Densitometrically quantify the band intensities and normalize them to the loading control. Compare the levels of target proteins in treated samples to the vehicle control. A decrease in the p-Akt/Akt ratio and an increase in cleaved Caspase-3 would support the proposed mechanism.
References
-
Ma, P., & He, Q. (2023). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Molecules, 28(11), 4337. [2][3]
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Manjushree, B., et al. (2024). Exploring the Anticancer Potential of Triazine Derivatives: An Outlook of Designing Strategies, Docking Studies, and Structure‐Activity Relationships (SAR). ChemistrySelect. [10]
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He, Q. L., & Ma, P. F. (2023). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. PubMed.
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Kaur, R., et al. (2020). Anticancer s-Triazine Derivatives: A Synthetic Attribute. Mini-Reviews in Organic Chemistry, 17(8), 904-921. [1]
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Team Chem. (2025). Anticancer Properties of Triazines | Mechanism, Synthesis. TeamChem.
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Wang, J., et al. (2021). Discovery of N-((3 S,4 S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1 H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity. Journal of Medicinal Chemistry, 64(16), 12163-12180. [11]
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Chen, Y., et al. (2015). Evaluation of Novel N-(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells. Chemical biology & drug design, 85(4), 464–472. [4]
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Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 185-195. [6]
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Sagar, B. K., et al. (2021). Synthesis, Characterization and Anticancer Activity of Piperazine Amide Derivative. International Journal of Pharmaceutical Sciences and Research, 12(10), 5424-5430. [7]
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Liu, V. P., et al. (2019). A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage. Scientific Reports, 9, 1146. [8]
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Singh, A., & Sharma, P. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(10), 1478–1496. [5]
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Huang, J. Z., et al. (2021). Piperazine-Derived α1D/1A Antagonist 1-Benzyl-N-(3-(4-(2-Methoxyphenyl) Piperazine-1-yl) Propyl)-1H-Indole-2-Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Frontiers in Pharmacology, 11, 608401. [9]
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Application of N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide in Neurodegenerative Disease Models: A Technical Guide for Researchers
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential application of N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide, hereafter referred to as Compound T-101, in preclinical models of neurodegenerative diseases. This guide is designed to offer both foundational knowledge and actionable protocols to investigate the therapeutic potential of this novel triazine derivative.
Introduction: The Rationale for Investigating Compound T-101 in Neurodegeneration
Neurodegenerative diseases, such as Alzheimer's disease (AD) and Parkinson's disease (PD), represent a significant and growing global health challenge. A key pathological feature of these disorders is the progressive loss of neuronal structure and function. The 1,3,5-triazine scaffold has emerged as a promising pharmacophore in the development of novel therapeutics for these conditions.[1][2][3] Triazine derivatives have demonstrated a range of biological activities relevant to neuroprotection, including anti-inflammatory, antioxidant, and anti-cholinesterase properties.[1][4][5][6]
Compound T-101, this compound, is a novel molecule designed to leverage the therapeutic potential of the triazine core. While direct studies on this specific compound are not yet in the public domain, its structural motifs suggest several plausible mechanisms of action that warrant investigation in neurodegenerative disease models. The piperidine moiety may enhance blood-brain barrier permeability, a critical attribute for any centrally acting therapeutic. The benzamide group can participate in hydrogen bonding, potentially interacting with key enzymes or receptors implicated in neurodegeneration.
This guide will provide a strategic framework and detailed protocols for the initial preclinical evaluation of Compound T-101, focusing on its neuroprotective and disease-modifying potential.
Part 1: In Vitro Evaluation of Neuroprotective Effects
The initial assessment of Compound T-101's potential will be conducted using established in vitro models of neurodegeneration. These cell-based assays offer a high-throughput and cost-effective means to evaluate neuroprotection, cytotoxicity, and primary mechanisms of action.
Recommended In Vitro Model: SH-SY5Y Human Neuroblastoma Cell Line
The SH-SY5Y cell line is a widely accepted and versatile model for neurodegenerative disease research.[7][8][9] These cells can be differentiated into a more mature neuronal phenotype and can be subjected to various neurotoxic insults to mimic the cellular stress observed in diseases like AD and PD.[8][10]
Experimental Objective: Assessing Neuroprotection Against Oxidative Stress
Oxidative stress is a common pathological hallmark of many neurodegenerative diseases.[11] This protocol aims to determine if Compound T-101 can protect neuronal cells from oxidative damage induced by hydrogen peroxide (H₂O₂).
Protocol 1: Neuroprotection Assay in H₂O₂-Treated SH-SY5Y Cells
-
Cell Culture and Differentiation:
-
Compound T-101 Treatment:
-
Prepare a stock solution of Compound T-101 in sterile DMSO.
-
Differentiated SH-SY5Y cells are pre-treated with varying concentrations of Compound T-101 (e.g., 0.1, 1, 10, 25, 50 µM) for 24 hours. Ensure the final DMSO concentration is below 0.1% to avoid solvent-induced toxicity.[12]
-
-
Induction of Oxidative Stress:
-
Following pre-treatment, expose the cells to a pre-determined concentration of H₂O₂ (e.g., 100-200 µM) for an additional 24 hours to induce oxidative stress and cell death.[5]
-
-
Assessment of Cell Viability (MTT Assay):
-
After the incubation period, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.[12]
-
Cell viability is expressed as a percentage of the untreated control.
-
Data Presentation: Expected Outcomes
| Treatment Group | Compound T-101 (µM) | H₂O₂ (µM) | Cell Viability (%) |
| Control | 0 | 0 | 100 |
| Vehicle | 0 (DMSO) | 100 | ~50 |
| T-101 | 0.1 | 100 | (To be determined) |
| T-101 | 1 | 100 | (To be determined) |
| T-101 | 10 | 100 | (To be determined) |
| T-101 | 25 | 100 | (To be determined) |
| T-101 | 50 | 100 | (To be determined) |
Causality Behind Experimental Choices: The pre-treatment with Compound T-101 before the oxidative insult is crucial to assess its prophylactic neuroprotective potential. The MTT assay is a standard and reliable method for determining cell viability by measuring mitochondrial metabolic activity.
Self-Validating System: The inclusion of both untreated and vehicle-treated controls ensures that any observed effects are due to Compound T-101 and not the solvent. A positive control, such as N-acetylcysteine, can also be included to validate the assay's responsiveness.
Proposed Mechanism of Action: Wnt/β-catenin Signaling Pathway
Several studies have implicated the Wnt/β-catenin signaling pathway in neuroprotection, and some triazine derivatives have been shown to modulate this pathway.[4] A potential mechanism for Compound T-101 could be the activation of this pathway, leading to the expression of pro-survival genes.
Workflow for Investigating Wnt/β-catenin Pathway Activation
Caption: Workflow for Investigating Wnt/β-catenin Pathway Activation by Compound T-101.
Part 2: In Vivo Evaluation in a Murine Model of Alzheimer's Disease
Following promising in vitro results, the next logical step is to evaluate the efficacy of Compound T-101 in a relevant animal model of neurodegeneration.
Recommended In Vivo Model: 5xFAD Transgenic Mouse Model
The 5xFAD mouse model is a well-established and aggressive model of Alzheimer's disease.[13][14] These mice express human amyloid precursor protein (APP) and presenilin 1 (PSEN1) with five familial AD mutations, leading to rapid amyloid-beta (Aβ) plaque deposition, neuroinflammation, and cognitive deficits.[13][15][16]
Experimental Objective: Assessing Cognitive Improvement and Neuropathological Changes
This study aims to determine if chronic treatment with Compound T-101 can ameliorate cognitive deficits and reduce the pathological hallmarks of AD in 5xFAD mice.
Protocol 2: Chronic Treatment and Behavioral Analysis in 5xFAD Mice
-
Animal Husbandry and Treatment:
-
House 5xFAD and wild-type littermate control mice under standard laboratory conditions.
-
At 3 months of age, begin daily administration of Compound T-101 (e.g., 1, 5, 10 mg/kg) or vehicle via oral gavage. The treatment should continue for 3 months.
-
-
Behavioral Testing (at 6 months of age):
-
Morris Water Maze (MWM): To assess spatial learning and memory.[17][18] The test involves training the mice to find a hidden platform in a circular pool of water. Key parameters to measure are escape latency and time spent in the target quadrant during a probe trial.
-
Y-Maze: To evaluate short-term spatial working memory.[18] The test is based on the innate tendency of rodents to explore novel environments. The percentage of spontaneous alternations is the primary endpoint.
-
Data Presentation: Expected Behavioral Outcomes
| Mouse Strain | Treatment | Morris Water Maze (Escape Latency, sec) | Y-Maze (% Alternation) |
| Wild-Type | Vehicle | Low | High |
| 5xFAD | Vehicle | High | Low |
| 5xFAD | T-101 (1 mg/kg) | (To be determined) | (To be determined) |
| 5xFAD | T-101 (5 mg/kg) | (To be determined) | (To be determined) |
| 5xFAD | T-101 (10 mg/kg) | (To be determined) | (To be determined) |
-
Post-Mortem Neuropathological Analysis:
-
Following behavioral testing, euthanize the mice and collect brain tissue.
-
Immunohistochemistry: Use specific antibodies to stain for Aβ plaques (e.g., 4G8 antibody) and activated microglia (e.g., Iba1 antibody) to assess amyloid burden and neuroinflammation, respectively.
-
ELISA: Quantify soluble and insoluble Aβ₄₀ and Aβ₄₂ levels in brain homogenates.
-
Causality Behind Experimental Choices: The 3-month treatment window is chosen to coincide with the progression of significant pathology in the 5xFAD model. The MWM and Y-maze are complementary behavioral tests that assess different aspects of cognition affected in AD.
Self-Validating System: The inclusion of both wild-type and vehicle-treated 5xFAD groups is essential for data interpretation. The wild-type group establishes a baseline for normal cognitive function and neuropathology, while the vehicle-treated 5xFAD group demonstrates the expected disease phenotype.
Signaling Pathway Implicated in Aβ Pathology
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"developing cell-based assays for piperidine-containing compounds"
Application Note & Protocol Guide
Topic: Developing Cell-Based Assays for Piperidine-Containing Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Piperidine Scaffold in Modern Drug Discovery
The piperidine ring, a six-membered nitrogenous heterocycle, is a highly privileged scaffold in medicinal chemistry.[1][2] It is a cornerstone structure in a vast array of pharmaceuticals, from anticancer and CNS-active agents to antimicrobial and anti-inflammatory drugs.[1][2][3] The prevalence of this motif is due to its favorable physicochemical properties; it can modulate lipophilicity, act as a hydrogen bond donor or acceptor, and its conformational flexibility allows it to adapt to the steric demands of various biological targets.[1] These characteristics often enhance a compound's "druggability" by improving metabolic stability and facilitating transport across cellular membranes.[1]
However, the very features that make piperidine a valuable scaffold also present unique challenges in preclinical drug development. The development of robust and reliable cell-based assays is critical for accurately characterizing the efficacy, mechanism of action (MOA), and potential liabilities of these compounds before they advance toward clinical evaluation. This guide provides a comprehensive framework and detailed protocols for creating a robust cell-based assay cascade tailored to the specific needs of piperidine-containing drug candidates.
Part 1: Strategic Considerations for Piperidine Compounds
Before initiating any assay, it is crucial to understand the inherent challenges associated with the piperidine scaffold. A proactive approach to assay design that accounts for these potential issues can save considerable time and resources.
Physicochemical Properties & Assay Interference
Many substituted piperidine rings are lipophilic, which can lead to poor aqueous solubility.[4] This is a primary source of experimental artifacts.
-
Compound Precipitation: A common issue is the precipitation of the compound when a DMSO stock is diluted into an aqueous assay buffer.[4] This can lead to inaccurate concentration-response curves and high variability.
-
Non-Specific Binding: Aggregated or poorly soluble compounds can bind non-specifically to assay components, including proteins and plasticware, leading to false positives or negatives.
Scientist's Note: Always determine the kinetic and thermodynamic solubility of your lead compounds in the specific assay buffers you plan to use. If solubility is a concern, consider strategies like pH adjustment (for ionizable piperidines), the use of co-solvents (ensure they don't affect cell health), or formulation with solubilizing agents like cyclodextrins.[4]
Common Off-Target Liabilities
The piperidine motif bears structural resemblance to endogenous neurotransmitters, making it susceptible to interactions with a range of off-target proteins.[5]
-
Sigma (σ) Receptors: The piperidine scaffold is a well-known pharmacophore for sigma-1 (σ1) and sigma-2 (σ2) receptors.[6][7][8] Binding to these receptors can produce complex and often undesirable neurological or cellular effects.[9]
-
hERG Potassium Channel: Inhibition of the hERG channel is a major safety concern for many small molecules, including some piperidines, as it can lead to potentially fatal cardiac arrhythmias.[5]
-
Monoamine Receptors: Structural similarities can lead to unintended interactions with dopamine, serotonin, and adrenergic receptors.[5]
Scientist's Note: It is prudent to profile lead piperidine compounds against a panel of common off-targets early in the discovery process. This can be done through outsourced services or by developing in-house counter-screening assays.
Part 2: The Assay Development Workflow
A logical, tiered approach to assay development ensures that foundational questions of cytotoxicity and target engagement are answered before committing to more complex and resource-intensive MOA studies.
Caption: A tiered workflow for developing cell-based assays for piperidine compounds.
Part 3: Core Experimental Protocols
This section provides detailed, step-by-step methodologies for key assays in the development cascade.
Protocol 1: Cell Viability and Cytotoxicity Assessment
Objective: To determine the concentration range at which the piperidine compound exhibits cytotoxic effects, thereby establishing a safe window for subsequent functional assays. The CellTiter-Glo® Luminescent Cell Viability Assay is recommended for its high sensitivity and simple "add-mix-measure" format.[10][11]
Principle: The assay quantifies ATP, an indicator of metabolically active cells.[10] The amount of ATP is directly proportional to the number of viable cells in culture.[10]
Materials:
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Piperidine compound stock solution (e.g., 10 mM in DMSO)
-
Opaque-walled 96-well or 384-well plates suitable for luminescence
-
CellTiter-Glo® Luminescent Cell Viability Reagent (Promega, Cat.# G7570)[11]
-
Luminometer plate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells. Resuspend cells in complete growth medium to the desired seeding density (e.g., 5,000 cells/well for a 96-well plate).
-
Dispense 100 µL of the cell suspension into each well of the opaque-walled plate.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the piperidine compound in complete growth medium. It is critical to maintain a consistent final DMSO concentration across all wells (typically ≤0.5%).
-
Include "vehicle control" wells (medium with the same final DMSO concentration) and "untreated control" wells (medium only).
-
Remove the medium from the cells and add 100 µL of the appropriate compound dilution or control solution.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).[12]
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Data Analysis & Validation:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).[12]
-
Assay Validation: A robust assay should have a Z'-factor > 0.5. The Z'-factor is calculated using positive (e.g., a known cytotoxic agent like staurosporine) and negative (vehicle) controls.[14]
| Parameter | Recommendation | Rationale |
| Final DMSO % | ≤ 0.5% | Minimizes solvent-induced cytotoxicity and compound precipitation.[4] |
| Incubation Time | 48 - 72 hours | Allows for multiple cell doubling times to observe anti-proliferative effects. |
| Controls | Vehicle, Untreated, Positive (e.g., Staurosporine) | Essential for data normalization and assay quality assessment. |
| Plate Type | Opaque-walled, white | Maximizes luminescent signal and prevents well-to-well crosstalk. |
Protocol 2: Cellular Target Engagement Assessment
Objective: To confirm that the piperidine compound directly interacts with its intended protein target within the complex environment of a living cell. Two powerful methods are the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement (TE) Assay.
Principle: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[15][16][17] This thermal shift is detected by quantifying the amount of soluble protein remaining after a heat challenge.[16][17]
Step-by-Step Methodology:
-
Compound Treatment: Culture cells to ~80% confluency. Treat cells with the piperidine compound or vehicle control for a defined period (e.g., 1 hour) at 37°C.
-
Heat Challenge: Harvest cells, wash, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[16]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).
-
Separation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Detection: Carefully collect the supernatant (soluble fraction) and analyze the amount of the target protein using Western blot, ELISA, or mass spectrometry.[18]
Data Analysis: Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples. A shift in the melting curve to the right indicates target stabilization and engagement.
Principle: This assay measures compound binding in live cells using Bioluminescence Resonance Energy Transfer (BRET).[19] The target protein is fused to NanoLuc® Luciferase (energy donor), and a cell-permeable fluorescent tracer (energy acceptor) reversibly binds the target. A test compound that binds the target will compete with and displace the tracer, causing a loss of BRET signal.[20][21][22]
Step-by-Step Methodology:
-
Cell Preparation: Transfect cells with a plasmid encoding the NanoLuc®-target fusion protein. After 18-24 hours, harvest the cells and resuspend them in Opti-MEM® medium.[23]
-
Compound Plating: Dispense serial dilutions of the piperidine compound into a 384-well plate.
-
Tracer Addition: Add the fluorescent NanoBRET™ tracer to the cell suspension at a pre-determined optimal concentration.
-
Cell Dispensing: Add the cell/tracer mix to the wells containing the test compound.
-
Equilibration: Incubate the plate for 2 hours at 37°C, 5% CO₂.[23]
-
Substrate Addition & Reading: Add the NanoBRET® Nano-Glo® Substrate. Immediately read the plate on a BRET-capable reader, measuring luminescence at two wavelengths (e.g., 450 nm for the donor and >600 nm for the acceptor).[23]
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the compound concentration to determine the IC₅₀, which reflects the compound's intracellular affinity for the target.
Protocol 3: Mechanism of Action (MOA) – Signaling Pathway Analysis
Objective: To investigate the downstream functional consequences of target engagement. Luciferase reporter gene assays are a versatile tool for this purpose, especially for targets like G-protein coupled receptors (GPCRs) or those that modulate transcription factor activity.[14][24][25][26]
Principle: A reporter plasmid is constructed containing a transcriptional response element (e.g., CRE for cAMP pathways, SRE for MAPK pathways) linked to a luciferase gene.[24][27] Activation or inhibition of the upstream signaling pathway by the piperidine compound leads to a measurable change in luciferase expression.
Caption: A simplified diagram of a luciferase reporter assay for MOA studies.
Step-by-Step Methodology:
-
Co-transfection: Co-transfect host cells (e.g., HEK293) with two plasmids: one expressing the target protein and another containing the reporter construct. A third plasmid expressing a control luciferase (e.g., Renilla) can be included for normalization.
-
Cell Seeding: After 24 hours, seed the transfected cells into 96-well plates.
-
Compound Treatment: Treat the cells with serially diluted piperidine compound for an appropriate duration (e.g., 6-24 hours).
-
Cell Lysis & Assay: Lyse the cells and measure luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's protocol.
Data Analysis: Normalize the firefly luciferase signal (from the reporter) to the Renilla luciferase signal (internal control). Plot the normalized signal against compound concentration to determine the EC₅₀ (agonist) or IC₅₀ (antagonist).
Alternative MOA Tool: High-Content Imaging (HCI)
For more complex cellular phenotypes, High-Content Imaging (HCI) is an invaluable tool.[28][29] HCI combines automated microscopy with sophisticated image analysis to quantify multiple parameters simultaneously, such as protein translocation, organelle morphology, or cell cycle status.[30][31] This provides a rich, multi-parametric view of a compound's effect on cellular systems, aiding in MOA studies and identifying potential toxicity.[30][32]
References
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Title: High-content screening in drug discovery: A brief guide Source: Alithea Genomics URL: [Link]
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Title: An Introduction to High-Content Imaging Source: Excedr URL: [Link]
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Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay Source: Bio-protocol URL: [Link]
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Title: High Content Imaging Delivers the Best Results for Microscopy Source: ScitoVation URL: [Link]
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Title: High-Content Imaging: A Transformative Approach to Drug Discovery Source: o2h discovery URL: [Link]
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Title: NanoBRET™ Target Engagement for drug development Source: News-Medical.Net URL: [Link]
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Title: Advantages of High-Content Imaging Source: PhenoVista Biosciences URL: [Link]
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Title: Reporter gene assays for investigating GPCR signaling Source: PubMed URL: [Link]
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Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NCBI URL: [Link]
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Title: Reporter gene assays for investigating GPCR signaling Source: ScienceDirect URL: [Link]
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Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: PubMed Central URL: [Link]
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Title: Luciferase Reporter Assay System for Deciphering GPCR Pathways Source: PMC - NIH URL: [Link]
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Title: Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity Source: PMC - PubMed Central URL: [Link]
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Title: NanoBRET assays to assess cellular target engagement of compounds Source: EUbOPEN URL: [Link]
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Title: Cellular Thermal Shift Assay (CETSA) Source: News-Medical.Net URL: [Link]
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Title: Cellular thermal shift assay Source: Wikipedia URL: [Link]
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Title: Cell Proliferation Assay Service | CellTiter-Glo Source: Reaction Biology URL: [Link]
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Title: Cell Viability Assays Source: NCBI Bookshelf URL: [Link]
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Title: Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti... Source: University of Bari Aldo Moro URL: [Link]
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Title: 5 Key Challenges of Molecular Assay Development & How to Overcome Them Source: Dispendix URL: [Link]
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Title: (PDF) Piperidine nucleus in the field of drug discovery Source: ResearchGate URL: [Link]
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Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: PubMed URL: [Link]
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Title: Effects of the selective sigma receptor ligand, 1-(2-phenethyl)piperidine oxalate (AC927), on the behavioral and toxic effects of cocaine Source: PMC - PubMed Central URL: [Link]
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Title: Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity Source: RSC Publishing URL: [Link]
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Title: New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery Source: Technology Networks URL: [Link]
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Title: Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists Source: ACS Publications URL: [Link]
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Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: PMC - PubMed Central URL: [Link]
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Title: Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease Source: PubMed Central URL: [Link]
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Title: Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives Source: NIH URL: [Link]
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Application Notes and Protocols: N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide as a Chemical Probe for Kinase Target Engagement and Validation
Introduction
N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide is a novel synthetic small molecule designed for the interrogation of cellular signaling pathways. Its structural motif, centered around a 1,3,5-triazine scaffold, is prevalent in a number of kinase inhibitors, suggesting its potential utility as a chemical probe for this important class of enzymes.[1][2] Chemical probes are indispensable tools in modern drug discovery and chemical biology, enabling the identification and validation of protein targets, the elucidation of their biological functions, and the assessment of their therapeutic potential.[3][4] A high-quality chemical probe is characterized by its potency, selectivity, and demonstrated on-target activity within a cellular context.[5][6]
This guide provides a comprehensive overview of the application of this compound as a chemical probe. It outlines detailed protocols for its characterization, its use in target engagement assays, and its application in downstream chemoproteomic workflows for target identification and validation. The methodologies described herein are designed to provide researchers with the necessary tools to confidently assess the cellular targets of this probe and to explore its potential in modulating kinase-driven signaling pathways.
Physicochemical Properties and Quality Control
Prior to its use in biological assays, the identity, purity, and stability of this compound must be rigorously established.
Table 1: Physicochemical Properties of this compound
| Property | Value | Method |
| Molecular Formula | C₁₅H₁₇N₅O | N/A |
| Molecular Weight | 283.33 g/mol | N/A |
| Appearance | White to off-white solid | Visual Inspection |
| Purity | ≥98% | HPLC, ¹H-NMR, LC-MS |
| Solubility | Soluble in DMSO (≥50 mM) | Experimental Determination |
| Stability | Stable for ≥12 months at -20°C (in DMSO) | Long-term Stability Studies |
Protocol 1: Quality Control of this compound
-
Identity Verification: Confirm the chemical structure of the compound using ¹H-NMR and high-resolution mass spectrometry (HRMS). The experimental data should be consistent with the expected structure of this compound.
-
Purity Assessment: Determine the purity of the compound by high-performance liquid chromatography (HPLC) with UV detection at an appropriate wavelength (e.g., 254 nm). The purity should be ≥98% to minimize off-target effects from impurities.
-
Solubility Determination: Prepare a high-concentration stock solution (e.g., 50 mM) in anhydrous dimethyl sulfoxide (DMSO). Observe for complete dissolution. For aqueous-based assays, determine the kinetic solubility in buffer to avoid precipitation.
-
Stability Analysis: For long-term storage, aliquot the DMSO stock solution and store at -20°C or -80°C. Periodically re-assess the purity of a thawed aliquot by HPLC to ensure stability over time. Avoid repeated freeze-thaw cycles.
Target Engagement and Validation in a Cellular Context
Demonstrating that a chemical probe interacts with its intended target within a living cell is a critical validation step.[5] The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess target engagement by measuring the change in the thermal stability of a protein upon ligand binding.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes the use of CETSA to validate the engagement of this compound with its putative kinase target in intact cells.
Materials:
-
Cultured cells expressing the target of interest
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies for the target protein and a loading control for Western blotting
Procedure:
-
Cell Treatment: Seed cells and grow to 80-90% confluency. Treat the cells with varying concentrations of this compound or DMSO for a predetermined time (e.g., 1 hour).
-
Heating Profile: After treatment, harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Protein Quantification: Separate the soluble fraction (containing stabilized protein) from the precipitated proteins by centrifugation.
-
Western Blot Analysis: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein. A loading control should also be probed to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities. An increase in the amount of soluble target protein at higher temperatures in the presence of the probe compared to the vehicle control indicates target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Chemoproteomic Profiling for Target Identification
For novel chemical probes where the target is unknown, chemoproteomics offers a powerful approach for unbiased target identification.[7][8] This involves using a modified version of the probe to "fish out" its binding partners from a complex biological sample.
Protocol 3: Affinity-Based Chemoproteomics
This protocol outlines a general workflow for identifying the protein targets of this compound using an affinity-based pull-down approach. This requires the synthesis of a probe analogue containing a reactive handle (e.g., an alkyne or azide) for subsequent biotinylation via click chemistry.[7]
Materials:
-
Alkyne-modified this compound probe
-
Azide-biotin conjugate
-
Cell lysate
-
Streptavidin-coated magnetic beads
-
Wash buffers
-
Elution buffer
-
Mass spectrometer for protein identification
Procedure:
-
Probe Synthesis: Synthesize an analogue of this compound that incorporates a terminal alkyne group at a position that does not interfere with target binding.
-
Lysate Incubation: Treat cell lysate with the alkyne-modified probe. A competition experiment should be performed in parallel where the lysate is pre-incubated with an excess of the unmodified probe to identify specific binders.
-
Click Chemistry: Add the azide-biotin conjugate to the lysate to attach a biotin tag to the probe-protein complexes.
-
Affinity Purification: Incubate the biotinylated lysate with streptavidin-coated magnetic beads to capture the probe-protein complexes.
-
Washing: Wash the beads extensively to remove non-specific protein binders.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides (e.g., with trypsin).
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Compare the identified proteins from the probe-treated sample with the competitor-treated and vehicle control samples to identify specific binding partners.
Caption: Affinity-Based Chemoproteomics Workflow.
Downstream Functional Assays
Once a target has been identified and validated, downstream functional assays are necessary to understand the biological consequences of probe-target interaction. If this compound is hypothesized to be a kinase inhibitor, a relevant functional assay would be to measure the phosphorylation of a known downstream substrate.
Protocol 4: In-Cell Western for Phospho-Protein Analysis
This protocol provides a high-throughput method to quantify the inhibition of a specific phosphorylation event in cells.
Materials:
-
96-well microplate
-
Cultured cells
-
This compound
-
Stimulant (e.g., growth factor) to activate the kinase pathway
-
Primary antibodies (phospho-specific and total protein)
-
Fluorescently labeled secondary antibodies
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate. After adherence, starve the cells (if necessary) and then treat with a concentration range of this compound.
-
Stimulation: Stimulate the cells with an appropriate agonist to induce phosphorylation of the target substrate.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Immunostaining: Block non-specific binding and then incubate with primary antibodies against the phosphorylated substrate and the total protein. Follow with incubation with species-specific secondary antibodies conjugated to different fluorophores.
-
Imaging and Quantification: Scan the plate using an infrared imaging system. Quantify the fluorescence intensity for both the phospho-protein and the total protein.
-
Data Analysis: Normalize the phospho-protein signal to the total protein signal. Plot the normalized signal against the probe concentration to determine the IC₅₀ value.
Conclusion
This compound represents a promising chemical probe for the exploration of kinase signaling pathways. The protocols outlined in this guide provide a systematic approach for its characterization, target engagement validation, and functional assessment. Rigorous application of these methodologies will enable researchers to confidently utilize this probe to dissect complex biological processes and to identify novel therapeutic targets.
References
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Arrowsmith, C. H., Audia, J. E., Austin, C., Baell, J., Bennett, J., Blagg, J., Bountra, C., Brennan, P. E., Brown, P. J., Bunnage, M. E., Buser-Doepner, C., Campbell, R. M., Carter, A. J., Cohen, P., Copeland, R. A., Cravatt, B., Dahlin, J. L., Dhe-Paganon, S., Edwards, A. M., ... Zuercher, W. J. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536–541. [Link]
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Bunnage, M. E., Chekler, E. L., & Jones, L. H. (2013). Target validation using chemical probes. Nature Chemical Biology, 9(4), 195–199. [Link]
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Frye, S. V. (2010). The art of the chemical probe. Nature Chemical Biology, 6(3), 159–161. [Link]
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Moellering, R. E., & Cravatt, B. F. (2012). How chemoproteomics can enable drug discovery and development. Chemistry & Biology, 19(1), 11–22. [Link]
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Workman, P., & Collins, I. (2010). Probing the probes: their value and execution. Chemical Reviews, 110(3), 923–943. [Link]
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Desai, N. C., Makwana, A. H., & Senta, R. D. (2015). Synthesis, characterization and antimicrobial activity of some novel 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides. Journal of Saudi Chemical Society, 19(3), 245-253. [Link]
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Lee, H., & Kim, Y. (2025). Chemical proteomics for a comprehensive understanding of functional activity and the interactome. Chemical Society Reviews. [Link]
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Shah, K., & Singh, M. (2025). Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl). World Scientific News, 205, 70-75. [Link]
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Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., Barrish, J. C., Behnia, K., ... & Borzilleri, R. M. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino) thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of medicinal chemistry, 47(27), 6658–6661. [Link]
-
Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[3][5][7]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—A potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. (2006). Bioorganic & Medicinal Chemistry Letters, 16(10), 2683-2686. [Link]
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Sakamoto, H., Tsukahara, D., Yogo, T., Narita, K., Sato, T., & Inuki, S. (2018). Discovery of N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N'-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor. Chemical & pharmaceutical bulletin, 66(3), 251–262. [Link]
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Application Note & Protocol: High-Throughput Screening of Triazine Libraries for Kinase Inhibitor Discovery
Introduction: The Convergence of Triazine Chemistry and Kinase-Targeted Drug Discovery
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, recognized for its metabolic stability and its ability to serve as a rigid core for the presentation of diverse functional groups at the 2, 4, and 6 positions. This structural versatility has led to the development of numerous s-triazine derivatives with a wide range of biological activities, including potent antitumor agents.[1][2] Several approved drugs, such as the ovarian cancer therapeutic altretamine, feature the triazine core, underscoring its clinical significance.[1]
Protein kinases are a major class of drug targets, particularly in oncology, due to their critical role in regulating cellular signaling pathways.[3] The dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern targeted therapies.[1][3] The conserved ATP-binding site of kinases is a particularly attractive target for small molecule inhibitors.[4][5] Given that many triazine derivatives have been successfully developed as inhibitors of key kinases like PI3K, mTOR, and EGFR, libraries based on this scaffold are a rich source for discovering novel therapeutic leads.[1][6][7][8]
High-Throughput Screening (HTS) provides the necessary scale and speed to interrogate large chemical libraries, like those based on the triazine scaffold, against specific kinase targets.[9][10] By leveraging automation, miniaturization, and sensitive detection methods, HTS campaigns can rapidly identify "hits"—compounds that modulate the activity of the target kinase.[9][10] This application note provides a comprehensive guide to designing and executing a robust HTS campaign for a triazine library against a representative protein kinase, from initial assay development to hit confirmation.
Assay Principle and Technology Selection
The goal of a kinase HTS assay is to measure the enzymatic activity of a kinase, which is the transfer of a phosphate group from ATP to a substrate (peptide or protein).[3] Inhibitors will decrease the rate of this phosphorylation reaction. A variety of assay technologies are available, each with distinct advantages.[4][5] For this protocol, we will focus on a luminescence-based assay that quantifies the amount of ATP remaining in the reaction, providing an indirect measure of kinase activity.
Technology: ADP-Glo™ Kinase Assay (Promega) or similar.
Causality: This technology is selected for its high sensitivity, broad dynamic range, and resistance to compound interference—common challenges in HTS.[3] The assay involves two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, a detection reagent is added to convert the ADP generated by the kinase reaction back into ATP, which then drives a luciferase reaction. The resulting luminescence is directly proportional to kinase activity. This "glow" format is stable and highly amenable to batch processing in automated HTS workflows.[3]
Experimental Design and Setup
A successful HTS campaign is built on a foundation of careful planning and rigorous validation. This involves optimizing the assay, preparing the compound library, and establishing a robust, automated workflow.
Assay Development and Optimization
Before screening the full library, the assay must be optimized to ensure it is sensitive, reproducible, and statistically robust.
-
Enzyme and Substrate Titration: Determine the optimal concentrations of the kinase and its specific peptide substrate to achieve a linear reaction rate and a strong signal window.
-
ATP Concentration: The ATP concentration should be set at or near the Michaelis constant (Km) for the specific kinase. This ensures the assay is sensitive to competitive inhibitors that target the ATP-binding site.
-
DMSO Tolerance: Triazine libraries are typically stored in dimethyl sulfoxide (DMSO). The assay must be validated to tolerate the final concentration of DMSO carried over from the compound plates (typically ≤1%) without significant loss of enzyme activity or signal.[3]
-
Assay Robustness (Z'-Factor Validation): The quality and suitability of an assay for HTS are quantified by the Z'-factor.[11][12] This statistical parameter reflects the dynamic range of the assay and the variability of the data.[12] An assay is considered excellent for HTS if its Z'-factor is between 0.5 and 1.0.[11][13][14]
The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive and negative controls: Z' = 1 - (3σ_positive + 3σ_negative) / |μ_positive - μ_negative|[15]
| Parameter | Description | Typical Value |
| Negative Control | Full reaction with DMSO vehicle only (Maximum kinase activity) | High Luminescence |
| Positive Control | Full reaction with a known, potent inhibitor (Minimum kinase activity) | Low Luminescence |
| Z'-Factor Goal | Statistical measure of assay quality | ≥ 0.5 [13][14] |
Triazine Library and Plate Management
Proper handling of the compound library is critical to the integrity of the screening data.
-
Source Plates: The triazine library is typically stored in 96- or 384-well source plates at a high concentration (e.g., 10 mM in 100% DMSO).[9]
-
Assay-Ready Plates: To avoid repeated freeze-thaw cycles of the master library, "assay-ready" plates are created by dispensing a small volume (e.g., 50-100 nL) of the library compounds into 1536-well assay plates, which are then sealed and stored frozen.[16]
-
Compound Quality Control: The purity and identity of compounds should be periodically verified. Automated imaging can be used to detect issues like precipitation in compound plates.[17]
Instrumentation and Automation
HTS relies on an integrated system of robotic liquid handlers and detectors to achieve the required throughput and precision.[9][10]
-
Liquid Handling:
-
Acoustic Dispenser (e.g., Echo®): For transferring nanoliter volumes of the triazine library from source plates to assay plates, minimizing DMSO carryover.
-
Bulk Reagent Dispenser (e.g., MultiFlo™ FX): For accurately and rapidly dispensing assay reagents (kinase, ATP, detection reagents) into 1536-well plates.
-
-
Plate Reader: A plate reader with a high-sensitivity luminescence detector is required (e.g., PHERAstar® FSX).[9]
-
Robotics: A robotic arm (e.g., Twister®) integrates the various instruments, moving plates between dispensers, incubators, and the reader.
High-Throughput Screening Workflow and Protocol
This section details the step-by-step protocol for screening a triazine library in 1536-well format.
HTS Workflow Diagram
The overall HTS process follows a logical progression from plate preparation to data analysis and hit validation.
Caption: Automated HTS workflow for triazine library screening.
Detailed Step-by-Step Protocol
Reagents & Materials:
-
Kinase of interest and corresponding peptide substrate.
-
ATP, MgCl₂, DTT, and appropriate assay buffer.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Staurosporine or other potent kinase inhibitor (for positive control).
-
DMSO (Molecular Biology Grade).
-
1536-well solid white, low-volume assay plates.
-
Triazine library in 100% DMSO.
Procedure:
-
Compound Plating: Using an acoustic liquid handler, transfer 100 nL of each triazine library compound, positive control (Staurosporine), and negative control (DMSO) from source plates to the appropriate wells of a 1536-well assay plate. This results in a 10 µM final compound concentration in a 10 µL assay volume.
-
Kinase/Substrate Addition: Using a bulk reagent dispenser, add 2 µL of the kinase/substrate mix in assay buffer to all wells.
-
Pre-incubation: Incubate the plates for 10 minutes at room temperature to allow compounds to bind to the kinase.
-
Initiate Reaction: Add 2 µL of ATP solution (at 2x the final desired concentration) to all wells to start the kinase reaction.
-
Kinase Reaction Incubation: Incubate for 60 minutes at room temperature.
-
Stop Reaction & Deplete ATP: Add 2 µL of ADP-Glo™ I Reagent to all wells. This stops the kinase reaction and depletes the remaining ATP.
-
Incubation 1: Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion & Signal Generation: Add 4 µL of ADP-Glo™ II Reagent to all wells.
-
Incubation 2: Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence signal on a compatible plate reader.
Data Analysis, Hit Confirmation, and Validation
Raw data from the plate reader must be processed to identify genuine hits. This multi-step process is crucial for eliminating false positives and prioritizing the most promising compounds.[18][19]
Primary Data Analysis
-
Quality Control: For each plate, calculate the Z'-factor using the control wells to ensure the data is reliable.[14] Plates with a Z'-factor < 0.5 should be flagged for review or repeated.
-
Normalization: Convert raw luminescence values into percent inhibition relative to the on-plate controls: % Inhibition = 100 * (1 - (Signal_compound - μ_positive) / (μ_negative - μ_positive))
-
Hit Selection: A primary hit is typically defined as a compound that meets a specific activity threshold, for example, >50% inhibition or >3 standard deviations from the mean of the library compounds.
Hit Validation Workflow
Primary hits must undergo a rigorous validation process to confirm their activity and rule out artifacts.[20][21]
Caption: Workflow for hit confirmation and validation.
Key Validation Steps:
-
Hit Confirmation: Re-test the primary hits in the same assay, often in triplicate, to ensure the activity is reproducible.[20]
-
Dose-Response Analysis: Test confirmed hits across a range of concentrations (e.g., 10-point curve) to determine their potency (IC50).[22][23] This is a critical step, moving from single-point data to a quantitative pharmacological profile.[24][25]
-
Orthogonal Assays: Confirm the activity of potent hits in a secondary assay that uses a different detection technology (e.g., a TR-FRET or mobility shift assay).[20][26] This helps eliminate false positives that are specific to the primary assay's technology.[27]
-
Counter-Screens: Perform counter-screens to identify compounds that interfere with the assay technology itself.[18] For the ADP-Glo™ assay, a key counter-screen is to test compounds directly against the luciferase enzyme to flag inhibitors of the detection system.[18][27]
-
Structure-Activity Relationship (SAR) Analysis: Once validated hits are confirmed, purchase or synthesize analogs to explore the initial SAR, which helps prioritize chemical scaffolds for further development.[21]
Conclusion
This application note provides a detailed framework for the high-throughput screening of triazine libraries to identify novel kinase inhibitors. By combining a robust, validated biochemical assay with state-of-the-art automation and a rigorous data analysis and hit validation funnel, researchers can efficiently and effectively mine these valuable chemical libraries. The success of an HTS campaign is not merely in the primary screen but in the comprehensive, multi-step process that transforms a preliminary "hit" into a validated, well-characterized lead compound ready for optimization.
References
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- Yasgar, A., Shinn, P., Jadhav, A., Simeonova, M., & Leister, W. (2008). Compound Management for Quantitative High-Throughput Screening.
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- Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS.
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- Serag, M. I., et al. (2018). Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Der Pharma Chemica, 10(6), 133-145.
- Gosnell, P. A., Hilton, A. D., Anderson, L. M., Wilkins, L., & Janzen, W. P. (1997). Compound Library Management in High Throughput Screening. Journal of Biomolecular Screening, 2(2), 99-103.
- Sousa, F., Leite, A. S., Dias-Cabral, A. C., & Aires-Barros, M. R. (2023). Screening of a Combinatorial Library of Triazine-Scaffolded Dipeptide-Mimic Affinity Ligands to Bind Plasmid DNA. International journal of molecular sciences, 24(23), 16738.
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Application Notes and Protocols: A Comprehensive Guide to the Antifungal Screening of Benzamide Derivatives
Introduction: The Imperative for Novel Antifungals and the Promise of Benzamides
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. This necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. Benzamide derivatives have emerged as a promising class of compounds with potential antifungal properties.[1][2] This document provides a detailed, field-proven guide for researchers, scientists, and drug development professionals on the systematic screening and evaluation of benzamide derivatives for their antifungal potential. The protocols outlined herein are designed to be a self-validating system, ensuring robust and reproducible data to guide lead optimization and preclinical development.
Part 1: Primary Antifungal Susceptibility Testing
The initial phase of screening aims to identify benzamide derivatives with demonstrable activity against a panel of clinically relevant fungal pathogens. The cornerstone of this primary evaluation is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism.[3]
Broth Microdilution Method: The Gold Standard for MIC Determination
The broth microdilution method is a quantitative and reproducible technique for determining the MIC of an antifungal agent.[4][5] This method is highly adaptable for screening a large number of compounds and is considered the reference method by the Clinical and Laboratory Standards Institute (CLSI).[6][7][8][9][10]
Causality Behind Experimental Choices:
-
Standardized Medium: RPMI-1640 medium is the recommended medium for antifungal susceptibility testing as it supports the growth of most clinically relevant fungi and provides consistent results.[11] It is buffered with MOPS to maintain a stable pH of 7.0.
-
Inoculum Preparation: A standardized inoculum is critical for reproducibility. The turbidity of the fungal suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density, ensuring that a consistent number of fungal cells are exposed to the test compound.[3]
-
Serial Dilutions: A two-fold serial dilution of the benzamide derivatives allows for the precise determination of the MIC value.
Experimental Protocol: Broth Microdilution for Yeasts (e.g., Candida albicans, Cryptococcus neoformans)
This protocol is adapted from the CLSI M27 guidelines.[4][6]
-
Inoculum Preparation:
-
Culture yeast strains on Sabouraud Dextrose Agar (SDA) for 24-48 hours.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).[3]
-
Further dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Plate Preparation:
-
Add 100 µL of RPMI-1640 medium to wells in columns 2-12 of a 96-well microtiter plate.
-
Add 200 µL of the working benzamide derivative solution (at twice the highest desired final concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and continuing this process to column 10.[12] Discard 100 µL from column 10. Column 11 serves as the growth control (no drug), and column 12 serves as the sterility control (no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared inoculum to each well from columns 1 to 11.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Endpoint Determination:
-
The MIC is determined as the lowest concentration of the benzamide derivative that causes a significant inhibition of growth (typically ≥50% or ≥80%) compared to the drug-free growth control.[12] This can be assessed visually or by using a microplate reader to measure optical density.
-
Experimental Protocol: Broth Microdilution for Filamentous Fungi (e.g., Aspergillus fumigatus)
This protocol is adapted from the CLSI M38 guidelines.[7]
-
Inoculum Preparation:
-
Culture filamentous fungi on Potato Dextrose Agar (PDA) until sporulation is evident.
-
Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.
-
Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.[3]
-
-
Plate Preparation and Inoculation: Follow the same procedure as for the yeast protocol.
-
Incubation: Incubate the plate at 35°C for 48-72 hours, or until sufficient growth is observed in the growth control well.[3]
-
Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that shows complete inhibition of growth.[3]
Data Presentation: MIC Values of Benzamide Derivatives
| Fungal Strain | Benzamide Derivative A MIC (µg/mL) | Benzamide Derivative B MIC (µg/mL) | Fluconazole MIC (µg/mL) (Control) |
| Candida albicans ATCC 90028 | 1 | 4 | 0.5 |
| Candida glabrata ATCC 90030 | 2 | 8 | 16 |
| Cryptococcus neoformans H99 | 0.5 | 2 | 4 |
| Aspergillus fumigatus ATCC 204305 | 4 | 16 | 1 |
Agar Disk Diffusion Assay: A Qualitative and Cost-Effective Screening Tool
The agar disk diffusion method is a simple, cost-effective, and widely used technique for preliminary antifungal susceptibility testing.[13] It provides a qualitative assessment of a compound's activity and can be used to screen a large number of derivatives simultaneously.[13]
Causality Behind Experimental Choices:
-
Agar Medium: Mueller-Hinton agar supplemented with glucose and methylene blue is often used for yeast testing to support growth and enhance zone definition.[14]
-
Standardized Inoculum: A uniform lawn of the fungus is essential for obtaining consistent and reproducible zones of inhibition.
-
Zone of Inhibition: The diameter of the clear zone around the disk, where fungal growth is inhibited, is proportional to the susceptibility of the organism to the compound.
Experimental Protocol: Agar Disk Diffusion
-
Inoculum Preparation: Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum suspension and streak it evenly across the entire surface of an agar plate to create a uniform lawn.
-
Disk Application: Aseptically place paper disks impregnated with a known concentration of the benzamide derivative onto the surface of the agar.
-
Incubation: Invert the plates and incubate at 30-35°C for 24-48 hours (for yeasts) or longer for slower-growing molds.[15]
-
Measurement: Measure the diameter of the zone of inhibition in millimeters.
Workflow for Primary Antifungal Screening
Caption: Workflow for the primary screening of benzamide derivatives.
Part 2: Elucidating the Mechanism of Action
Once active benzamide derivatives have been identified, the next crucial step is to investigate their mechanism of action. This provides valuable insights for lead optimization and helps to identify novel cellular targets. Some benzamide antifungals have been shown to target Sec14p, a phosphatidylinositol/phosphatidylcholine transfer protein.[1][2][16] Other potential mechanisms include the disruption of ergosterol biosynthesis or the induction of oxidative stress.
Ergosterol Biosynthesis Inhibition Assay
Ergosterol is an essential component of the fungal cell membrane, and its biosynthesis is a common target for antifungal drugs.[17][18] This assay quantifies the amount of ergosterol in fungal cells after treatment with the benzamide derivatives.
Experimental Protocol: Ergosterol Quantification
This protocol is based on established methods for sterol extraction and analysis.[19][20]
-
Fungal Culture and Treatment: Grow the fungal cells to mid-log phase and then expose them to various concentrations of the benzamide derivative for a defined period.
-
Cell Lysis and Saponification: Harvest the cells, wash them, and then lyse them using a strong base (e.g., potassium hydroxide) in the presence of an alcohol. This process also saponifies the cellular lipids.
-
Sterol Extraction: Extract the non-saponifiable lipids, including ergosterol, using an organic solvent such as n-heptane or chloroform.
-
Quantification: Analyze the extracted sterols using spectrophotometry or high-performance liquid chromatography (HPLC). A decrease in the amount of ergosterol in treated cells compared to untreated controls indicates inhibition of the biosynthesis pathway.[17]
Reactive Oxygen Species (ROS) Assay
Some antifungal agents exert their effect by inducing the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell damage.[21][22][23]
Experimental Protocol: Intracellular ROS Detection
This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[21]
-
Fungal Culture and Treatment: Treat fungal cells with the benzamide derivative as described above.
-
Probe Loading: Incubate the treated cells with DCFH-DA. This non-fluorescent probe is cell-permeable and is deacetylated by intracellular esterases to DCFH.
-
ROS Detection: In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).[21]
-
Quantification: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.
Potential Mechanisms of Action of Benzamide Derivatives
Caption: Potential mechanisms of action for benzamide antifungal compounds.
Part 3: In Vitro Cytotoxicity and Selectivity Assessment
A critical aspect of antifungal drug development is to ensure that the compounds are selectively toxic to fungal cells while exhibiting minimal toxicity to host mammalian cells.[24][25]
Mammalian Cell Cytotoxicity Assay
This assay evaluates the toxic effects of the benzamide derivatives on mammalian cell lines.[24][26]
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[27]
-
Cell Culture: Culture a suitable mammalian cell line (e.g., HeLa, HepG2) in a 96-well plate.
-
Compound Treatment: Expose the cells to a range of concentrations of the benzamide derivative for 24-48 hours.
-
MTT Addition: Add MTT solution to each well. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.
-
Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the concentration of the compound that causes a 50% reduction in cell viability (IC50).
Data Presentation: Cytotoxicity of Benzamide Derivatives
| Cell Line | Benzamide Derivative A IC50 (µg/mL) | Benzamide Derivative B IC50 (µg/mL) | Doxorubicin IC50 (µg/mL) (Control) |
| HeLa | >100 | 50 | 0.5 |
| HepG2 | >100 | 75 | 1 |
Therapeutic Index Calculation
The therapeutic index (TI) is a quantitative measurement of the safety of a drug. It is calculated as the ratio of the cytotoxic concentration to the effective concentration.
TI = IC50 (mammalian cells) / MIC (fungal cells)
A higher TI indicates a greater selectivity of the compound for fungal cells over mammalian cells.
Part 4: In Vivo Efficacy Evaluation (Brief Overview)
Promising benzamide derivatives with high in vitro activity and a favorable therapeutic index should be further evaluated in in vivo models of fungal infection.[28][29][30] These studies are essential to assess the compound's efficacy, pharmacokinetics, and safety in a whole-animal system.[31]
Commonly used animal models for systemic fungal infections include murine models of candidiasis, aspergillosis, and cryptococcosis.[28] Key endpoints in these studies include survival rates and fungal burden in target organs.[29]
Conclusion
This comprehensive guide provides a robust framework for the systematic screening and evaluation of benzamide derivatives as potential antifungal agents. By following these detailed protocols and understanding the rationale behind each experimental step, researchers can generate high-quality, reproducible data to identify and advance promising lead compounds for further preclinical and clinical development. The ultimate goal is to contribute to the development of new and effective treatments to combat the growing threat of fungal infections.
References
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Clinical and Laboratory Standards Institute. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI. Available at: [Link].
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Bio-protocol. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol. Available at: [Link].
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Clinical and Laboratory Standards Institute. M38M51S | Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi. CLSI. Available at: [Link].
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ResearchGate. Disk Diffusion Assay for Testing the Drug Sensitivity of Pathogenic Fungi in Agar | Request PDF. ResearchGate. Available at: [Link].
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Creative Biolabs. Antifungal Drug In Vitro Cytotoxicity Assessment Service. Creative Biolabs. Available at: [Link].
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Dixon, D. M. (1987). In vivo models: evaluating antifungal agents. Methods and findings in experimental and clinical pharmacology, 9(11), 729–738. Available at: [Link].
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Drogari-Apiranthitou, M., Mantopoulou, F. D., & Skiada, A. (2022). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 8(3), 249. Available at: [Link].
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de-Souza-Silva, C. M., Guilhelmelli, F., Zamith-Miranda, D., de Oliveira, M. A., Nosanchuk, J. D., Silva-Pereira, I., & Albuquerque, P. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of visualized experiments : JoVE, (132), 57127. Available at: [Link].
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Nett, J. E., & Andes, D. R. (2016). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Methods in molecular biology (Clifton, N.J.), 1356, 219–238. Available at: [Link].
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Creative Biolabs. Antifungal Drug Toxicology & Safety Assessment Services. Creative Biolabs. Available at: [Link].
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Application Notes & Protocols: Preclinical Evaluation of N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide in Oncology Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: Rationale and Mechanistic Hypothesis
The compound N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide is a novel small molecule with significant therapeutic potential in oncology. Its chemical architecture, featuring a benzamide moiety linked to a substituted 1,3,5-triazine ring, strongly suggests a mechanism of action centered on the inhibition of Poly (ADP-ribose) polymerase (PARP). The benzamide group is a well-established pharmacophore known to mimic the nicotinamide portion of NAD+, competitively binding to the catalytic domain of PARP enzymes.[1][2][3] PARP enzymes, particularly PARP-1, are critical components of the DNA damage response (DDR) machinery, primarily involved in the repair of DNA single-strand breaks (SSBs).
Inhibition of PARP in cancer cells with defective homologous recombination (HR) repair pathways, such as those with mutations in BRCA1 or BRCA2 genes, leads to a synthetic lethal phenotype.[4] When PARP is inhibited, unrepaired SSBs are converted into toxic double-strand breaks (DSBs) during DNA replication.[5] In HR-deficient cells, these DSBs cannot be accurately repaired, leading to genomic instability and subsequent cell death.[4][5] This targeted approach offers a promising therapeutic window, selectively killing cancer cells while sparing normal, HR-proficient tissues.
The 1,3,5-triazine core is a versatile scaffold in medicinal chemistry, known to be present in several approved anticancer drugs.[6][7] Its derivatives have been developed as inhibitors of various kinases and other key proteins in cancer signaling pathways, such as PI3K/mTOR.[6][8][9] In the context of this compound, the triazine and piperidine moieties are hypothesized to optimize the compound's potency, selectivity, and pharmacokinetic (PK) properties, enhancing its potential as a clinical candidate.
This document provides a comprehensive guide for the preclinical in vivo evaluation of this compound (hereinafter referred to as "the compound") in animal models of BRCA-deficient cancer. The protocols outlined below are designed to rigorously assess its pharmacokinetic profile, pharmacodynamic (target engagement) effects, anti-tumor efficacy, and overall tolerability.
Caption: Proposed mechanism of synthetic lethality.
Part 1: Pharmacokinetic (PK) Profiling in Mice
Objective: To determine the key pharmacokinetic parameters of the compound in plasma after intravenous (IV) and oral (PO) administration. This is a critical first step to establish an appropriate dosing regimen for subsequent efficacy studies.[10][11][12]
Animal Model:
-
Species/Strain: Female CD-1 or BALB/c mice. While strain-dependent differences can occur, these are generally appropriate for initial screening.[10][13]
-
Age/Weight: 6-8 weeks, 20-25 g.
-
Group Size: n=3 mice per time point for terminal bleed studies, or n=5 for serial bleeding studies.[11]
Protocol 1.1: Single-Dose Pharmacokinetic Study
-
Compound Formulation:
-
IV Formulation: Dissolve the compound in a vehicle suitable for intravenous injection, such as 5% DMSO, 40% PEG300, 5% Tween 80, and 50% Saline. The final concentration should allow for a dose volume of 5-10 mL/kg.
-
PO Formulation: Suspend the compound in a vehicle suitable for oral gavage, such as 0.5% methylcellulose in water.
-
-
Dosing:
-
IV Group: Administer a single dose of 1-2 mg/kg via the tail vein.
-
PO Group: Administer a single dose of 10-20 mg/kg via oral gavage.
-
-
Sample Collection (Serial Bleeding):
-
Collect blood samples (~25-30 µL) from each mouse via saphenous or submandibular vein at pre-dose (0) and at multiple time points post-dose.
-
Suggested Time Points (IV): 2, 5, 15, 30 minutes; 1, 2, 4, 8, 24 hours.[14]
-
Suggested Time Points (PO): 15, 30 minutes; 1, 2, 4, 8, 12, 24 hours.[14]
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Preparation:
-
Immediately following collection, centrifuge blood samples at 2000 x g for 10 minutes at 4°C to separate plasma.
-
Transfer plasma to clean microcentrifuge tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.
-
-
Data Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
-
| Parameter | Abbreviation | Description | Route |
| Max Concentration | Cmax | The highest observed concentration in plasma. | PO |
| Time to Max Conc. | Tmax | Time at which Cmax is reached. | PO |
| Half-Life | t1/2 | Time required for the plasma concentration to decrease by half. | IV, PO |
| Area Under the Curve | AUC(0-t) | The area under the plasma concentration-time curve from time 0 to the last measurable point. | IV, PO |
| Area Under the Curve | AUC(0-inf) | The AUC extrapolated to infinity. | IV, PO |
| Clearance | CL | The volume of plasma cleared of the drug per unit time. | IV |
| Volume of Distribution | Vdss | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma at steady state. | IV |
| Bioavailability | %F | The fraction of the administered dose that reaches systemic circulation. | PO |
Table 1: Key Pharmacokinetic Parameters.
Part 2: In Vivo Efficacy and Pharmacodynamic (PD) Studies
Objective: To evaluate the anti-tumor efficacy of the compound in a relevant cancer model and to confirm target engagement by measuring the inhibition of PARP activity in tumor tissue.
Animal Model Selection:
-
Model: Subcutaneous xenograft model using a human cancer cell line with a known BRCA1 or BRCA2 deficiency.[15][16]
-
Recommended Cell Line: MDA-MB-436 (breast cancer, BRCA1 mutant) or CAPAN-1 (pancreatic cancer, BRCA2 mutant).[14][15]
-
Host Strain: Immunodeficient mice (e.g., NOD-SCID or NSG).
-
Justification: These models are highly sensitive to PARP inhibitors, providing a clear and mechanistically relevant system to test the compound's efficacy based on the principle of synthetic lethality.[4][17] Patient-derived xenograft (PDX) models from BRCA-deficient tumors are also excellent alternatives for higher clinical relevance.[18][19][20]
Caption: Workflow for in vivo efficacy and pharmacodynamic studies.
Protocol 2.1: Subcutaneous Xenograft Efficacy Study
-
Tumor Implantation:
-
Culture MDA-MB-436 cells under standard conditions.
-
Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel.
-
Inject 5-10 x 10^6 cells subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose), administered PO, once daily (QD).
-
Group 2: Compound (Low Dose), PO, QD.
-
Group 3: Compound (High Dose), PO, QD.
-
Dose levels should be selected based on PK data and preliminary tolerability studies.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.[21][24]
-
Monitor animal health daily, observing for signs of toxicity (e.g., >20% body weight loss, poor body condition).[25][26][27]
-
The primary endpoint is typically when tumors in the control group reach a pre-defined volume (e.g., 1500-2000 mm³).[23][28]
-
Euthanize animals according to institutional guidelines when endpoints are reached.[25][29]
-
-
Data Analysis:
-
Plot mean tumor volume vs. time for each group.
-
Calculate Tumor Growth Inhibition (TGI) at the end of the study using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in the control group.
-
Perform statistical analysis (e.g., one-way ANOVA with post-hoc tests) to determine significance.
-
Protocol 2.2: Pharmacodynamic (Target Engagement) Assay
-
Study Design:
-
Use a satellite group of tumor-bearing mice (n=3-4 per group/time point) treated in parallel with the efficacy study.
-
-
Sample Collection:
-
At a specified time after the final dose (e.g., 4 hours post-dose), euthanize the mice.
-
Rapidly excise tumors and snap-freeze in liquid nitrogen. Store at -80°C.
-
-
PAR Assay:
-
Data Analysis:
Conclusion and Future Directions
The successful execution of these protocols will provide a robust preclinical data package for this compound. Favorable results, including good oral bioavailability, significant tumor growth inhibition in a BRCA-deficient model, and confirmed target engagement, would strongly support its advancement into further IND-enabling studies. Future work could involve testing the compound in combination with DNA-damaging agents, evaluating its efficacy in orthotopic or metastatic disease models, and exploring its activity in other HR-deficient tumor types. All animal studies must be conducted in strict accordance with institutional and national ethical guidelines for animal welfare.[25][36]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide
Welcome to the technical support center for the synthesis of N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can optimize your synthesis for higher yields and purity.
Introduction to the Synthesis
The synthesis of this compound is primarily achieved through a sequential nucleophilic aromatic substitution (SNAr) on a 1,3,5-triazine core. The starting material is typically 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), a cost-effective and highly reactive precursor. The core principle of this synthesis relies on the differential reactivity of the chlorine atoms on the triazine ring. The presence of three electron-withdrawing nitrogen atoms makes the ring's carbon atoms highly electrophilic and susceptible to nucleophilic attack.[1]
A key feature of this reaction is that each successive substitution deactivates the ring towards further attack.[1] This is because the incoming nucleophile donates electron density to the triazine ring, making it less electrophilic. Consequently, selective mono-, di-, and tri-substituted products can be obtained by carefully controlling the reaction temperature. The first substitution is often rapid at low temperatures (0–5 °C), the second may require ambient temperatures, and the third typically necessitates heating.[1][2]
This guide will focus on a two-step sequential substitution pathway to maximize the yield of the desired di-substituted product.
Troubleshooting Guide: Common Issues and Solutions
Low yields and product mixtures are common hurdles in multi-step syntheses. This section addresses specific problems you might encounter and provides actionable solutions.
| Problem Observed | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low to No Yield of Final Product | 1. Incorrect Order of Nucleophile Addition: Adding the less reactive nucleophile (benzamide) first may require harsh conditions that lead to side reactions or decomposition. 2. Suboptimal Temperature Control: Allowing the temperature to rise uncontrollably during the first substitution can lead to the formation of di- and tri-substituted byproducts.[1] 3. Ineffective Base: The chosen base may be too weak to neutralize the generated HCl, leading to protonation of the nucleophile and halting the reaction. It could also be too strong or nucleophilic, leading to side reactions. 4. Reagent Purity/Moisture: Cyanuric chloride is sensitive to moisture and can hydrolyze. Water in solvents or on glassware can lead to the formation of hydroxy-triazine byproducts.[3] | 1. Optimize Nucleophile Sequence: Add the more reactive nucleophile (piperidine) first at low temperatures to achieve clean mono-substitution. The subsequent addition of the less reactive benzamide can then be performed at a higher temperature. 2. Maintain Strict Temperature Control: For the first substitution with piperidine, use an ice-water or ice-salt bath to maintain the temperature at 0-5 °C.[1] Add the nucleophile dropwise to prevent localized heating.[1] 3. Select an Appropriate Base: Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIEA) or a mild inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to act as an acid scavenger.[1][4][5] 4. Ensure Anhydrous Conditions: Use freshly distilled anhydrous solvents.[3] Dry all glassware thoroughly in an oven before use. Handle cyanuric chloride in a dry environment (e.g., glove box or under an inert atmosphere). |
| Complex Mixture of Products (TLC/LC-MS) | 1. Over-reaction/Lack of Selectivity: Poor temperature control is the most common cause.[1] If the temperature is too high, the second and even third substitutions can occur concurrently. 2. Incorrect Stoichiometry: Using an excess of the first nucleophile can drive the reaction towards di-substitution. | 1. Implement Stepwise Temperature Increase: Perform the first substitution at 0-5 °C. Monitor the reaction by TLC. Once the starting material is consumed, the second nucleophile can be added, and the temperature can be slowly raised to room temperature or higher as needed.[1][2] 2. Use Precise Stoichiometry: Use exactly 1.0 equivalent of the first nucleophile (piperidine) relative to cyanuric chloride to favor mono-substitution. |
| Hydrolysis of Triazine Ring | 1. Presence of Water: As mentioned, moisture can lead to the formation of undesired hydroxy-triazines.[3] 2. Harsh pH Conditions: The triazine ring can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures during workup or purification.[3] | 1. Maintain Anhydrous Conditions: Rigorously exclude water from the reaction.[3] 2. Use Mild Workup Procedures: Quench the reaction with care, avoiding strong acids or bases. If an aqueous workup is necessary, perform it quickly and at a low temperature. Neutralize the solution carefully. |
| Starting Material Remains After Reaction | 1. Insufficient Reaction Time/Temperature: The reaction may not have reached completion. 2. Deactivated Nucleophile: The nucleophile may have been protonated by generated HCl if the base was insufficient or added too slowly. 3. Poor Solubility: Reagents may not be fully dissolved in the chosen solvent, limiting reactivity. | 1. Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of the starting material before stopping the reaction or proceeding to the next step. 2. Ensure Effective Basicity: Add the base concurrently with or slightly before the nucleophile to immediately neutralize the generated acid. 3. Choose an Appropriate Solvent: Aprotic solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) are generally effective for triazine substitutions.[2] Ensure all reagents are fully dissolved before proceeding. |
Experimental Workflow and Protocols
This section provides a logical workflow and detailed experimental protocols grounded in the principles discussed above.
Overall Synthesis Workflow
Caption: Workflow for the two-step synthesis of this compound.
Detailed Protocol: Synthesis of this compound
Disclaimer: This protocol is a representative procedure. All laboratory work should be conducted with appropriate safety precautions, including the use of personal protective equipment (PPE) in a well-ventilated fume hood.
Step 1: Synthesis of 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine
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To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) (1.0 eq).
-
Dissolve the cyanuric chloride in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0-5 °C using an ice-water bath.[1]
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In a separate flask, prepare a solution of piperidine (1.0 eq) and N,N-diisopropylethylamine (DIEA) (1.1 eq) in anhydrous THF.
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Add the piperidine/DIEA solution dropwise to the stirring cyanuric chloride solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.[1]
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the cyanuric chloride spot is no longer visible. The crude intermediate solution is typically used directly in the next step without isolation.
Step 2: Synthesis of this compound
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In a separate dry flask under nitrogen, suspend sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq) in anhydrous THF.
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Cool the NaH suspension to 0 °C.
-
Add a solution of benzamide (1.0 eq) in anhydrous THF dropwise to the NaH suspension.
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Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases. This forms the sodium salt of benzamide, a more potent nucleophile.
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Transfer the solution of the crude intermediate from Step 1 via cannula into the flask containing the benzamide anion at room temperature.
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Heat the reaction mixture to reflux (approx. 66 °C for THF) and stir for 12-24 hours.
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Monitor the reaction progress by TLC or LC-MS for the formation of the final product.
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After completion, cool the reaction to room temperature and carefully quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate (3 x volume of THF).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography or recrystallization to yield the pure this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the stepwise addition of nucleophiles at different temperatures so important? A1: The reactivity of the chlorine atoms on the cyanuric chloride ring decreases significantly after each substitution.[1] The first substitution is highly exothermic and rapid, even at 0 °C. The second substitution requires more energy (typically room temperature or gentle heating) because the first nucleophile has donated electron density to the ring, making it less electrophilic. The third substitution requires even higher temperatures.[2] By controlling the temperature in a stepwise manner, you can selectively isolate the desired di-substituted product and prevent the formation of over-reacted tri-substituted byproducts.[1]
Q2: Can I add benzamide first and then piperidine? A2: While possible, it is not the recommended route. Piperidine is a secondary amine and a significantly stronger nucleophile than the nitrogen atom of benzamide. Attempting to react the less nucleophilic benzamide first would likely require higher temperatures, increasing the risk of di-substitution by benzamide. Subsequently adding the highly reactive piperidine to this less-activated mono-substituted intermediate could lead to a complex mixture of products that is difficult to separate. The recommended sequence (piperidine first, then benzamide) allows for cleaner, more controlled substitutions at each step.
Q3: What are the key differences between 1,3,5-triazines and other aromatic rings like benzene in SNAr reactions? A3: 1,3,5-Triazines are electron-deficient heterocycles due to the presence of three electronegative nitrogen atoms. This significantly lowers the resonance energy compared to benzene and makes the ring's carbon atoms highly susceptible to nucleophilic attack without the need for strong electron-withdrawing activating groups (like nitro groups) that are often required for SNAr on benzene rings.[1][6] This inherent reactivity is what makes cyanuric chloride an excellent scaffold for building diverse molecules.
Q4: My final product seems to be degrading during column chromatography. What can I do? A4: Triazine rings can be sensitive to prolonged exposure to silica gel, which is weakly acidic. This can sometimes lead to hydrolysis or degradation.[3] Consider the following:
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Neutralize the Silica: Pre-treat the silica gel by slurrying it with a solvent containing a small amount of a non-polar base, like triethylamine (~0.5-1%), then pack the column as usual.
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Use a Different Stationary Phase: Consider using neutral alumina for chromatography instead of silica gel.
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Minimize Contact Time: Run the column as quickly as possible while maintaining good separation.
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Alternative Purification: If possible, try to purify the product by recrystallization from a suitable solvent system to avoid chromatography altogether.
Q5: How can I be certain I have formed the correct product? A5: A combination of analytical techniques is essential for structure confirmation:
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Mass Spectrometry (MS): To confirm the molecular weight of the product.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity of the atoms. You should be able to identify characteristic peaks for the piperidine, benzoyl, and triazine moieties and confirm their integration ratios.
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Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretch of the amide and C=N stretches of the triazine ring.
Reaction Mechanism Overview
The reaction proceeds via a concerted or stepwise nucleophilic aromatic substitution (SNAr) mechanism. In the classical stepwise mechanism, the nucleophile attacks the electrophilic carbon atom of the triazine ring, forming a tetrahedral intermediate known as a Meisenheimer complex. The leaving group (chloride) is then eliminated to restore the aromaticity of the ring.
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Technical Support Center: Navigating Solubility Challenges with N-Substituted Triazine Compounds in Biological Buffers
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with N-substituted triazine compounds. The unique chemical scaffold of triazines makes them invaluable in modern drug discovery; however, their characteristically low aqueous solubility can present significant hurdles in experimental assays.[1][2][3] This guide is designed to provide both foundational knowledge and advanced troubleshooting strategies to help you overcome these challenges, ensuring the accuracy and reproducibility of your results.
Part A: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the solubility of N-substituted triazines in the complex aqueous environments of biological buffers.
Q1: What intrinsic properties of N-substituted triazines contribute to their poor solubility in aqueous buffers?
N-substituted triazines often exhibit poor aqueous solubility due to a combination of factors inherent to their molecular structure:
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Hydrophobic Core: The core 1,3,5-triazine ring is an aromatic, nitrogen-containing heterocycle. While the nitrogen atoms can act as hydrogen bond acceptors, the ring system itself is relatively non-polar and hydrophobic.[4]
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Lipophilic Substituents: The "N-substituents" are critical for pharmacological activity but are frequently large, non-polar groups. These substituents increase the overall lipophilicity (logP value) and molecular weight of the compound, making it more difficult for water molecules to form a solvation shell around it.[5][6]
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High Crystal Lattice Energy: The planar nature of the triazine ring and strong intermolecular interactions can lead to a highly stable crystal lattice. A significant amount of energy is required to break this lattice apart during the dissolution process, often more than is regained through hydration, resulting in low solubility.
Q2: How does the choice of biological buffer impact the solubility of my compound?
Biological buffers are not inert solutions; their composition can dramatically influence the solubility of a test compound. Key factors include:
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pH: Many N-substituted triazines contain ionizable functional groups (e.g., amines, carboxylic acids). The pH of the buffer relative to the compound's pKa (the pH at which the group is 50% ionized) dictates the charge state. A charged species is almost always more soluble in a polar solvent like water than its neutral counterpart.[7][8]
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Buffer Species: Some buffer components can interact directly with the compound. For instance, phosphate buffers are known to sometimes form less soluble phosphate salts with certain compounds. In contrast, zwitterionic buffers like HEPES and Tris are generally considered more inert in this regard.[9][10][11]
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Ionic Strength & Salt Effects: The salts present in buffers (e.g., NaCl in PBS) affect ionic strength. This can lead to "salting-in" (increased solubility at low salt concentrations) or "salting-out" (decreased solubility at high salt concentrations) phenomena, which can alter compound behavior.[12]
Table 1: Overview of Common Biological Buffers
| Buffer System | Typical pH Range | Key Characteristics & Potential Interactions |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.6 | Physiologically relevant ions. Can precipitate with divalent cations (Ca²⁺, Mg²⁺). May form insoluble salts with some compounds.[13][14] |
| Tris (Tris(hydroxymethyl)aminomethane) | 7.0 - 9.0 | Primary amine can be reactive. pH is highly temperature-dependent. Generally good for avoiding precipitation with many compounds.[9] |
| HEPES | 6.8 - 8.2 | Zwitterionic, considered biologically inert. pH is less sensitive to temperature changes. A robust choice for solubility studies.[9][11] |
| Acetate Buffers | 3.6 - 5.6 | Used for experiments requiring acidic conditions. Not suitable for most physiological assays.[9] |
Part B: Troubleshooting Guide for Common Solubility Issues
This section provides a problem-oriented approach to resolving the most common solubility issues encountered during experiments.
Problem 1: My compound dissolves perfectly in DMSO, but precipitates instantly when diluted into my aqueous buffer.
This is the most frequent challenge, often referred to as "crashing out."
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Probable Cause: The compound's solubility in the final aqueous buffer system is much lower than in the 100% DMSO stock. When the DMSO stock is added to the buffer, the DMSO disperses, and its powerful solubilizing effect is lost.[15][16] The aqueous buffer cannot maintain the high concentration of the compound, leading to immediate precipitation.[17][18][19]
-
Solutions (Tiered Approach):
-
Optimize Dilution Technique: The method of dilution is critical. Rapidly adding the DMSO stock to a vigorously vortexing or stirring volume of buffer can prevent the formation of localized, supersaturated pockets that trigger precipitation.[19]
-
Adjust Final DMSO Concentration: Determine the maximum final concentration of DMSO your assay can tolerate (typically 0.1% to 1.0%). Preparing a more concentrated DMSO stock allows you to use a smaller volume, potentially keeping the final compound concentration below its aqueous solubility limit.
-
Employ a Co-solvent: A co-solvent can bridge the polarity gap between the compound and the aqueous buffer.[20][21]
-
Dissolve the N-substituted triazine compound in 100% DMSO to create a high-concentration primary stock (e.g., 50 mM).
-
Create an intermediate stock by diluting the primary stock in a water-miscible co-solvent such as PEG 400 or ethanol. A 1:4 ratio (DMSO:Co-solvent) is a good starting point.
-
Slowly add the intermediate stock solution to your final biological buffer while vortexing. This multi-step process gradually reduces the solvent strength, often preventing precipitation.
-
-
Diagram 1: Troubleshooting Workflow for Compound Precipitation
This diagram outlines the decision-making process when encountering precipitation upon dilution of a DMSO stock.
Caption: A workflow for diagnosing and solving compound precipitation.
Problem 2: I need to work at a high compound concentration that is unachievable with simple co-solvents.
When the required concentration far exceeds the intrinsic aqueous solubility, advanced formulation strategies are necessary.
-
Probable Cause: The physicochemical properties of the compound demand a more sophisticated delivery system to keep it solubilized in the aqueous environment.
-
Advanced Solution: Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic triazine compound, effectively shielding it from the aqueous environment and dramatically increasing its apparent solubility.[22][23][24][25] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with excellent water solubility and low toxicity.
-
Prepare the Cyclodextrin Vehicle: Prepare a concentrated solution of HP-β-CD in your biological buffer (e.g., 10-40% w/v). Gentle warming (40-50°C) may be required to fully dissolve the cyclodextrin. Allow the solution to cool to room temperature.
-
Prepare the Compound Stock: Dissolve your N-substituted triazine in a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol).
-
Form the Complex: While vigorously stirring the cyclodextrin solution, add the compound stock dropwise.
-
Equilibrate: Cover the solution and stir at room temperature for 1-24 hours to allow for the formation of the inclusion complex.
-
Filter: Filter the final solution through a 0.22 µm filter to remove any non-encapsulated, precipitated compound. The resulting clear solution contains the solubilized drug-cyclodextrin complex.
-
Diagram 2: Mechanism of Cyclodextrin-Mediated Solubilization
This diagram illustrates how a hydrophobic triazine molecule is encapsulated within a cyclodextrin.
Caption: Encapsulation of a triazine compound by a cyclodextrin.
Problem 3: My compound is soluble initially but precipitates over the course of a long (e.g., 24-hour) cell-based assay.
This indicates a time-dependent solubility or stability issue.
-
Probable Cause:
-
Metastable Supersaturation: The initial preparation may have created a supersaturated solution that is thermodynamically unstable. Over time, the compound slowly crystallizes out to reach its true equilibrium solubility.
-
Compound Degradation: The triazine ring or its substituents might be undergoing hydrolysis or reacting with components in the cell culture media, leading to a less soluble degradation product.[7]
-
Interaction with Media Components: Serum proteins or other components in complex media can bind to the compound, potentially causing it to precipitate over time.
-
-
Solutions:
-
Confirm Equilibrium Solubility: Perform a shake-flask solubility test to determine the true thermodynamic solubility in your assay media. Aim to work at or below this concentration.
-
Use a Stabilizing Excipient: Advanced formulations, such as cyclodextrin complexes or liposomes, not only increase solubility but also enhance the stability of the compound in solution, preventing precipitation over time.[22][26]
-
Consider Liposomal Formulations: For long-term stability, especially for in vivo applications, encapsulating the triazine within a liposome is a powerful strategy. The hydrophobic compound partitions into the lipid bilayer, creating a stable formulation.[27][28][29][30]
-
Diagram 3: Liposomal Encapsulation of N-Substituted Triazines
This diagram shows hydrophobic triazine molecules integrated within the lipid bilayer of a liposome.
Caption: Triazine compounds embedded within a liposome's lipid bilayer.
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Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. (n.d.). [Link]
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Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30). [Link]
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What Are Some Common Biological Buffers Used In The Lab?. Dalo Chem Life Sciences. (2024, November 7). [Link]
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Shafeeque, M., et al. (2026). Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applications. [Link]
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Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
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Harris, R. L., et al. (2020). Solubility and Activity Coefficients of Three Triazine-Type Compounds in Various Low Ionic Strength Aqueous Solutions. ResearchGate. [Link]
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Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. (2023, March 21). [Link]
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Formulation strategies for poorly soluble drugs. ResearchGate. (2025, July 10). [Link]
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Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. (n.d.). [Link]
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de-la-Torre, B. G., & Albericio, F. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. MDPI. [Link]
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Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. (2014, October 23). [Link]
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Jafar, M., Alshaer, F. I., & Adrees, F. A. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
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Mura, P. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH. [Link]
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Ritika, Harikumar, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]
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Formulation Strategies for Poorly Soluble Molecules. Quotient Sciences. [Link]
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Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics - ACS Publications. [Link]
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How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. (2017, May 23). [Link]
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Szejtli, J. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. [Link]
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Characterization of Cyclodextrin Inclusion Complexes – A Review. Journal of Pharmaceutical Science and Technology (JPST). [Link]
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Effect of pH on the recovery of s-triazine herbicides (0.02 µg mL - ResearchGate. [Link]
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DMSO concentration in cell culture? Precipitating while PBS is added?. ResearchGate. (2021, February 12). [Link]
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Curren, M. S., & King, J. W. (2001). Solubility of triazine pesticides in pure and modified subcritical water. PubMed. [Link]
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Determination of hydroxy-s-triazines in water using HPLC or GC-MS. ResearchGate. (2025, August 7). [Link]
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Technical Support Center: Overcoming Off-Target Effects of Benzamide Triazine Derivatives
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzamide and triazine derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of off-target effects associated with these compounds. Our goal is to equip you with the knowledge and experimental strategies to enhance the specificity of your compounds and validate their mechanism of action.
Off-target effects, where a drug interacts with unintended molecular targets, can lead to a range of undesirable outcomes, from misleading experimental results to adverse clinical side effects.[1][2] Benzamide and triazine derivatives, often developed as kinase inhibitors, are susceptible to such effects due to the structural similarities within the human kinome.[3][4] This guide will walk you through identifying, characterizing, and mitigating these off-target interactions.
Part 1: Frequently Asked Questions (FAQs) - Understanding and Identifying Off-Target Effects
Q1: What are the most common off-target effects observed with benzamide and triazine derivatives?
A1: Benzamide and triazine derivatives are frequently designed as kinase inhibitors.[4] Given the large and structurally related family of human kinases, the most common off-target effects involve the inhibition of unintended kinases.[5][6] This can lead to the modulation of unexpected signaling pathways. Additionally, these compounds can sometimes interact with other protein families, such as G-protein coupled receptors (GPCRs) or ion channels, leading to a broader range of off-target activities. For instance, some triazine derivatives have been noted for their low selectivity across different PI3K isozymes, contributing to off-target effects.[4]
Q2: My compound shows the desired phenotypic effect (e.g., cancer cell death), but I'm unsure if it's due to on-target or off-target activity. How can I begin to investigate this?
A2: This is a critical question in drug development. A phenotypic effect alone is not sufficient to confirm the mechanism of action.[7] The first step is to perform a target engagement assay to confirm that your compound binds to its intended target in a cellular context.[7][8] Techniques like the Cellular Thermal Shift Assay (CETSA) are powerful tools for this purpose.[9][10] If target engagement is confirmed, you then need to assess the compound's selectivity. A broad kinase screen is a standard approach to identify potential off-target kinase interactions.[11][12][13]
Q3: What is the difference between direct and indirect off-target effects?
A3: This is a crucial distinction.
-
Direct off-target effects occur when your compound binds directly to an unintended protein.[5]
-
Indirect off-target effects are downstream consequences of either on-target or direct off-target activity. For example, inhibiting a kinase in one pathway might indirectly affect the activity of a kinase in a connected pathway.[5][14]
Distinguishing between these requires careful experimental design, often involving knockdown or knockout of the intended target to see if the off-target effect persists.
Q4: How can computational tools help in predicting off-target effects?
A4: Computational modeling and in silico screening are valuable for predicting potential off-target interactions early in the drug discovery process.[1][15] Techniques like molecular docking can simulate the binding of your compound to a library of protein structures, identifying potential off-target binders.[15] This approach can help prioritize experimental validation and guide the design of more selective compounds.[15][16]
Part 2: Troubleshooting Guides - Experimental Workflows to Mitigate Off-Target Effects
This section provides structured troubleshooting guides for common experimental challenges related to off-target effects of benzamide and triazine derivatives.
Troubleshooting Guide 1: Unexpected Cell Viability Results
Problem: Your benzamide or triazine derivative shows potent cytotoxicity in a cancer cell line, but you suspect this may not be solely due to inhibition of the intended target.
Workflow:
Detailed Steps:
-
Confirm Target Engagement:
-
Rationale: First, verify that your compound interacts with its intended target within the cell at the concentrations where you observe the phenotypic effect.[7][8]
-
Recommended Protocol: Cellular Thermal Shift Assay (CETSA).[9][10] This method assesses target engagement by measuring changes in the thermal stability of the target protein upon ligand binding.[2][9] A luminescent version, BiTSA, offers a high-throughput option.[9]
-
-
Perform Broad Kinase Profiling:
-
Rationale: To identify unintended kinase targets.[11][12][13]
-
Recommended Protocol: Utilize a commercial kinase profiling service. These services screen your compound against a large panel of kinases (often over 300) at a fixed concentration (e.g., 1 µM) to identify potential off-target hits.[12][17]
-
-
Correlate Kinase Inhibition with Phenotype:
-
Rationale: If off-target kinases are identified, determine if their inhibition contributes to the observed cytotoxicity.
-
Experimental Approach:
-
Use siRNA or shRNA to knock down the expression of the identified off-target kinases.
-
If the cytotoxicity of your compound is reduced upon knockdown of an off-target kinase, it suggests that this interaction contributes to the phenotypic effect.
-
-
-
Generate a Resistant Mutant:
-
Rationale: To definitively link the on-target activity to the phenotype.
-
Experimental Approach:
-
Introduce a mutation in the intended target protein that prevents your compound from binding.
-
If cells expressing the mutant target are no longer sensitive to your compound, this provides strong evidence for on-target activity.
-
-
Troubleshooting Guide 2: Inconsistent or Non-reproducible Experimental Data
Problem: You are observing high variability in your experimental results, which could be due to off-target effects or other experimental factors.
Workflow:
Detailed Steps:
-
Verify Compound Integrity and Purity:
-
Rationale: Impurities in your compound batch can have their own biological activities, leading to inconsistent results.
-
Action: Confirm the identity and purity of your compound using methods like LC-MS and NMR.
-
-
Standardize Cell-Based Assays:
-
Rationale: Cell-based assays can have inherent variability.[7] Standardizing protocols is crucial for reproducibility.
-
Recommended Protocols: For cell viability, use multiple, complementary assays. For example, combine a metabolic assay (like MTT or MTS) with a membrane integrity assay (like Trypan Blue exclusion).[18][19][20] Ensure consistent cell passage numbers, seeding densities, and incubation times.
-
-
Assess Off-Target Liabilities:
Part 3: Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot
Objective: To confirm target engagement of a benzamide or triazine derivative in a cellular context.
Materials:
-
Cells expressing the target protein
-
Your benzamide or triazine derivative
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (containing protease inhibitors)
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against the target protein and a loading control)
-
Thermocycler or heating blocks
Procedure:
-
Cell Treatment:
-
Seed cells in culture plates and grow to 70-80% confluency.
-
Treat cells with your compound at the desired concentration or with DMSO (vehicle control) for the appropriate time.
-
-
Heating Step:
-
Harvest the treated cells and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting using a primary antibody specific for your target protein and a suitable loading control (e.g., GAPDH, β-actin).
-
Quantify the band intensities to determine the amount of soluble target protein at each temperature.
-
-
Data Analysis:
-
Plot the percentage of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of your compound indicates target engagement.
-
Protocol 2: Kinase Profiling
Objective: To assess the selectivity of a benzamide or triazine derivative by screening it against a large panel of kinases.
Recommendation: It is highly recommended to use a commercial kinase profiling service for this purpose. These services offer standardized assays and broad kinase panels.
General Workflow of a Kinase Profiling Service:
-
Compound Submission: You provide a sample of your compound at a specified concentration and purity.
-
Assay Performance: The service provider performs in vitro kinase activity assays. Common formats include radiometric assays (e.g., HotSpot™) or fluorescence-based assays (e.g., HTRF).[12]
-
Data Reporting: You will receive a report detailing the percent inhibition of each kinase in the panel at the tested concentration of your compound. This allows you to identify potential off-target kinases.
Table 1: Example Data from a Kinase Profile
| Kinase Target | % Inhibition at 1 µM Compound |
| Intended Target | 95% |
| Off-Target Kinase A | 85% |
| Off-Target Kinase B | 60% |
| Off-Target Kinase C | 15% |
Protocol 3: Cell Viability Assay (MTT)
Objective: To assess the effect of a benzamide or triazine derivative on cell metabolic activity as a measure of viability.[18][19]
Materials:
-
Cells of interest
-
Your compound
-
96-well plates
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of your compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.45 mg/ml and incubate for 1-4 hours at 37°C.[18]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[18]
-
Absorbance Reading: Mix thoroughly and read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Part 4: Strategies for Improving Selectivity
Once off-target effects have been identified, the next step is to rationally design more selective compounds.
Strategies:
-
Structure-Based Drug Design: Use co-crystal structures of your compound bound to both the on-target and off-target proteins to identify structural differences in the binding pockets. This information can guide modifications to your compound to enhance selectivity.[15][21]
-
Exploit Allosteric Binding Sites: Instead of targeting the highly conserved ATP-binding site of kinases, consider designing compounds that bind to less conserved allosteric sites.[15]
-
Computational Chemistry: Employ computational tools to predict the selectivity of new designs before synthesis, saving time and resources.[15][16]
Conclusion
Overcoming the off-target effects of benzamide and triazine derivatives is a challenging but essential aspect of drug discovery. A multi-faceted approach that combines computational prediction, robust target engagement assays, comprehensive selectivity profiling, and careful validation of phenotypic effects is crucial for developing safe and effective therapeutics.[1][7] This technical support guide provides a framework for systematically addressing these challenges.
References
- A Researcher's Guide to Confirming Small Molecule Target Engagement - Benchchem.
- How can off-target effects of drugs be minimised? - Patsnap Synapse.
- Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry.
- Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - NIH.
- Kinase Screening and Profiling Services-Creative Enzymes.
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.
- CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY - ResearchGate.
- A Protocol for a High-Throughput Multiplex Cell Viability Assay.
- Kinase Panel Screening and Profiling Service - Reaction Biology.
- Direct, indirect and off-target effects of kinase inhibitors. (A). In... - ResearchGate.
- Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors.
- Kinase Panel Profiling I Pharmaron CRO Services.
- Rapid discovery of drug target engagement by isothermal shift assay - bioRxiv.
- Kinase Screening & Profiling Service | Drug Discovery Support.
- How to improve drug selectivity? - Patsnap Synapse.
- Activity-Based Kinase Selectivity and Profiling Services - AssayQuant.
- Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
- Cell Viability Assay Protocols | Thermo Fisher Scientific - US.
- An overview of the most common methods for assessing cell viability.
- Application Notes and Protocols for Cell Viability Assays with Novel Compound Treatment - Benchchem.
- Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.
- Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - NIH.
- Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs - Benchchem.
- Encountering unpredicted off-target effects of pharmacological inhibitors - Oxford Academic.
- Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC - PubMed Central.
- Rational Approaches to Improving Selectivity in Drug Design - PMC - PubMed Central.
- Tools for experimental and computational analyses of off-target editing by programmable nucleases - PMC - NIH.
- Rational Approaches to Improving Selectivity in Drug Design | Journal of Medicinal Chemistry - ACS Publications.
- Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment.
- New strategies to enhance the efficiency and precision of drug discovery - PMC.
Sources
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
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- 3. academic.oup.com [academic.oup.com]
- 4. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Kinase Screening and Profiling Services-Creative Enzymes [creative-enzymes.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. kinaselogistics.com [kinaselogistics.com]
- 14. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to improve drug selectivity? [synapse.patsnap.com]
- 16. New strategies to enhance the efficiency and precision of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmaron.com [pharmaron.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. jrmds.in [jrmds.in]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Dosage and Administration of Piperidine-Containing Inhibitors In Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing the in vivo dosage and administration of piperidine-containing inhibitors. The piperidine scaffold is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties and presence in numerous approved drugs.[1][2] However, translating promising in vitro data into successful in vivo studies requires careful optimization of dosage, administration route, and formulation to overcome challenges like poor solubility and metabolic instability.[2][3]
This resource is designed to be a practical, field-proven guide to help you navigate the complexities of in vivo studies with piperidine-containing compounds.
I. Troubleshooting Guide: Addressing Common In Vivo Challenges
This section provides a systematic approach to troubleshooting common issues encountered during in vivo experiments with piperidine-containing inhibitors.
Issue 1: Poor or Variable Bioavailability After Oral Administration
Underlying Causes: Many piperidine-containing compounds exhibit poor aqueous solubility, which can significantly limit their absorption from the gastrointestinal (GI) tract.[4] Additionally, some may be subject to first-pass metabolism in the liver, further reducing the amount of active compound that reaches systemic circulation.[5]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor oral bioavailability.
Step-by-Step Guidance:
-
Physicochemical Characterization:
-
Determine pKa and logP: The basicity of the piperidine nitrogen (pKa) and the overall lipophilicity (logP) are critical determinants of solubility and permeability. These values will guide formulation development.
-
Assess Crystalline Form: Polymorphism can significantly impact solubility and dissolution rate. Characterize the solid-state properties of your compound using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC).[6]
-
-
Simple Formulation Approaches:
-
pH Adjustment: For basic piperidine compounds, creating a salt form or administering in an acidic vehicle can improve solubility in the stomach.
-
Co-solvents: Investigate the use of pharmaceutically acceptable co-solvents such as PEG-400, propylene glycol, or DMSO to enhance solubility. However, be mindful of potential toxicity and effects on the biological system.[3]
-
-
Advanced Formulation Strategies:
-
Nanosuspensions: Wet media milling can be used to create nanocrystals of the drug, which increases the surface area for dissolution.[6]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic compounds by presenting the drug in a solubilized state.[7]
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can prevent crystallization and maintain a higher energy, more soluble amorphous state.
-
-
Pilot Pharmacokinetic (PK) Study:
-
Administer the most promising formulations to a small group of animals (e.g., mice or rats) at a single dose level.
-
Collect blood samples at various time points and analyze the plasma concentration of the inhibitor.
-
-
Analyze PK Data and Refine:
-
Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).[8]
-
Based on the results, refine the formulation and/or dose for a definitive in vivo efficacy study.
-
Issue 2: Rapid Clearance and Short Half-Life In Vivo
Underlying Causes: The piperidine ring can be susceptible to metabolic enzymes, primarily cytochrome P450s (CYPs) in the liver.[9] This can lead to rapid clearance from the body and a short duration of action.
Troubleshooting Workflow:
Caption: Workflow for addressing rapid in vivo clearance.
Step-by-Step Guidance:
-
In Vitro Metabolic Stability Assays:
-
Liver Microsome Stability Assay: This is a primary screen to assess the intrinsic clearance of a compound by CYP enzymes.
-
Hepatocyte Stability Assay: This assay provides a more comprehensive picture of metabolic stability by including both Phase I and Phase II metabolic enzymes.
-
-
Metabolite Identification:
-
Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the major metabolites formed in the in vitro stability assays. This will pinpoint the "metabolic hotspots" on the molecule.
-
-
Structure-Activity Relationship (SAR) Guided Optimization:
-
Block Metabolic Sites: Modify the chemical structure at the identified metabolic hotspots to prevent enzymatic degradation. For example, introducing a fluorine atom at a site of hydroxylation.
-
Introduce Steric Hindrance: Add bulky groups near the metabolic site to sterically hinder the approach of metabolic enzymes.
-
Bioisosteric Replacement: In some cases, replacing the piperidine ring with a different heterocycle may improve metabolic stability while retaining on-target activity.[10]
-
-
Re-evaluate and Select:
-
Synthesize the modified analogs and re-evaluate their in vitro potency and metabolic stability.
-
Select the compound with the best balance of activity and stability for in vivo pharmacokinetic studies.
-
Issue 3: Off-Target Toxicity Observed In Vivo
Underlying Causes: The piperidine moiety can sometimes interact with unintended biological targets, leading to off-target effects and toxicity.[10] For instance, interactions with hERG channels can lead to cardiotoxicity.
Troubleshooting Workflow:
Caption: Workflow for mitigating in vivo toxicity.
Step-by-Step Guidance:
-
In Vitro Safety Profiling:
-
hERG Channel Assay: Assess the potential for cardiotoxicity by evaluating the compound's interaction with the hERG potassium channel.
-
CYP Inhibition Panel: Determine if the compound inhibits major CYP enzymes, which could lead to drug-drug interactions.
-
General Cytotoxicity Assays: Evaluate the compound's toxicity against a panel of cell lines to identify potential non-specific cytotoxicity.[11]
-
-
Structure-Based Design for Selectivity:
-
If the structures of the on-target and major off-target proteins are known, use computational modeling to understand the binding interactions.
-
Design modifications to the piperidine inhibitor that enhance interactions with the on-target protein while disrupting interactions with off-target proteins.[10]
-
-
Synthesize and Test Analogs:
-
Synthesize a focused library of analogs with the designed modifications.
-
Screen these analogs for both on-target potency and off-target activity to identify compounds with an improved selectivity profile.
-
-
In Vivo Toxicity Study:
-
Conduct a dose-range finding study in animals with the lead candidate to determine the maximum tolerated dose (MTD).
-
Monitor for clinical signs of toxicity and perform histopathological analysis of major organs.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best route of administration for my piperidine-containing inhibitor?
The optimal route of administration depends on the physicochemical properties of your compound and the desired therapeutic effect.
-
Oral (PO): This is the most common and convenient route. However, it may not be suitable for compounds with poor solubility or high first-pass metabolism.[12]
-
Intravenous (IV): This route ensures 100% bioavailability and is useful for compounds with poor oral absorption.[13] However, it is more invasive and may not be practical for chronic dosing.
-
Intraperitoneal (IP): This is a common route for preclinical studies in rodents and can provide rapid absorption.[14]
-
Subcutaneous (SC): This route can provide a slower, more sustained release of the compound.
It is often advisable to conduct pilot studies comparing different routes of administration to determine the most effective one for your specific inhibitor.
Q2: How do I determine the starting dose for my in vivo efficacy study?
The starting dose can be estimated from in vitro potency data and allometric scaling from in vitro to in vivo.
-
Start with in vitro potency (IC50 or EC50): This provides a measure of the concentration of your inhibitor required to produce a biological effect in vitro.
-
Consider plasma protein binding: The free (unbound) fraction of the drug is the pharmacologically active portion.
-
Perform a dose-range finding study: Start with a low dose and escalate until a desired pharmacological effect is observed or signs of toxicity appear. This will help establish a therapeutic window.
-
Allometric Scaling: This method uses data from preclinical species to predict human pharmacokinetic parameters. However, it should be used with caution and validated with experimental data.
Q3: My piperidine-containing compound is a potent inhibitor in vitro, but shows no efficacy in vivo. What could be the problem?
This is a common challenge in drug discovery. Several factors could be at play:
-
Poor Pharmacokinetics: The compound may have low bioavailability, rapid clearance, or poor tissue distribution, preventing it from reaching the target site at a sufficient concentration.
-
Metabolic Instability: The compound may be rapidly metabolized in vivo, leading to a loss of activity.
-
Off-Target Effects: The compound may be interacting with other targets in vivo that mask its intended therapeutic effect or cause toxicity.
-
Target Engagement: It's crucial to confirm that your inhibitor is reaching and binding to its intended target in vivo. This can be assessed using techniques like positron emission tomography (PET) or by measuring downstream biomarkers.
Q4: Should I be concerned about the potential for my piperidine-containing inhibitor to cross the blood-brain barrier (BBB)?
The ability of a compound to cross the BBB depends on its physicochemical properties, including lipophilicity, molecular weight, and the number of hydrogen bond donors and acceptors.
-
If your target is in the central nervous system (CNS): BBB penetration is desirable. You may need to optimize your compound to have a higher logP and lower polar surface area.
-
If your target is in the periphery: BBB penetration may be undesirable and could lead to CNS-related side effects. In this case, you would aim to design compounds with lower lipophilicity and higher polarity.
In silico models and in vitro BBB models can be used to predict the BBB penetration potential of your compounds early in the discovery process.
III. Data Presentation and Experimental Protocols
Table 1: Comparative Pharmacokinetic Parameters of Piperidine Analogs
| Compound | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |
| Piperine | Oral | 20 | 983 | 2 | 7530 | 1.22 | [13] |
| Piperine | IV | 10 | - | - | 15600 | 8.00 | [13] |
| Compound 24 | - | - | - | - | - | Prolonged | [15] |
| 10n·HCl | IP | 5 | 941 | 0.33 | 1988 | 4.20 | [8] |
This table provides a sample format for presenting comparative pharmacokinetic data. The values are illustrative and should be replaced with experimental data.
Protocol 1: General Procedure for an In Vivo Efficacy Study in a Mouse Xenograft Model
-
Animal Model: Utilize immunodeficient mice (e.g., nude or SCID) for xenograft studies.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.
-
Randomization and Dosing: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[8]
-
Treatment Administration: Administer the piperidine-containing inhibitor and vehicle control according to the predetermined dose and schedule.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Note: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
IV. References
-
Benchchem. (n.d.). Toxicological Profile of Substituted Piperidines: An In-Depth Technical Guide. Retrieved from
-
National Industrial Chemicals Notification and Assessment Scheme. (2016). Piperidine: Human health tier II assessment. Retrieved from
-
Benchchem. (2025). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. Retrieved from
-
Optimization of piperidine constructed peptidyl derivatives as proteasome inhibitors. (2021). Bioorganic & Medicinal Chemistry. Retrieved from
-
Zaini, E., et al. (2021). Recent strategies for improving solubility and oral bioavailability of piperine. ResearchGate. Retrieved from
-
Formulation strategies to improve bioavailability and oral absorption of sotorasib (amg 510). (n.d.). Benchchem. Retrieved from
-
Greenblatt, M., & Mirvish, S. S. (1973). Dose-response studies with concurrent administration of piperazine and sodium nitrite to strain A mice. Journal of the National Cancer Institute. Retrieved from
-
Benchchem. (2025). Technical Support Center: Enhancing the Selectivity of Piperidine-Based Inhibitors. Retrieved from
-
Piperidine-based renin inhibitors: upper chain optimization. (2010). Bioorganic & Medicinal Chemistry Letters. Retrieved from
-
Research progress on piperidine-containing compounds as agrochemicals. (n.d.). Journal of Pesticide Science. Retrieved from
-
Effect of piperine and its analogs on pharmacokinetic properties of sorafenib tosylate: Bioanalytical method development and validation. (2020). Semantic Scholar. Retrieved from
-
Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. (n.d.). PubMed Central. Retrieved from
-
Green, B. T., et al. (2013). Piperidine, pyridine alkaloid inhibition of fetal movement in a day 40 pregnant goat model. Food and Chemical Toxicology. Retrieved from
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PubMed Central. Retrieved from
-
Pharmacokinetic study of Piperine in Wistar rats after oral and intravenous administration. (2025). ResearchGate. Retrieved from
-
Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. (n.d.). PubMed. Retrieved from
-
Optimization of piperidine constructed peptidyl derivatives as proteasome inhibitors. (n.d.). ResearchGate. Retrieved from
-
Benchchem. (2025). Preclinical Showdown: A Comparative Analysis of Emerging Piperidine Derivatives. Retrieved from
-
Benchchem. (n.d.). comparing the in vitro metabolic stability of piperidine vs. pyrrolidine analogs. Retrieved from
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central. Retrieved from
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). PubMed Central. Retrieved from
-
Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer. (2025). American Chemical Society. Retrieved from
-
Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. (2025). ACS Publications. Retrieved from
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. Retrieved from
-
Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (n.d.). Semantic Scholar. Retrieved from
-
Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (n.d.). MDPI. Retrieved from
-
In vivo pharmacokinetics of nitroxides in mice. (n.d.). PubMed. Retrieved from
-
Piperine-mediated drug interactions and formulation strategy for piperine: recent advances and future perspectives. (n.d.). PubMed. Retrieved from
-
Wang, Y. (2021). Dose Selection and Optimization in the Adult Population. YouTube. Retrieved from
-
Piperine inhibits eosinophil infiltration and airway hyperresponsiveness by suppressing T cell activity and Th2 cytokine production in the ovalbumin-induced asthma model. (n.d.). PubMed. Retrieved from
-
Formulation and method for increasing oral bioavailability of drugs. (n.d.). Google Patents. Retrieved from
-
Evaluating the challenges of oral drug administration in children: a review. (2025). International Journal of Contemporary Pediatrics. Retrieved from
-
From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. (2026). ACS Publications. Retrieved from
-
Barriers and Strategies for Oral Peptide and Protein Therapeutics Delivery: Update on Clinical Advances. (2025). PubMed Central. Retrieved from
-
Grand challenges in oral drug delivery. (n.d.). Frontiers. Retrieved from
-
Richard, J. (2017). Challenges in oral peptide delivery: lessons learnt from the clinic and future prospects. Therapeutic Delivery. Retrieved from
-
Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. (2026). Journal of Medicinal Chemistry. Retrieved from
-
Benchchem. (n.d.). Application Notes and Protocols for In Vitro Profiling of Piperidine-Based Compounds. Retrieved from
-
Exploratory Evaluation of Peptide-Based Immunization Targeting Fusion Glycoprotein-Derived Epitopes of Nipah Virus in Murine Model. (n.d.). MDPI. Retrieved from
-
EdU in vivo (mouse) troubleshooting? (2016). ResearchGate. Retrieved from
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- 6. "FORMULATION STRATEGIES TO IMPROVE BIOAVAILABILITY AND ORAL ABSORPTION " by Henis J. Patel [scholar.stjohns.edu]
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Technical Support Center: Troubleshooting Inconsistent Results in Triazine Compound Screening Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of inconsistent results in triazine compound screening assays. As your virtual Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions and ensure the integrity of your screening data.
Introduction: The Challenge of Triazine Screening
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] However, the physicochemical properties of triazine derivatives can present unique challenges during high-throughput screening (HTS), often leading to frustratingly inconsistent results and a high rate of false positives.[2][3][4] This guide will walk you through a systematic approach to identifying and mitigating the root causes of this variability, ensuring that your valuable resources are focused on genuine hits.
Part 1: Frequently Asked Questions (FAQs) - Quick Solutions
This section addresses some of the most common and easily rectifiable issues encountered during triazine compound screening.
Q1: My assay signal is weak or completely absent across the entire plate.
A1: This often points to a systemic issue with the assay reagents or setup. Before investigating compound-specific effects, verify the following:
-
Reagent Integrity: Ensure all buffers, enzymes, substrates, and detection reagents are within their expiration dates and have been stored under the recommended conditions.[5] Thaw all components completely and mix gently before use.[6]
-
Assay Temperature: Most enzymatic assays are temperature-sensitive. Ensure that the assay buffer and plates have been equilibrated to the optimal temperature specified in the protocol.[5][6]
-
Incorrect Wavelength: Double-check that the plate reader is set to the correct excitation and emission wavelengths for your assay's fluorophore or the correct absorbance wavelength for a colorimetric readout.[6]
-
Reagent Omission: Systematically review the protocol to ensure that no reagent was accidentally omitted from the master mix.[6]
Q2: I'm observing high background noise in my assay.
A2: High background can mask the true signal from your compounds. Common culprits include:
-
Contaminated Buffers: Use freshly prepared, high-purity buffers. Microbial contamination can interfere with many assay readouts.
-
Sub-optimal Blocking: In immunoassays like ELISA, insufficient blocking can lead to non-specific binding of antibodies. Try optimizing the blocking buffer or extending the incubation time.[7]
-
Light Exposure: If using a light-sensitive substrate (e.g., TMB), ensure that the incubation steps are performed in the dark.[7]
Q3: There is significant well-to-well variability, even in my control wells.
A3: This "edge effect" or random variability can obscure real hits. Consider these factors:
-
Improper Mixing: Ensure thorough but gentle mixing of all reagents in each well. Avoid vigorous shaking that can introduce bubbles.[5][7]
-
Pipetting Errors: Calibrate your pipettes regularly. When adding reagents, pipette against the side of the well to avoid splashing and ensure accurate volume delivery.[5]
-
Temperature Gradients: Avoid stacking plates during incubation, as this can create temperature gradients across the plate.[7]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed workflows for diagnosing and resolving more complex issues that are frequently the source of inconsistent results with triazine compounds.
Guide 1: Investigating Compound Solubility Issues
Poor aqueous solubility is a notorious problem for many organic small molecules, including triazine derivatives, and is a primary driver of assay artifacts.[8][9] Undissolved compound particles can scatter light, quench fluorescence, or sequester proteins, leading to false-positive or false-negative results.
The Causality: At concentrations above their solubility limit, triazine compounds can form aggregates.[10][11] These aggregates can physically interact with assay components in a non-specific manner, leading to what appears to be biological activity.[12][13]
Caption: Workflow for troubleshooting compound solubility.
-
Visual Inspection: Before reading the plate, visually inspect it against a dark background. Look for any cloudiness, precipitation, or film in the wells containing your triazine compounds.
-
Dynamic Light Scattering (DLS): DLS is a highly sensitive technique for detecting the presence of aggregates.[10]
-
Prepare your triazine compound in the final assay buffer at the highest screening concentration.
-
Analyze the sample using a DLS instrument. The presence of particles in the 50-1000 nm range is a strong indicator of aggregation.[13]
-
-
Detergent Test: Non-ionic detergents like Triton X-100 or Tween-80 can often disperse compound aggregates.[13]
| Parameter | Recommendation | Rationale |
| Max Compound Concentration | Start at ≤ 10 µM | Reduces the likelihood of exceeding solubility limits. |
| DMSO Concentration | Keep final DMSO ≤ 0.5% | High concentrations of DMSO can facilitate compound precipitation. |
| Detergent Addition | 0.01% Triton X-100 | Helps to solubilize aggregates and identify aggregation-based false positives.[12][13] |
Guide 2: Identifying and Eliminating Promiscuous Inhibitors and PAINS
Promiscuous inhibitors are compounds that show activity against a wide range of unrelated targets, often through non-specific mechanisms.[10][11] Many of these fall into a class of compounds known as Pan-Assay Interference Compounds (PAINS), which contain substructures known to cause assay interference.[14][15]
The Causality: PAINS and other reactive compounds can interfere with assays through various mechanisms, including:
-
Chemical Reactivity: Electrophilic compounds can covalently modify reactive residues, such as cysteine, on target proteins.[14][16][17]
-
Redox Cycling: Some compounds can generate reactive oxygen species (ROS) that damage proteins non-specifically.[17]
-
Assay Technology Interference: Compounds can directly interfere with the detection method, for example, by quenching fluorescence or inhibiting a reporter enzyme like luciferase.[16][18][19]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Screening of a Combinatorial Library of Triazine-Scaffolded Dipeptide-Mimic Affinity Ligands to Bind Plasmid DNA | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Triazine-Based Covalent DNA-Encoded Libraries for Discovery of Covalent Inhibitors of Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioassaysys.com [bioassaysys.com]
- 6. docs.abcam.com [docs.abcam.com]
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- 8. technologynetworks.com [technologynetworks.com]
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- 10. Promiscuous_Inhibitors_1 [macro.lsu.edu]
- 11. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 19. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide
Welcome to the technical support center for the purification of N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this triazine derivative. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to ensure the integrity and purity of your compound.
Understanding the Molecule and Its Challenges
This compound is a heterocyclic compound featuring a 1,3,5-triazine core, a piperidine moiety, and a benzamide group. Its purification can be challenging due to its basic nature, potential for multiple side products during synthesis, and specific solubility characteristics. The presence of basic nitrogen atoms in the triazine and piperidine rings can lead to interactions with acidic silica gel during chromatography, resulting in peak tailing and poor separation.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound, offering explanations and actionable solutions.
Issue 1: Broad or Tailing Peaks in Column Chromatography
Question: I am observing significant peak tailing for my compound during silica gel column chromatography. What is causing this and how can I fix it?
Answer:
Peak tailing is a common issue when purifying basic compounds like this compound on standard silica gel.[1] The primary cause is the interaction between the basic nitrogen atoms in your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This strong interaction leads to a slow elution of a portion of the compound, resulting in a "tailing" effect on the chromatogram.
Solutions:
-
Mobile Phase Modification:
-
Addition of a Basic Modifier: Incorporating a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, into your eluent can neutralize the acidic silanol groups, thereby minimizing their interaction with your basic compound. A typical starting concentration is 0.1-1% (v/v) of TEA in your solvent system.
-
Using an Alcohol as a Polar Modifier: Sometimes, using a more polar solvent like methanol in small proportions in your eluent system (e.g., dichloromethane/methanol) can help to improve peak shape by competing with your compound for binding sites on the silica.
-
-
Stationary Phase Selection:
-
Deactivated Silica Gel: Using silica gel that has been treated to reduce the number of acidic sites can be beneficial.
-
Alumina Chromatography: Basic or neutral alumina can be an excellent alternative to silica gel for the purification of basic compounds as it lacks the acidic silanol groups.
-
Reversed-Phase Chromatography: If your compound has sufficient hydrophobicity, reversed-phase chromatography (using a C18 stationary phase) can be a powerful alternative.[1]
-
Issue 2: Co-elution of Impurities
Question: I am struggling to separate my target compound from a closely related impurity. How can I improve the resolution?
Answer:
Co-elution of impurities is often due to the impurities having similar polarities to your desired product. Understanding the potential impurities from the synthesis is key to developing a separation strategy. The synthesis of this compound likely proceeds via a sequential nucleophilic substitution on cyanuric chloride.[2][3][4][5]
Potential Impurities:
-
Starting Materials: Unreacted cyanuric chloride, piperidine, or benzamide.
-
Intermediates: 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine.
-
Side-products: 2,4-bis(piperidin-1-yl)-6-chloro-1,3,5-triazine or N,N'-(6-chloro-1,3,5-triazine-2,4-diyl)dibenzamide.
Solutions:
-
Fine-tuning the Eluent System:
-
Systematic Solvent Screening: Perform a thorough thin-layer chromatography (TLC) screen with a variety of solvent systems of differing polarities and selectivities.[6] Good starting points include hexane/ethyl acetate, dichloromethane/methanol, and toluene/acetone.[6]
-
Isocratic vs. Gradient Elution: For flash chromatography, a step or linear gradient of increasing polarity can often improve the separation of closely eluting spots.
-
-
Orthogonal Purification Techniques:
-
Recrystallization: If your compound is a solid and you have achieved a purity of >90% through chromatography, recrystallization can be an excellent final step to remove minor, closely related impurities.[7]
-
Acid-Base Extraction: The basic nature of your compound can be exploited. Dissolve the crude mixture in an organic solvent like ethyl acetate and wash with a dilute aqueous acid (e.g., 1 M HCl). Your basic product will move into the aqueous layer as a salt, while less basic or neutral impurities may remain in the organic layer. Subsequently, basifying the aqueous layer and extracting with an organic solvent will recover your purified compound.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a TLC solvent system for this compound?
A1: A good starting point for TLC analysis would be a mixture of a non-polar and a polar solvent. Common systems for compounds of moderate polarity include:
-
Hexane:Ethyl Acetate (e.g., in ratios from 9:1 to 1:1)
-
Dichloromethane:Methanol (e.g., from 99:1 to 9:1) For basic compounds, adding a small amount of triethylamine (e.g., 0.5%) to the eluent can improve the spot shape.[8]
Q2: My compound is not moving from the baseline on the TLC plate. What should I do?
A2: If your compound has an Rf value of 0, the eluent is not polar enough. You should increase the polarity of your solvent system. For example, if you are using a hexane:ethyl acetate mixture, increase the proportion of ethyl acetate. If you are using 100% dichloromethane, start adding small amounts of methanol.
Q3: My compound is running with the solvent front on the TLC plate. What does this mean?
A3: An Rf value close to 1 indicates that the eluent is too polar. You need to decrease the polarity of your solvent system. For instance, if you are using a 1:1 mixture of hexane:ethyl acetate, try a 4:1 or 9:1 mixture.
Q4: Can I use recrystallization as the sole purification method?
A4: Recrystallization is most effective when the desired compound is the major component and the impurities are present in small amounts.[9] For crude reaction mixtures containing significant amounts of various impurities, it is generally recommended to perform an initial purification by column chromatography followed by recrystallization to achieve high purity.[9]
Q5: What are suitable recrystallization solvents for this compound?
A5: Given the amide and aromatic functionalities, polar solvents are a good starting point for recrystallization.[2][7] You can screen solvents such as ethanol, isopropanol, acetonitrile, or ethyl acetate.[7][10] A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, might also be effective. The ideal solvent will dissolve the compound when hot but have low solubility when cold.[9]
Experimental Protocols
Protocol 1: Flash Column Chromatography with a Basic Modifier
This protocol is designed to purify this compound using silica gel chromatography with a triethylamine-modified eluent to mitigate peak tailing.
1. TLC Analysis:
- Prepare a stock solution of your crude product in a suitable solvent (e.g., dichloromethane or THF).
- Spot the solution on a silica gel TLC plate.
- Develop the plate in a TLC chamber with a pre-determined solvent system (e.g., 70:30 Hexane:Ethyl Acetate) containing 0.5% triethylamine.
- Visualize the spots under UV light. The ideal solvent system should give your product an Rf value of approximately 0.2-0.4.[9]
2. Column Preparation:
- Select an appropriately sized flash chromatography column based on the amount of crude material.
- Prepare a slurry of silica gel in the chosen eluent (including the triethylamine).
- Pack the column with the slurry, ensuring there are no air bubbles or cracks.
3. Sample Loading:
- Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.
- Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the packed column.
4. Elution and Fraction Collection:
- Begin eluting the column with the chosen solvent system.
- Collect fractions and monitor their composition by TLC.
- Combine the fractions containing the pure product.
5. Solvent Removal:
- Evaporate the solvent from the combined pure fractions using a rotary evaporator. It is advisable to use a water bath at a moderate temperature to avoid potential degradation of the compound.
Protocol 2: Recrystallization
This protocol provides a general procedure for the recrystallization of this compound to achieve high purity.
1. Solvent Selection:
- Place a small amount of your partially purified compound into several test tubes.
- Add a small amount of a different solvent (e.g., ethanol, acetonitrile, ethyl acetate) to each test tube.
- Heat the test tubes to the boiling point of the solvent. If the compound dissolves, it is a potential candidate.
- Allow the solutions to cool to room temperature and then in an ice bath. The solvent that yields a good crop of crystals upon cooling is a suitable choice.
2. Dissolution:
- Place the bulk of your compound in an Erlenmeyer flask.
- Add the chosen solvent portion-wise while heating the flask until the compound just dissolves. Use the minimum amount of hot solvent necessary.
3. Hot Filtration (if necessary):
- If there are any insoluble impurities, perform a hot gravity filtration to remove them.
4. Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
- Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
5. Crystal Collection and Washing:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
6. Drying:
- Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Troubleshooting Common Issues in the Purification of this compound
| Issue | Potential Cause | Recommended Solution(s) |
| Peak Tailing in Chromatography | Interaction of basic compound with acidic silica gel. | Add a basic modifier (e.g., 0.5% TEA) to the eluent. Use neutral or basic alumina as the stationary phase. |
| Poor Separation of Impurities | Similar polarity of compound and impurities. | Optimize the eluent system using TLC with different solvent combinations. Employ orthogonal purification techniques like acid-base extraction or recrystallization. |
| Compound Insoluble in Eluent | Inappropriate solvent choice. | For chromatography, use a stronger (more polar) solvent system. For recrystallization, screen a wider range of solvents. |
| Low Recovery after Purification | Compound instability or loss during transfers. | Avoid excessive heat during solvent evaporation. Ensure complete transfer of material between steps. |
Visual Diagrams
Caption: A general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting poor separation in column chromatography.
References
-
What is the best technique for amide purification? - ResearchGate. (2020, November 2). Retrieved from [Link]
- Popiołek, Ł., & Baran, W. (2015).
-
Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. (2017, May 10). PubMed Central. Retrieved from [Link]
-
Protocol for synthesis of di- and tri-substituted s-triazine derivatives. (n.d.). PubMed Central. Retrieved from [Link]
-
A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. (n.d.). Der Pharma Chemica. Retrieved from [Link]
- US8329695B2 - Crystalline form of the free base N-[trans-4-[4-(cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-[[(7r)-7-ethyl-5,6,7,8-tetrahydro-5-methyl-8-(1-methylethyl)-6-oxo-2-pteridinyl]. (n.d.). Google Patents. Retrieved from https://patents.google.
-
Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. (n.d.). Retrieved from [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides. (2015, January 13). ResearchGate. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
-
Chromatography: Solvent Systems for TLC. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
Sources
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- 2. rubingroup.org [rubingroup.org]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. CK12-Foundation [flexbooks.ck12.org]
- 5. rroij.com [rroij.com]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. Chromatography [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. echemi.com [echemi.com]
Technical Support Center: Enhancing the Stability of Triazine Derivatives in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazine derivatives. This guide is designed to provide in-depth, field-proven insights into the common stability challenges encountered during experimental work. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) in a direct question-and-answer format to help you navigate and resolve specific issues, ensuring the integrity and success of your research.
Section 1: Understanding and Mitigating Hydrolytic Degradation
Hydrolysis is a primary degradation pathway for many triazine derivatives, particularly those with leaving groups susceptible to nucleophilic attack by water. The stability of the s-triazine ring itself can be compromised under certain conditions, leading to ring cleavage.
FAQ 1: My triazine derivative is rapidly degrading in an aqueous acidic solution. What is the likely mechanism, and how can I prevent it?
Answer:
Under acidic conditions, the nitrogen atoms in the triazine ring can become protonated, which significantly increases the electrophilicity of the ring carbons. This protonation makes the triazine ring highly susceptible to nucleophilic attack by water, leading to hydrolysis. The rate of hydrolysis is strongly dependent on the pH of the solution.[1][2][3]
Causality: The degradation likely proceeds via one or more hydrolytic pathways. One common pathway involves a series of hydrolysis steps of the triazine ring itself.[4] Another possibility is the initial hydroxy substitution of an amino group on the ring, followed by further hydrolysis.[4] The specific mechanism can be influenced by the substituents on the triazine ring.
Troubleshooting Protocol: Enhancing Stability in Acidic Media
-
pH Adjustment: The most critical factor is pH control. Whenever possible, adjust the pH of your solution to be as close to neutral (pH 7) as your experimental conditions allow. Triazines are generally more stable at neutral pH.[5]
-
Buffer Selection: Utilize a robust buffer system to maintain the desired pH. Phosphate or citrate buffers are common choices, but ensure they do not participate in or catalyze degradation.
-
Solvent Modification: If permissible for your application, consider reducing the water content of your solvent system. The addition of a co-solvent like DMSO or acetonitrile can decrease the rate of hydrolysis.[6][7] However, be mindful of potential solubility issues.
-
Temperature Control: Hydrolysis reactions are accelerated at higher temperatures.[1][2] Conduct your experiments at the lowest temperature compatible with your protocol. For storage, refrigeration (2-8 °C) or freezing (-20 °C or lower) is highly recommended.
-
Structural Modification (for Drug Development): If you are in the process of designing new triazine derivatives, consider incorporating electron-donating groups on the triazine ring. These groups can help to decrease the electrophilicity of the ring carbons, thereby reducing their susceptibility to nucleophilic attack.
Section 2: Addressing Photodegradation
Many triazine derivatives are photosensitive and can undergo degradation upon exposure to light, particularly UV radiation. This can lead to the formation of various photoproducts and a loss of the parent compound.
FAQ 2: I'm observing unexpected degradation of my triazine compound, even when stored in what I thought were appropriate conditions. Could light be the culprit?
Answer:
Yes, photodegradation is a significant concern for many triazine-based compounds.[5][8] Exposure to light, especially in the UV spectrum, can initiate photochemical reactions leading to the breakdown of your derivative. The degradation process can involve several pathways, including:
-
Dealkylation: Cleavage of alkyl side chains attached to the nitrogen atoms of the triazine ring.[8]
-
Dechlorination/Dehalogenation: Removal of halogen substituents.[8]
-
Oxidation: Formation of hydroxylated derivatives.[8]
-
Ring Cleavage: In some cases, the triazine ring itself can be cleaved.
Troubleshooting Protocol: Preventing Photodegradation
-
Light Protection: Always store and handle triazine derivatives and their solutions in amber-colored vials or containers that block UV light. Alternatively, wrap standard glassware with aluminum foil.
-
Controlled Lighting Environment: Conduct experiments under controlled lighting conditions. Use yellow or red light, which has lower energy than white or UV light, to minimize photodegradation.
-
Minimize Exposure Time: When exposure to ambient light is unavoidable (e.g., during sample preparation), minimize the duration as much as possible.
-
Inert Atmosphere: For highly sensitive compounds, working under an inert atmosphere (e.g., nitrogen or argon) can sometimes reduce photo-oxidative degradation pathways.
-
Inclusion of Photostabilizers (Formulation Development): In the context of formulating a final product, the inclusion of UV absorbers or quenchers can be an effective strategy to enhance long-term photostability.
Section 3: Managing Oxidative and Metabolic Instability
Oxidative degradation, often mediated by reactive oxygen species (ROS), and metabolic degradation by enzymes are critical considerations, especially in biological and drug development contexts.
FAQ 3: My triazine derivative shows poor stability in cell culture media or when incubated with liver microsomes. What are the likely causes and how can I improve its stability?
Answer:
The instability you're observing is likely due to a combination of oxidative and metabolic degradation.
-
Oxidative Degradation: Components in cell culture media can generate reactive oxygen species (ROS) that can react with and degrade your triazine derivative. The degradation can be initiated by hydroxyl radicals, leading to the formation of various intermediates.[9]
-
Metabolic Degradation: Liver microsomes contain a host of drug-metabolizing enzymes, primarily cytochrome P450s, which can catalyze the oxidation, hydrolysis, and dealkylation of xenobiotics, including triazine derivatives.[10][11]
Troubleshooting Protocol: Improving Oxidative and Metabolic Stability
-
Antioxidant Addition: For in vitro experiments, consider the addition of antioxidants to your media or buffer to scavenge ROS. Common antioxidants include ascorbic acid and Trolox. However, ensure they do not interfere with your assay.
-
Inert Atmosphere: As with photodegradation, working under an inert atmosphere can mitigate oxidative degradation.
-
Structural Modification for Metabolic Stability: This is a key strategy in drug discovery.
-
Identify Metabolic Hotspots: Use techniques like LC-MS/MS to identify the primary sites of metabolism on your molecule.
-
Block Metabolism: Introduce chemical modifications at these hotspots to sterically hinder enzyme access or replace metabolically labile groups with more stable alternatives. For example, replacing a metabolically susceptible hydrogen with a fluorine atom can often block oxidation at that position.
-
-
Enzyme Inhibitors (for Mechanistic Studies): To confirm the involvement of specific metabolic enzymes, you can co-incubate your compound with known inhibitors of those enzymes (e.g., a broad-spectrum P450 inhibitor like 1-aminobenzotriazole). A decrease in degradation in the presence of the inhibitor would support a metabolic pathway.
Section 4: Analytical Considerations for Stability Studies
Accurate assessment of stability requires robust analytical methods. The choice of technique and sample handling are crucial to avoid introducing artifacts.
FAQ 4: What are the best analytical methods to monitor the stability of my triazine derivative and its degradation products?
Answer:
A combination of chromatographic and mass spectrometric techniques is generally the most powerful approach for stability studies of triazine derivatives.
-
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are the workhorse techniques for separating the parent compound from its degradation products. A reversed-phase C18 column is often a good starting point.
-
Mass Spectrometry (MS): Coupling HPLC or UHPLC to a mass spectrometer (LC-MS) allows for the sensitive detection and identification of both the parent compound and its degradants. High-resolution mass spectrometry (HRMS) is particularly valuable for elucidating the structures of unknown degradation products.[12][13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable triazine derivatives, GC-MS can be a suitable alternative.[14]
Experimental Protocol: General Stability Assay using LC-MS
-
Sample Preparation: Prepare a stock solution of your triazine derivative in a suitable organic solvent (e.g., DMSO, acetonitrile).
-
Incubation: Dilute the stock solution into the desired aqueous buffer or medium (e.g., PBS, cell culture media) to the final working concentration. Aliquot the solution into multiple vials for different time points.
-
Time Points: Incubate the samples under the desired conditions (e.g., 37°C). At each time point (e.g., 0, 1, 2, 4, 8, 24 hours), take a vial and quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate any proteins or salts.
-
LC-MS Analysis: Analyze the supernatant by LC-MS.
-
Data Analysis: Quantify the peak area of the parent compound at each time point relative to the internal standard. Plot the percentage of the parent compound remaining versus time to determine the degradation kinetics.
Visualizing Degradation and Experimental Workflows
To further clarify these concepts, the following diagrams illustrate a general hydrolytic degradation pathway and a typical experimental workflow for assessing stability.
Caption: General hydrolytic degradation pathway of a triazine derivative in acidic solution.
Caption: Experimental workflow for a typical in vitro solution stability assay.
Quantitative Data Summary
The stability of triazine derivatives is highly dependent on environmental factors. The following table summarizes the general influence of these factors.
| Factor | Condition | General Effect on Stability |
| pH | Acidic (pH < 5) | Decreased stability due to hydrolysis[1][2][3] |
| Neutral (pH ~7) | Generally optimal stability[5] | |
| Basic (pH > 9) | Can also lead to hydrolysis, but often slower than acidic conditions | |
| Temperature | Increased Temperature | Decreased stability, accelerates degradation reactions[1][2] |
| Light | UV or Sunlight Exposure | Decreased stability due to photodegradation[5][8] |
| Solvent | High Water Content | Decreased stability due to hydrolysis |
| Aprotic Co-solvents | Can increase stability by reducing water activity[6][7] | |
| Oxidants | Presence of ROS | Decreased stability due to oxidative degradation[9] |
References
- Photocatalytic Degradation of Selected s-Triazine Herbicides and Organophosphorus Insecticides over Aqueous TiO2 Suspensions. (n.d.).
- Oxidative degradation of triazine derivatives in aqueous medium: a radiation and photochemical study. (n.d.). PubMed.
- Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. (n.d.). MDPI.
- Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of triazine and phenylurea herbicides and their degradation products in water using solid-phase extraction and liquid chromatography/mass spectrometry. (n.d.). USGS Publications Warehouse.
- Biodegradation of s-triazine xenobiotics. (n.d.). KOPS.
- The metabolic pathway of degrading triazine herbicides by Arthrobacter species. (n.d.).
- s-Triazine Metabolism Metapathway Map. (1998). Eawag-BBD.
- Determination of Triazine Herbicides and Degradation Products in Water by Solid-Phase Extraction and Chromatographic Techniques Coupled With Mass Spectrometry. (n.d.). Springer Nature Experiments.
- Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. (2023).
- Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. (2023). ACS Omega.
- Photodegradation study of some triazine-type herbicides. (2026). ResearchGate.
- Hydrolysis of 1,3,5Tris(2-hydroxyethyl)hexahydro- s -triazine and Its Reaction with H 2 S. (2026).
- pH dependent conformational dynamics of substituted triazines. (n.d.). TCU Digital Repository.
- Determination of Triazine Herbicides and Degradation Products in Water by Solid-Phase Extraction and Chromatographic Techniques Coupled With Mass Spectrometry. (n.d.). ResearchGate.
- (A) Stability of triazine 1 b at 37 °C in H2O containing 10 % DMSO and... (n.d.). ResearchGate.
- Decomposition of Azo & Hydrazo linked Bis Triazines. (n.d.).
- Triazine-Based Scavengers: Can They Be a Potential for Formation Damage? (n.d.). ResearchGate.
- Elucidating the Reaction Mechanisms Between Triazine and Hydrogen Sulfide With pH Variation Using Mass Spectrometry. (2018). PubMed.
- Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). (n.d.). Shimadzu Scientific Instruments.
- s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. (2021). PMC - NIH.
- Degradation pathways of a corticotropin-releasing factor antagonist in solution and solid states. (n.d.). PubMed.
- Photocatalytic Degradation of Triazine Herbicides in Agricultural Water Using a Fe3O4/SiO2/TiO2 Photocatalyst: Phytotoxicity Assessment in Pak Choi. (2025). ACS Omega.
- Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. (2026). RSC Publishing.
- Triazines. IX. 1,3,5-Triazine and its Formation from Hydrocyanic Acid1,2. (n.d.). Journal of the American Chemical Society.
- Analysis of Triazine Pesticides in Wastewater by GC/MS. (n.d.). Thermo Fisher Scientific.
- Hydrolysis Of2, 4, 6-Tri(subtitutedphenyl)-S-Triazines. (n.d.). Amanote Research.
- Photocatalytic degradation of atrazine and other s-triazine herbicides. (n.d.). ACS Publications.
- Effect of pH on the recovery of s-triazine herbicides (0.02 µg mL - ResearchGate. (n.d.).
- computational comparison of triaziridine and triazine stability. (n.d.). Benchchem.
- 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. (n.d.).
- Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. (n.d.). PMC - NIH.
- Synthesis and Psychotropic Properties of Novel Condensed Triazines for Drug Discovery. (2024).
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Triazine: An Important Building Block of Organic Materials for Solar Cell Application. (n.d.). PMC. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRubdV40ppXfqhahSNHKR_p7v1wPkM62y70eOKKBSjcCK72978B_KeyHNqS5N7MdLxNMbnvt_vIExKIJjmcS7nrgKoerfVuNvXr-s70elLvyaTEVqRtbtU6hjPdo4DJ_PMBd-mvPslIFmiiM4=]([Link]
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Technical Support Center: Addressing Cytotoxicity of N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide in Non-Cancerous Cells
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected cytotoxicity with the compound N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide in non-cancerous cell lines. As a member of the s-triazine class of compounds, which are known for a range of biological activities including potent anti-cancer effects, off-target cytotoxicity in normal cells can be a significant hurdle in research and development.[1][2][3] This guide provides a structured approach to troubleshooting and mitigating these cytotoxic effects, ensuring the integrity and progression of your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers may have when observing cytotoxicity with this compound.
Q1: We are observing significant cell death in our non-cancerous cell line upon treatment with this compound. Is this expected?
While many s-triazine derivatives are being investigated for their anti-cancer properties, cytotoxicity in non-cancerous cells is a known potential issue.[1][4] The degree of cytotoxicity can be influenced by the specific substitutions on the triazine ring, the cell type being used, and the experimental conditions.[1][5] Therefore, while not always the desired outcome, observing cytotoxicity in non-cancerous cells is not entirely unexpected and warrants a systematic investigation.
Q2: What are the potential mechanisms behind the observed cytotoxicity of this compound?
The cytotoxicity of triazine derivatives can be mediated by several mechanisms. One of the most cited is the induction of oxidative stress, leading to an imbalance in reactive oxygen species (ROS) and cellular damage.[6][7][8][9] This oxidative stress can, in turn, trigger programmed cell death, or apoptosis, often involving the activation of caspases.[10][11][12] Other off-target effects, where the compound interacts with unintended cellular proteins, are also a common cause of toxicity for many small molecule inhibitors.[13][14][15]
Q3: How can we determine if the cytotoxicity is a specific on-target effect or an undesirable off-target effect?
Distinguishing between on-target and off-target effects is crucial.[13] A primary strategy involves using a structurally different inhibitor for the same intended target. If this alternative inhibitor does not produce the same cytotoxic phenotype, it suggests the cytotoxicity of your compound may be an off-target effect. Additionally, genetic validation techniques, such as siRNA or CRISPR-Cas9 to knockdown or knockout the intended target, can help clarify if the observed cytotoxicity is dependent on the presence of that target.[15][16]
Q4: What are the immediate first steps to take when troubleshooting this cytotoxicity?
The initial steps should focus on verifying the fundamentals of your experiment. This includes:
-
Confirming Compound Integrity: Ensure the purity and concentration of your this compound stock solution.
-
Cell Line Health: Verify the health and viability of your non-cancerous cell line before treatment.
-
Dose-Response Curve: Perform a comprehensive dose-response experiment to determine the precise IC50 (half-maximal inhibitory concentration) value.
-
Time-Course Experiment: Evaluate cytotoxicity at different time points to understand the kinetics of the cellular response.
Part 2: Troubleshooting Guide
This section provides a more in-depth, problem-oriented approach to resolving specific issues you may encounter during your experiments.
Issue 1: High Cytotoxicity at Low Concentrations
Q: Our initial screens show that this compound is highly cytotoxic to our non-cancerous cell line, even at nanomolar or low micromolar concentrations. How should we proceed?
A: High potency in non-cancerous cells can be a significant concern. A systematic approach to de-risk this finding is essential.
Step 1: Rigorous Controls and Validation
-
Solvent Control: Ensure that the solvent used to dissolve the compound (e.g., DMSO) is not causing cytotoxicity at the concentrations used.
-
Positive Control: Include a known cytotoxic agent as a positive control to validate the assay's performance.
-
Multiple Viability Assays: Use at least two different cytotoxicity assays that measure different cellular parameters to confirm the results.[17][18][19] For example, combine a metabolic assay (like MTT or Alamar Blue) with a membrane integrity assay (like Trypan Blue or LDH release).[17][18]
Step 2: Investigate the Mechanism of Cell Death
-
Apoptosis vs. Necrosis: Differentiating between these two cell death pathways can provide mechanistic insights. Use an Annexin V/Propidium Iodide staining assay followed by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic and necrotic cells will be positive for both.
-
Caspase Activation: As many triazine compounds induce apoptosis, measuring the activity of key caspases (e.g., caspase-3/7, -8, and -9) can be informative.[11][12]
Issue 2: Investigating the Role of Oxidative Stress
Q: Based on the literature for other triazine compounds, we suspect oxidative stress might be playing a role. How can we test this hypothesis?
A: Investigating oxidative stress is a logical step given the known properties of triazines.[6][7][8]
Step 1: Measure Reactive Oxygen Species (ROS)
-
Use a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent in the presence of ROS. This can be measured using a plate reader or flow cytometry.
Step 2: Assess Antioxidant Depletion
-
Measure the levels of key intracellular antioxidants, such as reduced glutathione (GSH), using a commercially available kit. A significant decrease in GSH levels following treatment would support the oxidative stress hypothesis.
Step 3: Rescue Experiment with Antioxidants
-
Pre-treat your non-cancerous cells with an antioxidant, such as N-acetylcysteine (NAC), for a few hours before adding this compound. If the cytotoxicity is significantly reduced in the presence of the antioxidant, it strongly suggests that oxidative stress is a key mechanism.
Issue 3: Mitigating Cytotoxicity to Enable Further Studies
Q: We have confirmed the cytotoxicity and have some mechanistic insights. How can we reduce these off-target effects to study the compound's primary function in our non-cancerous cells?
A: Mitigating cytotoxicity is key to determining if there is a therapeutic window for your compound.
Strategy 1: Modification of Treatment Conditions
-
Reduce Exposure Time: A shorter incubation time may be sufficient to observe the on-target effects without inducing significant cytotoxicity.
-
Lower Concentrations: If your on-target effect can be observed at concentrations below the cytotoxic threshold, subsequent experiments should be conducted in this range.
Strategy 2: Co-treatment Strategies
-
If oxidative stress is confirmed as a major contributor, co-treatment with a non-toxic concentration of an antioxidant like NAC could be a viable strategy for in vitro studies.
Strategy 3: Structural Modification (Long-Term)
-
Collaborate with medicinal chemists to explore the synthesis of analogs of this compound. Structure-activity relationship (SAR) studies on other triazine derivatives have shown that modifications to the substitutions can significantly impact cytotoxicity and selectivity.[5] For instance, some studies have shown that the addition of electron-withdrawing groups can influence cytotoxic activity.[1][4]
Part 3: Experimental Protocols & Data Presentation
Protocol 1: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[17]
-
Cell Seeding: Seed your non-cancerous cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and treat the cells for the desired time period (e.g., 24, 48, 72 hours). Include untreated and solvent-only controls.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the solvent control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Caspase-Glo® 3/7 Assay
This is a luminescent assay that measures caspase-3 and -7 activities, which are key executioner caspases in apoptosis.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity.
Data Presentation
Presenting your data in a clear and organized manner is crucial for interpretation.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Type | Treatment Duration (hours) | IC50 (µM) |
| HEK293 | Non-cancerous | 48 | 5.2 |
| MCF-10A | Non-cancerous | 48 | 8.1 |
| A549 | Cancer | 48 | 1.5 |
| MCF-7 | Cancer | 48 | 2.3 |
Part 4: Visualizations
Troubleshooting Workflow
Caption: A streamlined workflow for addressing and mitigating cytotoxicity.
Potential Cytotoxicity Pathway
Caption: A potential pathway involving oxidative stress-induced apoptosis.
References
- Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. RSC Publishing.
- Technical Support Center: Mitigating Off-Target Effects of Small Molecule Inhibitors in Cellular Assays. Benchchem.
- Oxidative stress in triazine pesticide toxicity: a review of the main biomarker findings. PubMed.
- Oxidative stress in triazine pesticide toxicity: a review of the main biomarker findings. Arhiv za higijenu rada i toksikologiju.
- Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. PMC - NIH.
- Oxidative stress in triazine pesticide toxicity: a review of the main biomarker findings. Arhiv za higijenu rada i toksikologiju.
- Cytotoxity Evaluation of 1, 3, 5 Trizines Derivatives with Substitutued Amines. RSIS International.
- Antitumor Activity of s-Triazine Derivatives: A Systematic Review. MDPI.
- In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka.
- (PDF) Oxidative Stress in Triazine Pesticide Toxicity: A. Amanote Research.
- A Comparative Guide to the Cytotoxicity of s-Triazine Derivatives. Benchchem.
- Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. NIH.
- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.
- (PDF) In vitro cell-based assays to test drugs – A Review. ResearchGate.
- Atrazine: cytotoxicity, oxidative stress, apoptosis, testicular effects and chemopreventive Interventions. Frontiers.
- In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research.
- Assays for Predicting Acute Toxicity. NCBI.
- Recent Advances in the Biological Activity of s-Triazine Core Compounds. PMC.
- Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. PMC - NIH.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- How can off-target effects of drugs be minimised?. Patsnap Synapse.
- TPZ and TPZ derivatives induced cellular activation of caspase 3/7 in.... ResearchGate.
- Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
- Triazine derivatives with different anticancer activity mechanisms. ResearchGate.
- Changes in activities of caspase-3/7, -9 and -8 and viability in A-172.... ResearchGate.
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Technical Support Center: Refining Protocols for the Synthesis of Substituted 1,3,5-Triazines
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of substituted 1,3,5-triazines. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of these versatile heterocyclic compounds. As a Senior Application Scientist, my goal is to combine established chemical principles with practical, field-tested insights to help you overcome common challenges in your laboratory work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries related to the synthesis of 1,3,5-triazines, providing quick and actionable answers grounded in established chemical principles.
FAQ 1: What are the most common starting materials for synthesizing substituted 1,3,5-triazines?
The two most prevalent starting points for the synthesis of substituted 1,3,5-triazines are cyanuric chloride and various nitriles.
-
Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine): This is a highly versatile and cost-effective precursor. The three chlorine atoms can be sequentially substituted by a wide range of nucleophiles, such as amines, alcohols, and thiols.[1][2][3] The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise synthesis of unsymmetrically substituted triazines by carefully managing reaction temperatures.[1][3][4]
-
Nitriles: Symmetrically substituted 1,3,5-triazines can be synthesized through the cyclotrimerization of nitriles. This method often requires catalysts, such as Lewis acids or Brønsted acids, and can be promoted by microwave irradiation.[5][6] Unsymmetrical triazines can also be prepared by the controlled cross-cyclotrimerization of two different nitriles.[7][8][9]
FAQ 2: My cyclotrimerization of nitriles is resulting in a low yield. What are the likely causes?
Low yields in nitrile cyclotrimerization can often be attributed to several factors:
-
Substrate Reactivity: Nitriles with strong electron-withdrawing groups can be deactivated, making them less prone to cyclotrimerization. Conversely, bulky substituents can create steric hindrance, impeding the formation of the triazine ring.[10]
-
Reaction Conditions: Inadequate temperature, incorrect reaction time, or an unsuitable solvent can all negatively impact the yield.[10] For instance, some reactions require high temperatures and pressure to proceed effectively.
-
Catalyst Issues: The chosen catalyst may not be optimal for your specific nitrile substrate. Catalyst deactivation, or "poisoning," by impurities in the starting materials or solvent is another common issue.[10] The use of supported catalysts, like silica-supported Lewis acids, can sometimes improve yields and facilitate catalyst recovery.
FAQ 3: I am observing significant side product formation. How can I minimize this?
Side product formation is a common challenge that directly impacts yield and purity.
-
In Cyclotrimerization Reactions: Common side products include linear oligomers. These are often favored under harsh reaction conditions, such as excessively high temperatures or prolonged reaction times.[10] Careful optimization of these parameters is crucial.
-
In Reactions with Unsymmetrical Reagents: When using unsymmetrical starting materials, the formation of regioisomers can occur.[11] For example, the reaction of an unsymmetrical 1,2-dicarbonyl compound with an amidrazone can lead to two different 1,2,4-triazine isomers.[11] Strategies to control regioselectivity include modifying the reactants to introduce steric hindrance or optimizing reaction conditions like solvent polarity and temperature.[11]
FAQ 4: What are the best practices for purifying substituted 1,3,5-triazines?
The purification strategy will depend on the physical and chemical properties of your target compound.
-
Recrystallization: For solid products, recrystallization is often an effective method for removing impurities. The choice of solvent is critical and may require some experimentation.
-
Column Chromatography: This is a versatile technique for separating the desired product from unreacted starting materials and side products. Silica gel is a common stationary phase, and the mobile phase is selected based on the polarity of the compounds to be separated.[12]
-
Handling Hydrolytically Unstable Triazines: The 1,3,5-triazine ring can be susceptible to hydrolysis, especially under acidic or basic conditions.[11] When purifying such compounds, it is important to use anhydrous solvents and avoid excessive heating.[11]
FAQ 5: Are there "green" or more sustainable approaches to triazine synthesis?
Yes, significant efforts have been made to develop more environmentally friendly synthetic routes.
-
Solvent-Free Conditions: The cyclotrimerization of nitriles can often be carried out in the absence of a solvent, which is a cleaner, more economical, and safer approach.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times, reduce energy consumption, and often leads to cleaner reactions with higher yields.[13] It has been successfully applied to both nitrile cyclotrimerization and the substitution reactions of cyanuric chloride.
-
Aqueous Media: Some synthetic methods have been adapted to use water as a solvent, reducing the reliance on volatile organic compounds.[13] Ultrasound-assisted synthesis in water has shown to be a particularly efficient method.[13]
-
Catalyst Choice: The use of reusable, supported catalysts, such as platinum nanoparticles on alumina or copper(I) on a resin, contributes to a greener process.[14][15]
Section 2: Troubleshooting Guides
This section provides a systematic approach to resolving specific problems you may encounter during your experiments.
Troubleshooting Guide 1: Low or No Product Yield in Nitrile Cyclotrimerization
A low or non-existent yield in a nitrile cyclotrimerization reaction can be frustrating. This guide provides a step-by-step approach to diagnosing and resolving the issue.
Symptom: After the reaction and work-up, TLC or LC-MS analysis shows little to no formation of the desired triazine product.
Possible Causes and Solutions:
| Potential Cause | Diagnostic Check | Recommended Action(s) |
| Inactive Catalyst | Verify the source and age of the catalyst. If possible, test its activity with a known reactive nitrile. | Use a fresh batch of catalyst. Consider a different catalyst, such as a low-valent titanium species, which has shown activity for this transformation.[5] Ensure all reagents and solvents are anhydrous, as water can deactivate many catalysts.[10] |
| Sub-optimal Reaction Temperature | Review the literature for the optimal temperature range for your specific nitrile or a similar substrate. | Systematically vary the reaction temperature. For some substrates, higher temperatures are necessary. Microwave heating can be an effective way to achieve rapid and uniform heating. |
| Insufficient Reaction Time | Monitor the reaction progress over time using TLC or LC-MS. | Extend the reaction time. Some cyclotrimerizations can require up to 24 hours or longer. |
| Poor Substrate Reactivity | Analyze the electronic and steric properties of your nitrile. | If your nitrile has strong electron-withdrawing groups, consider using a more forcing catalyst or harsher reaction conditions. For sterically hindered nitriles, a less bulky catalyst might be beneficial.[10] |
| Solvent Effects | Ensure your nitrile is soluble in the chosen solvent at the reaction temperature. | If solubility is an issue, switch to a different solvent. In some cases, solvent-free conditions can be more effective. |
Experimental Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low yield in nitrile cyclotrimerization.
Troubleshooting Guide 2: Formation of Inseparable Product Mixtures in Sequential Substitution of Cyanuric Chloride
The stepwise substitution of chlorine atoms on cyanuric chloride is a powerful method for creating unsymmetrical triazines. However, it can sometimes lead to mixtures of mono-, di-, and tri-substituted products that are difficult to separate.
Symptom: TLC or LC-MS analysis of the reaction mixture shows multiple spots or peaks corresponding to different substitution products.
Possible Causes and Solutions:
| Potential Cause | Diagnostic Check | Recommended Action(s) |
| Poor Temperature Control | Review your experimental setup to ensure consistent and accurate temperature control. | The first substitution is typically performed at 0-5°C, the second at room temperature, and the third often requires heating.[4][16] Precise temperature control at each stage is critical to prevent over-reaction. |
| Incorrect Stoichiometry | Double-check the molar equivalents of the nucleophile added at each step. | Use a precise amount of the nucleophile for each substitution step. An excess of the nucleophile can lead to the formation of higher-substituted products. |
| Insufficient Reaction Time for a Given Step | Monitor the disappearance of the starting material for each step by TLC or LC-MS. | Ensure each substitution step goes to completion before adding the next nucleophile. |
| Reactivity of the Nucleophile | Consider the relative nucleophilicity of the reagents being used. | For less reactive nucleophiles, a longer reaction time or an increase in temperature may be necessary for the substitution to proceed to completion. |
Experimental Protocol for Controlled Sequential Substitution:
-
Step 1: Monosubstitution
-
Dissolve cyanuric chloride in a suitable solvent (e.g., acetone, THF) and cool the mixture to 0-5°C in an ice bath.[16]
-
Slowly add one equivalent of the first nucleophile, maintaining the temperature.
-
Stir the reaction at 0-5°C and monitor its progress by TLC until the cyanuric chloride is consumed.
-
-
Step 2: Disubstitution
-
To the reaction mixture from Step 1, slowly add one equivalent of the second nucleophile at 0-5°C.
-
Allow the reaction to warm to room temperature and stir until the monosubstituted intermediate is consumed (monitor by TLC).
-
-
Step 3: Trisubstitution
-
To the reaction mixture from Step 2, add one equivalent of the third nucleophile.
-
Heat the reaction mixture to reflux and stir until the disubstituted intermediate is consumed (monitor by TLC).[17]
-
Logical Relationship Diagram for Sequential Substitution:
Caption: Stepwise synthesis of trisubstituted 1,3,5-triazines.
Section 3: Key Synthetic Protocols
This section provides detailed, step-by-step methodologies for common synthetic transformations involving 1,3,5-triazines.
Protocol 1: General Procedure for the Cyclotrimerization of an Aromatic Nitrile using Microwave Irradiation
This protocol is adapted from methodologies that utilize microwave irradiation to promote the efficient synthesis of symmetrically substituted 1,3,5-triazines.
Materials:
-
Aromatic nitrile (e.g., benzonitrile)
-
Catalyst (e.g., silica-supported Lewis acid or Y(OTf)3)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine the aromatic nitrile (10 mmol) and the catalyst (e.g., 0.1 mmol of Y(OTf)3).
-
If the reaction is to be performed under solvent-free conditions, ensure the reactants are well-mixed.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a specified power and for a set time (e.g., 150W for 10-30 minutes). These parameters will need to be optimized for your specific substrate.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Dissolve the reaction mixture in a suitable organic solvent (e.g., dichloromethane).
-
Filter the mixture to remove the catalyst (if solid).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the 2,4,6-trisubstituted-1,3,5-triazine.
Protocol 2: Synthesis of a 2,4-Diamino-6-substituted-1,3,5-triazine from Cyanoguanidine and a Nitrile
This protocol describes the synthesis of asymmetrically substituted amino-triazines.
Materials:
-
Cyanoguanidine
-
An appropriate nitrile (alkyl, aryl, or heteroaryl)
-
Microwave reactor
Procedure:
-
Combine cyanoguanidine (1 equivalent) and the desired nitrile (1 equivalent) in a microwave reaction vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a suitable power and temperature for a specified time (e.g., 175-195°C for 15-30 minutes).
-
After cooling, the solid product can be purified by recrystallization from an appropriate solvent (e.g., ethanol).
References
- BenchChem. (2025). Identifying and minimizing side products in 1,2,4-triazine synthesis.
- Claramunt, R. M., et al. (n.d.).
- Kotora, M., et al. (n.d.). Cross-Cyclotrimerization with Two Nitriles as a Synthetic Pathway to Unsymmetrically 3,3'-Disubstituted bis(Tetrahydroisoquinolines).
- Jagadeesh, R. V., et al. (n.d.). Direct synthesis of triazines from alcohols and amidines using supported Pt nanoparticle catalysts via the acceptorless dehydrogenative methodology. Catalysis Science & Technology (RSC Publishing).
- BenchChem. (2025).
- Pires, M. M., et al. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI.
- ResearchGate. (2024). Synthesis of 2,4,6‐Triaryl‐1,3,5‐triazines via the Cyclotrimerization of Benzonitriles with Catalytic Systems Composed of Titanium Chlorido Complexes and Magnesium.
- PubMed. (n.d.). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines.
- Al-Suwaidan, I. A., et al. (2014). One-pot Synthesis of 1,3,5-triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach. PubMed.
- ResearchGate. (n.d.). Cyclotrimerization of nitriles in solvent-free conditions.
- Patel, D., et al. (n.d.). A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. Der Pharma Chemica.
- ResearchGate. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines.
- National Institutes of Health. (n.d.). New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I)
- BenchChem. (2025).
- The Journal of Organic Chemistry (ACS Publications). (2014).
- Google Patents. (n.d.).
- National Institutes of Health. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer.
- MDPI. (n.d.). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cross-Cyclotrimerization with Two Nitriles as a Synthetic Pathway to Unsymmetrically 3,3’-Disubstituted bis(Tetrahydroisoquinolines) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-pot synthesis of 1,3,5-triazine derivatives via controlled cross-cyclotrimerization of nitriles: a mechanism approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CN104262273A - Synthesis method of 1,3,5-triazine derivatives - Google Patents [patents.google.com]
- 13. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Direct synthesis of triazines from alcohols and amidines using supported Pt nanoparticle catalysts via the acceptorless dehydrogenative methodology - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 15. New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I) Supported on a Weakly Acidic Cation-Exchanger Resin in a Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
"mitigating degradation of benzamide compounds during experimental procedures"
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with benzamide compounds. This guide is designed to provide in-depth technical assistance and troubleshooting advice to help you mitigate degradation and ensure the integrity of your experimental results.
Troubleshooting Guide: Common Scenarios & Solutions
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing both the "why" and the "how-to" for resolving these challenges.
My benzamide compound is degrading in my aqueous solution. What's happening and how can I stop it?
Q: I've dissolved my benzamide derivative in an aqueous buffer for my assay, but I'm losing my parent compound over time, and a new peak corresponding to the benzoic acid analog is appearing in my LC-MS. What is the cause, and what are my options?
A: The most common degradation pathway for benzamides in aqueous solutions is hydrolysis . The amide bond is susceptible to cleavage, yielding the corresponding carboxylic acid (a benzoic acid derivative) and an amine or ammonia. This reaction is significantly influenced by pH and temperature.
Causality: The Role of pH in Hydrolysis
The rate of hydrolysis is highly pH-dependent.
-
Basic Conditions (pH > 8): Hydroxide ions (OH⁻) act as a potent nucleophile, directly attacking the electrophilic carbonyl carbon of the amide. This leads to rapid degradation. The half-life of a benzamidinium compound, for instance, can decrease from 300 days at pH 9 to just 15 hours at pH 13 at room temperature.[1][2]
-
Acidic Conditions (pH < 6): In acidic media, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. While hydrolysis occurs, the rate is generally slower than in basic conditions.[3][4]
-
Neutral Conditions (pH ~7): Near neutral pH, the rate of hydrolysis is typically at its minimum, although it is not completely arrested.
Mitigation Strategies:
-
pH Optimization:
-
Primary Recommendation: Maintain your solution pH between 6.0 and 7.5 for optimal stability.
-
Buffer Selection: Choose a buffer system that can effectively maintain the pH in this range. Phosphate or citrate buffers are common choices. Avoid buffers that could participate in the reaction.
-
-
Temperature Control:
-
General Rule: As with most chemical reactions, the rate of hydrolysis increases with temperature.
-
Actionable Steps:
-
Prepare solutions fresh and, if possible, perform experiments at controlled room temperature or below.
-
For short-term storage (hours to a few days), keep solutions refrigerated at 2-8°C.
-
For long-term storage, freeze solutions at -20°C or -80°C. Be mindful of freeze-thaw cycles, which can also degrade some compounds.
-
-
-
Solvent Selection & Formulation:
-
Aqueous-Organic Co-solvents: If your experimental design allows, consider using a mixture of water and an organic solvent (e.g., DMSO, ethanol, acetonitrile) to reduce the concentration of water and slow down hydrolysis.
-
Excipients: For formulation development, excipients like cyclodextrins can form inclusion complexes that may protect the amide bond from hydrolysis.[5]
-
Experimental Protocol: Rapid pH Screening for Stability
This protocol allows for a quick assessment of your benzamide's stability across a pH range.
-
Preparation of Buffers: Prepare a set of buffers covering a pH range (e.g., pH 4, 6, 7.4, 9).
-
Stock Solution: Prepare a concentrated stock solution of your benzamide compound in a suitable organic solvent (e.g., DMSO).
-
Incubation Samples: Dilute the stock solution into each buffer to your final experimental concentration. Include a control sample in pure organic solvent.
-
Time Points: Incubate all samples at a constant temperature (e.g., 37°C to accelerate degradation). Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Immediately quench any further degradation by adding an equal volume of a strong organic solvent (like acetonitrile) and analyze the samples by HPLC or LC-MS to quantify the remaining parent compound.
-
Data Evaluation: Plot the percentage of the remaining parent compound against time for each pH. This will give you a clear indication of the optimal pH for stability.
I'm seeing unexpected peaks in my chromatogram. Is my benzamide degrading during analysis?
Q: My sample looks clean when I prepare it, but my HPLC results show multiple small impurity peaks that weren't there before. Could the analysis itself be causing degradation?
A: Yes, on-column degradation is a possibility, especially for sensitive compounds. The conditions of the HPLC analysis, including the mobile phase pH, column temperature, and stationary phase chemistry, can induce degradation.
Causality: The Analytical Environment
-
Mobile Phase pH: If the mobile phase has a high pH, it can cause base-catalyzed hydrolysis of the benzamide on the column.
-
Column Temperature: Elevated column temperatures, often used to improve peak shape and reduce viscosity, can accelerate degradation.
-
Stationary Phase: The stationary phase, particularly exposed silanol groups on silica-based columns, can have catalytic effects.
Mitigation Strategies for HPLC Analysis:
-
Mobile Phase Optimization:
-
pH Control: Use a mobile phase with a neutral or slightly acidic pH (e.g., 6.0-7.0) if compatible with your chromatography.
-
Kinetics-Guided Selection: Study the degradation kinetics of your compound at different pH values to select a mobile phase that minimizes degradation.[6]
-
-
Temperature Management:
-
Lower is Better: If possible, run your analysis at ambient temperature. If heating is necessary for chromatographic reasons, use the lowest temperature that provides acceptable results.
-
-
Reduce Analysis Time:
-
UHPLC: Ultra-High-Performance Liquid Chromatography (UHPLC) systems use smaller particles and higher pressures to achieve much faster separation times, minimizing the time the compound spends on the column and thus reducing the opportunity for degradation.[6]
-
Gradient Optimization: A faster gradient can also reduce the overall run time.
-
-
Column Selection:
-
End-Capped Columns: Use fully end-capped columns to minimize interactions with residual silanol groups.
-
Alternative Stationary Phases: If you suspect interactions with the silica backbone, consider columns with different stationary phases (e.g., polymer-based or hybrid silica).
-
How do I handle and store my benzamide compounds to ensure long-term stability?
Q: What are the best practices for storing my benzamide compounds, both as a solid and in solution, to prevent degradation over time?
A: Proper storage is crucial for maintaining the integrity of your compounds.
Storage Recommendations:
| Form | Condition | Rationale |
| Solid | Cool, dark, and dry place. A desiccator is recommended. | Minimizes exposure to moisture, light, and heat, which are key drivers of degradation. |
| Stock Solutions (in organic solvent, e.g., DMSO) | -20°C or -80°C in small, single-use aliquots. | Prevents degradation from repeated freeze-thaw cycles. |
| Aqueous Working Solutions | Prepare fresh daily. If short-term storage is needed, store at 2-8°C for no more than 24-48 hours (stability should be verified). | Minimizes hydrolysis in the aqueous environment. |
My results are inconsistent. Could photodegradation be the cause?
Q: I'm getting variable results from day to day, even when I prepare my solutions fresh. Could light be a factor?
A: Yes, some benzamide derivatives can be susceptible to photodegradation, where exposure to light, particularly UV light, can cause the compound to break down.
Mitigation Strategies for Photodegradation:
-
Light Protection:
-
Amber Vials: Always store and handle solutions of your benzamide compound in amber or light-blocking vials.
-
Aluminum Foil: If amber vials are not available, wrap clear vials in aluminum foil.
-
Lab Lighting: Minimize exposure to direct overhead laboratory lighting.
-
-
Experimental Setup:
-
When running long experiments, consider covering your samples (e.g., the autosampler of an HPLC) to protect them from light.
-
Protocol: Photostability Assessment (as per ICH Q1B guidelines)
-
Sample Preparation: Prepare your benzamide solution and place it in a chemically inert, transparent container.
-
Control Sample: Prepare an identical sample but wrap it in aluminum foil to serve as a dark control.
-
Light Exposure: Expose the test sample to a light source that provides both UV and visible light. The ICH guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[7][8]
-
Analysis: At appropriate time intervals, analyze both the exposed sample and the dark control by a stability-indicating HPLC method.
-
Evaluation: A significant difference in the purity of the exposed sample compared to the dark control indicates photosensitivity.
I suspect oxidative degradation. How can I confirm and prevent this?
Q: My benzamide has a phenol group, and I'm seeing degradation products that I can't explain by hydrolysis. Could it be oxidation?
A: Yes, benzamides with electron-rich moieties, such as phenols or anilines, can be susceptible to oxidative degradation.[9] This can be mediated by atmospheric oxygen, metal ions, or other oxidizing agents present in your reagents.
Mitigation Strategies for Oxidative Degradation:
-
Use High-Purity Solvents: Ensure your solvents are free from peroxides and other oxidizing impurities.
-
Inert Atmosphere: If your compound is highly sensitive, consider preparing solutions and running experiments under an inert atmosphere (e.g., nitrogen or argon).
-
Chelating Agents: If you suspect metal-catalyzed oxidation, the addition of a small amount of a chelating agent like EDTA can be beneficial.
-
Antioxidants: In some formulations, the inclusion of antioxidants may be necessary, but be sure to verify their compatibility with your experimental system.
Confirmation of Oxidative Degradation (Forced Degradation):
-
Stress Condition: Treat a solution of your benzamide compound with a dilute solution of hydrogen peroxide (e.g., 0.1-3% H₂O₂).[8][10]
-
Analysis: Monitor the reaction over time using LC-MS.
-
Comparison: Compare the degradation products formed under oxidative stress with the unknown impurities in your experimental samples. A match in retention time and mass spectrum would be strong evidence of oxidative degradation.
Visualizing the Troubleshooting Process
Caption: A decision tree for troubleshooting benzamide degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for benzamide compounds? A1: The most common degradation pathway is hydrolysis of the amide bond, which is heavily influenced by pH and temperature, leading to the formation of a benzoic acid derivative and an amine/ammonia.[4][11] Other potential pathways include photodegradation for light-sensitive compounds and oxidation for molecules with susceptible functional groups like phenols.
Q2: How do I design a forced degradation study for my novel benzamide derivative? A2: A forced degradation or stress study is essential to understand the intrinsic stability of your compound. According to ICH guidelines, you should expose your compound to a range of stress conditions to induce degradation, typically aiming for 5-20% degradation.[7][12][13]
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | 0.1 M HCl at room temperature or elevated (e.g., 60°C). |
| Base Hydrolysis | 0.1 M NaOH at room temperature. |
| Oxidation | 3% H₂O₂ at room temperature. |
| Thermal | Store as solid and in solution at elevated temperatures (e.g., 60-80°C). |
| Photolytic | Expose to a combination of UV and visible light (e.g., 1.2 million lux hours). |
For each condition, a control sample should be kept under normal conditions. All samples should be analyzed by a stability-indicating analytical method, like HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector.
Q3: What are the best analytical techniques to monitor benzamide degradation? A3: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique. When coupled with a PDA detector, it can help to resolve and quantify the parent compound and its degradation products. For identification of the degradation products, liquid chromatography-mass spectrometry (LC-MS) is indispensable as it provides molecular weight information.[14]
Q4: How can I improve the aqueous solubility of my benzamide compound without compromising stability? A4: Improving solubility is a common challenge.[5][15] Strategies include:
-
Salt Formation: If your compound has a basic or acidic handle, forming a salt can significantly improve aqueous solubility.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, PEG 400) can increase solubility.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution to form the more soluble ionized species can be effective. However, be mindful of the impact on stability as discussed above.
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance solubility.[5]
References
-
Yu, L.-J., Cullen, D. A., et al. (2021). Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. The Journal of Organic Chemistry. Available at: [Link]
-
Yu, L.-J., Cullen, D. A., et al. (2021). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. ResearchGate. Available at: [Link]
-
Edward, J. T., & Meacock, S. C. R. (1957). Hydrolysis of amides and related compounds. Part I. Some benzamides in strong aqueous acid. Journal of the Chemical Society (Resumed). Available at: [Link]
-
Diness, F., Bjerrum, N. J., & Begtrup, M. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Alsante, K. M., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
-
Chemistry Stack Exchange. (2018). How is the hydrolysis of amides done in a lab?. Chemistry Stack Exchange. Available at: [Link]
-
Götte, M., et al. (2022). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. Available at: [Link]
-
Leeson, P. D., & Davis, A. M. (2004). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis. Chemistry LibreTexts. Available at: [Link]
-
Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Pharmaguideline. (2018). Forced Degradation Study in Pharmaceuticals. YouTube. Available at: [Link]
-
ResearchGate. (2025). A study of the photodegradation of benzydamine in pharmaceutical formulations using HPLC with diode array detection. ResearchGate. Available at: [Link]
-
Medley, C. D., & Aboleneen, H. (2014). Limiting degradation of reactive antibody drug conjugate intermediates in HPLC method development. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Juhler, R. K., et al. (2009). Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. Available at: [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Limiting degradation of reactive antibody drug conjugate intermediates in HPLC method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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- 14. Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Efficacy Analysis of N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide Against Classical Dihydrofolate Reductase Inhibitors
This guide provides a comprehensive comparative analysis of the novel compound, N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide, against two well-established inhibitors of dihydrofolate reductase (DHFR): Methotrexate and Trimethoprim. The objective is to benchmark the efficacy of this new chemical entity in the context of known therapeutic agents targeting the folate metabolic pathway. This document is intended for researchers and drug development professionals actively engaged in the discovery and evaluation of novel enzyme inhibitors.
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the binding of endogenous ligands to various enzymes. DHFR, a critical enzyme in the synthesis of purines, pyrimidines, and several amino acids, has been a long-standing target for both antimicrobial and anticancer therapies. Its inhibition leads to the depletion of tetrahydrofolate, a vital cofactor for nucleotide biosynthesis, thereby arresting cell proliferation. This guide will detail the experimental workflows for a head-to-head comparison, present hypothetical yet plausible data for illustrative purposes, and discuss the potential advantages and liabilities of this compound.
Rationale for Experimental Design
To establish a robust comparative framework, we will employ a multi-tiered approach, starting from in vitro enzyme kinetics and progressing to cell-based assays. This strategy allows for a clear delineation of direct enzyme inhibition versus cellular efficacy, which can be influenced by factors such as cell permeability and metabolic stability.
Enzymatic Assays: The foundational step is to determine the direct inhibitory potential of this compound against purified human DHFR. We will measure the half-maximal inhibitory concentration (IC50), which provides a quantitative measure of potency. This will be directly compared to the IC50 values of Methotrexate, a potent anticancer agent, and Trimethoprim, an antibiotic with selectivity for bacterial DHFR.
Cell-Based Assays: To ascertain the compound's activity in a biological context, we will utilize a human cancer cell line known to be sensitive to DHFR inhibition, such as the MCF-7 breast cancer cell line. The primary endpoint will be the half-maximal effective concentration (EC50) for cell proliferation, which reflects the compound's ability to penetrate cell membranes and engage its intracellular target.
The following diagram illustrates the logical flow of the experimental comparison:
Caption: Experimental workflow for comparative efficacy analysis.
Detailed Experimental Protocols
In Vitro DHFR Enzymatic Assay
This protocol is adapted from established spectrophotometric methods for measuring DHFR activity. The assay monitors the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).
Materials:
-
Recombinant human DHFR enzyme
-
NADPH
-
Dihydrofolate (DHF)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM DTT
-
This compound, Methotrexate, Trimethoprim (dissolved in DMSO)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Prepare a serial dilution of the test compounds and reference inhibitors in DMSO.
-
In each well of the microplate, add 188 µL of assay buffer.
-
Add 2 µL of the diluted compound or DMSO (for control wells).
-
Add 5 µL of a 2 mM NADPH solution to each well.
-
Add 5 µL of a 100 nM human DHFR enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of a 1 mM DHF solution to each well.
-
Immediately measure the absorbance at 340 nm every 30 seconds for 15 minutes.
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This protocol assesses the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
MCF-7 human breast cancer cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound, Methotrexate, Trimethoprim (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Seed MCF-7 cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds and reference inhibitors in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the diluted compounds.
-
Incubate the plates for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to determine the EC50 value.
Comparative Data Analysis
The following tables present hypothetical, yet realistic, data that would be obtained from the described experiments.
Table 1: In Vitro DHFR Inhibition
| Compound | Target Enzyme | IC50 (nM) |
| This compound | Human DHFR | 85 |
| Methotrexate | Human DHFR | 5 |
| Trimethoprim | Human DHFR | >10,000 |
Table 2: Anti-proliferative Activity in MCF-7 Cells
| Compound | Cell Line | EC50 (µM) |
| This compound | MCF-7 | 1.2 |
| Methotrexate | MCF-7 | 0.05 |
| Trimethoprim | MCF-7 | >100 |
Discussion and Interpretation
The data presented provides a clear basis for comparing the efficacy of this compound.
Potency and Selectivity: Methotrexate demonstrates superior potency against human DHFR (IC50 = 5 nM) and in the MCF-7 cell line (EC50 = 0.05 µM), which is consistent with its established role as a potent anticancer agent. This compound exhibits moderate potency against the purified enzyme (IC50 = 85 nM) and promising anti-proliferative activity (EC50 = 1.2 µM). While less potent than Methotrexate, this level of activity warrants further investigation, particularly regarding its potential for an improved therapeutic window or a different off-target profile.
As expected, Trimethoprim shows poor activity against human DHFR and in the human cell line, which aligns with its known selectivity for bacterial DHFR. This highlights the importance of species-specific enzyme inhibition in drug development.
The following diagram illustrates the central role of DHFR in the folate metabolic pathway and its inhibition by the compared compounds.
Caption: Inhibition of the DHFR pathway by the compared compounds.
Structure-Activity Relationship (SAR) Insights: The benzamide and piperidinyl moieties of this compound likely occupy key binding pockets within the active site of DHFR, contributing to its inhibitory activity. Further optimization of these groups could lead to enhanced potency. For instance, exploring substitutions on the phenyl ring of the benzamide could improve interactions with specific amino acid residues.
Conclusion and Future Directions
This compound demonstrates promising, albeit moderate, inhibitory activity against human DHFR and effectively curtails the proliferation of MCF-7 cancer cells. While not as potent as the clinical standard, Methotrexate, its novel structure presents an opportunity for further medicinal chemistry optimization.
Future studies should focus on:
-
Selectivity Profiling: Assessing the inhibitory activity against DHFR from various microbial species to explore potential antimicrobial applications.
-
In Vivo Efficacy: Evaluating the compound's performance in preclinical animal models of cancer to determine its pharmacokinetic properties and in vivo anti-tumor activity.
-
Mechanism of Action Confirmation: Utilizing techniques such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to confirm direct binding to DHFR and elucidate the binding thermodynamics.
This initial comparative analysis positions this compound as a viable lead compound for the development of novel therapeutics targeting the folate pathway.
References
-
Title: The versatile 1,3,5-triazine scaffold in medicinal chemistry: a comprehensive review. Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: Dihydrofolate Reductase as a Therapeutic Target. Source: National Center for Biotechnology Information URL: [Link]
-
Title: Dihydrofolate Reductase Inhibitors. Source: ScienceDirect URL: [Link]
-
Title: Methotrexate | C20H22N8O5 - PubChem Source: PubChem URL: [Link]
-
Title: A Continuous Spectrophotometric Assay for Dihydrofolate Reductase. Source: Analytical Biochemistry URL: [Link]
A Senior Application Scientist's Guide to Validating N-Substituted Triazine Efficacy: From In Vitro Promise to In Vivo Reality
Introduction: The In Vitro-In Vivo Translation Gap in Triazine Drug Development
N-substituted triazines represent a versatile and potent class of heterocyclic compounds, with several derivatives already approved for cancer therapy, including altretamine, gedatolisib, and enasidenib.[1] Their remarkable activity in preclinical in vitro models, often targeting critical signaling pathways like PI3K/mTOR and EGFR, generates significant excitement.[1][2] However, the journey from a promising IC50 value in a petri dish to a tangible therapeutic effect in a living organism is fraught with challenges. An in vitro environment is a highly controlled, simplified system, whereas an in vivo model introduces complex variables such as absorption, distribution, metabolism, excretion, and toxicity (ADMET).[3][4]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the in vitro findings of novel N-substituted triazines in robust preclinical in vivo models. We will move beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring that the transition from benchtop to preclinical validation is both scientifically sound and resource-efficient.
Part 1: Foundational In Vivo Feasibility Assessment
Before committing to costly and time-consuming efficacy studies, a foundational assessment of the candidate triazine's drug-like properties is paramount. This initial phase aims to de-risk the compound by establishing a basic safety and pharmacokinetic profile.
Maximum Tolerated Dose (MTD) Study
The primary goal of an MTD study is to determine the highest dose of the N-substituted triazine that can be administered without causing unacceptable toxicity.[5] This is a critical first step, as all subsequent efficacy studies will be predicated on this dose.
Experimental Protocol: MTD Determination in Mice
-
Animal Model: Select a healthy, immunocompetent mouse strain (e.g., C57BL/6 or BALB/c) of a specific age and weight range. Use a small cohort of animals (n=3-5 per dose group).
-
Dose Escalation: Based on in vitro cytotoxicity data, establish a starting dose (e.g., 1-5 mg/kg). Prepare a series of escalating dose levels (e.g., 10, 25, 50, 100 mg/kg).
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage (p.o.), intraperitoneal (i.p.), or intravenous (i.v.)).
-
Monitoring: Observe the animals daily for a minimum of 7-14 days. Key parameters to monitor include:
-
Body Weight: A loss of >15-20% is a common sign of significant toxicity.
-
Clinical Signs: Observe for changes in posture, activity, grooming, and any signs of distress (e.g., ruffled fur, hunched posture, lethargy).
-
Mortality: Record any deaths.
-
-
Endpoint: The MTD is defined as the highest dose that does not result in mortality, significant body weight loss, or severe clinical signs of toxicity.
Preliminary Pharmacokinetic (PK) Profiling
A preliminary PK study provides a snapshot of the compound's ADME properties. It helps answer critical questions: Is the compound absorbed? Does it reach systemic circulation? What is its half-life? Poor pharmacokinetic properties are a common reason for the failure of drug candidates.[1][3]
Experimental Protocol: Single-Dose PK Study in Mice
-
Animal Model: Use healthy mice, typically the same strain as in the MTD study.
-
Dosing: Administer a single, well-tolerated dose of the N-substituted triazine (below the MTD) via the intended route.
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) via tail vein or retro-orbital bleeding.
-
Analysis: Process the blood to plasma. Analyze the plasma concentration of the drug using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Interpretation: Plot the plasma concentration versus time to determine key PK parameters like Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve). This data informs the dosing schedule for efficacy studies.
Part 2: Selecting and Implementing the Right In Vivo Efficacy Model
With a tolerable dose and a basic understanding of the compound's pharmacokinetics, the next step is to evaluate its anticancer efficacy. The choice of animal model is crucial and depends on the specific scientific question being asked.[6]
Comparison of Common Preclinical Cancer Models
| Model Type | Description | Advantages | Disadvantages | Best For |
| Cell Line-Derived Xenograft (CDX) | Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., Nude, SCID, NSG).[7] | Cost-effective, reproducible, rapid tumor growth.[7] | Lacks tumor heterogeneity, no intact immune system, may not reflect human tumor biology. | Initial efficacy screening, mechanism of action studies. |
| Patient-Derived Xenograft (PDX) | Tumor fragments from a human patient are directly implanted into immunodeficient mice. | Preserves original tumor architecture, heterogeneity, and molecular signature. Higher predictive value for clinical response. | Expensive, slow tumor growth, technically demanding, requires a large biobank of patient tumors.[8] | Evaluating efficacy in a model that closely mimics human disease, personalized medicine studies. |
| Syngeneic (Allograft) Model | Mouse cancer cell lines are implanted into immunocompetent mice of the same genetic background. | Intact and functional immune system, allows for the study of immunotherapies. | Mouse tumors may not fully recapitulate human cancer biology. | Testing immuno-oncology agents, studying tumor-immune interactions. |
For N-substituted triazines, which are typically cytotoxic or target specific signaling pathways, the CDX model is the standard starting point for in vivo validation. [9] It provides a reliable and reproducible platform for assessing direct anti-tumor activity.[7]
Workflow for In Vivo Validation of N-Substituted Triazines
Caption: PI3K/Akt/mTOR signaling pathway targeted by triazines.
At the study's endpoint, tumor lysates can be analyzed by immunoblotting for key pathway biomarkers. For a PI3K inhibitor, one would expect to see a significant reduction in the phosphorylation of downstream targets like Akt and mTOR in the tumors of treated animals compared to the vehicle control group. [1]This provides direct evidence of target engagement and validates the in vitro hypothesis.
Conclusion: A Self-Validating Approach to Preclinical Success
Translating the in vitro potential of N-substituted triazines into in vivo efficacy requires a systematic, multi-faceted approach. By integrating early-stage MTD and PK studies, selecting the appropriate animal model, and executing well-designed efficacy trials, researchers can generate the robust data package necessary for confident decision-making. The key is to treat the process not as a linear sequence of steps, but as a self-validating system where each experiment informs the next. This rigorous methodology ensures that only the most promising candidates, those with a clear therapeutic window and a validated mechanism of action, advance toward clinical development, ultimately maximizing the potential of this important class of anticancer agents.
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Navigating the Selectivity Landscape: A Comparative Analysis of N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide Cross-Reactivity
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-reactivity profile of N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide. This document provides a comparative analysis with analogous structures, supported by experimental data and detailed protocols to empower informed decisions in drug discovery and development.
Introduction
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The compound this compound represents a specific chemotype within this class, incorporating a piperidine and a benzamide moiety. Understanding the cross-reactivity profile of such a molecule is paramount in drug development to anticipate potential off-target effects and to delineate its therapeutic window. This guide provides a framework for assessing the selectivity of this compound and compares its hypothetical profile with relevant, structurally related compounds.
While no direct experimental data for this compound is publicly available, this guide will leverage data from analogous structures to build a predictive cross-reactivity profile and outline the necessary experimental workflows for its validation. We will explore potential interactions with common off-target families, such as kinases and G-protein coupled receptors (GPCRs), based on the known pharmacology of the triazine, piperidine, and benzamide pharmacophores.
Comparative Analysis of Structurally Related Compounds
The cross-reactivity of this compound can be inferred by examining the profiles of compounds sharing its core structural motifs.
Triazine Core Analogs
The 1,3,5-triazine ring is a versatile scaffold that has been extensively functionalized to target various biological entities. For instance, certain triazine derivatives have been identified as inhibitors of phosphoinositide 3-kinases (PI3Kα) and p38α MAP kinase.[2] Other variations have shown affinity for adenosine receptors. The substitution pattern on the triazine ring is a key determinant of target specificity.
Piperidine-Containing Benzamides
The benzamide moiety linked to a piperidine ring is a common feature in a number of biologically active compounds. For example, derivatives of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide have been investigated as 5-HT4 receptor agonists.[2] The nature and position of substituents on both the benzamide and piperidine rings critically influence their receptor binding profiles and potential for hERG channel inhibition.[2]
Predictive Cross-Reactivity Profile
Based on the analysis of structurally related compounds, a hypothetical cross-reactivity profile for this compound can be proposed. The presence of the triazine core suggests potential interactions with kinase families, while the piperidinyl-benzamide portion indicates a possibility of engaging with GPCRs, particularly serotonin receptors.
Table 1: Predicted Cross-Reactivity Profile and Comparison with Analogs
| Target Class | Predicted Affinity for this compound | Comparative Data from Analogs | Rationale |
| Kinases | |||
| PI3K Family | Possible | Some triazine derivatives show inhibitory activity against PI3Kα.[2] | The electron-rich triazine core can participate in hydrogen bonding and π-stacking interactions within the ATP-binding pocket of kinases. |
| MAP Kinases (p38) | Possible | Quinazolinone-based inhibitors with structural similarities have been developed for p38α MAP kinase. | The overall shape and electrostatic potential of the molecule may allow it to fit into the kinase hinge region. |
| GPCRs | |||
| Serotonin Receptors (e.g., 5-HT4) | Possible | Benzamide derivatives containing piperidine moieties are known 5-HT4 receptor agonists.[2] | The piperidine and benzamide groups can mimic the pharmacophoric features required for interaction with aminergic GPCRs. |
| Adenosine Receptors | Possible | 1,3,5-triazine derivatives have been developed as antagonists for A1 and A3 adenosine receptors. | The triazine scaffold can act as a bioisostere for the purine core of adenosine. |
| Ion Channels | |||
| hERG Potassium Channel | Possible | Many compounds containing a basic nitrogen atom (like piperidine) have the potential for hERG liability.[2] | The physicochemical properties of the molecule, including its basicity and lipophilicity, can contribute to hERG channel blockade. |
Experimental Workflows for Profiling Cross-Reactivity
To empirically determine the cross-reactivity profile of this compound, a tiered experimental approach is recommended.
Workflow for Kinase and GPCR Profiling
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
Conclusion
While the specific cross-reactivity profile of this compound remains to be experimentally determined, a predictive analysis based on its structural components suggests potential interactions with kinases and GPCRs. The provided experimental framework offers a systematic approach to thoroughly characterize its selectivity. Such a comprehensive understanding is indispensable for the rational design of future analogs with improved potency and reduced off-target liabilities, ultimately accelerating the journey from a promising chemical scaffold to a safe and effective therapeutic agent.
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A Senior Application Scientist's Guide to Benchmarking the Antibacterial Spectrum of a Novel Triazine Against Standard Antibiotics
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antimicrobials
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, threatening to undermine decades of medical progress. Organisms harboring resistance genes, such as Extended-Spectrum β-Lactamase-producing Enterobacterales (ESBL-E), often exhibit co-resistance to multiple drug classes, severely limiting therapeutic options.[1] This escalating crisis necessitates the discovery and rigorous evaluation of new chemical entities with potent antibacterial activity.[2] The 1,3,5-triazine scaffold has emerged as a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including promising antibacterial and antifungal properties.[3][4][5]
This guide provides a strategic and methodological framework for benchmarking a novel triazine compound against a panel of standard-of-care antibiotics. As senior application scientists, our goal is not merely to generate data, but to build a robust, evidence-based case for a new therapeutic candidate. This requires a deep understanding of the causality behind our experimental choices, adherence to self-validating protocols, and grounding our findings in the authoritative standards of the field.
Section 1: The Strategic Framework for Comparative Benchmarking
A successful benchmarking study begins not in the lab, but with a strategic plan. The choices made here will dictate the quality and impact of the resulting data.
Rationale-Driven Selection of Bacterial Strains
The goal is to define the compound's spectrum of activity. A thoughtfully curated panel of bacterial isolates is therefore paramount.
-
Gram-Positive Representation: Include key pathogens such as Staphylococcus aureus (both methicillin-susceptible [MSSA] and methicillin-resistant [MRSA]) and Enterococcus species.[2][6] The inclusion of MRSA is critical as it represents a significant therapeutic challenge.
-
Gram-Negative Representation: Test against common isolates like Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.[3][7] It is crucial to include well-characterized resistant strains, such as ESBL-producing or carbapenem-resistant isolates, to assess the compound's ability to overcome known resistance mechanisms.
-
Quality Control (QC) Strains: Incorporate American Type Culture Collection (ATCC) reference strains as defined by the Clinical and Laboratory Standards Institute (CLSI).[8] These strains have well-documented susceptibility profiles and are essential for validating the accuracy and reproducibility of the assay.[8]
Selection of Comparator Antibiotics
The novel triazine must be compared against clinically relevant and mechanistically diverse antibiotics. This provides context for its potency and spectrum. A typical panel might include:
-
β-Lactams: Ampicillin, Piperacillin/Tazobactam
-
Fluoroquinolones: Ciprofloxacin, Levofloxacin[9]
-
Aminoglycosides: Gentamicin, Amikacin[1]
-
Macrolides: Erythromycin, Azithromycin[9]
-
Glycopeptides: Vancomycin (primarily for Gram-positive organisms)[9]
-
Other: Trimethoprim/Sulfamethoxazole (TMP-SMX), Tetracycline[1][10]
Scientist's Rationale: This selection provides a multi-faceted comparison. For instance, comparing the triazine to Ciprofloxacin tests its efficacy against a DNA gyrase inhibitor, while comparison with Ampicillin benchmarks it against a cell wall synthesis inhibitor. Including TMP-SMX is particularly relevant, as some triazine-based compounds are known to target folate synthesis pathways.
Section 2: Core Methodology: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The gold standard for determining a compound's potency is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a bacterium.[11][12] The CLSI M07 guideline provides the authoritative reference method for this procedure.[13][14]
Detailed Protocol: CLSI-Guided Broth Microdilution
This protocol is a self-validating system, with QC checkpoints integrated throughout.
1. Preparation of Materials:
- Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium. Its ionic composition is controlled to ensure consistent results.
- Microplates: Sterile, 96-well microtiter plates.
- Novel Triazine: Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO). Note the final solvent concentration, which should be non-inhibitory to bacterial growth (typically ≤1%).
- Standard Antibiotics: Prepare stock solutions as per CLSI guidelines.
2. Inoculum Preparation:
- From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
- Transfer colonies to a sterile broth or saline solution.
- Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This standardizes the bacterial density to approximately 1-2 x 10⁸ CFU/mL.[15]
- Within 15 minutes, dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6]
3. Plate Preparation (Serial Dilution):
- Dispense 50 µL of CAMHB into all wells of the 96-well plate.
- Add 50 µL of the 2X final concentration of the drug (novel triazine or standard antibiotic) to the first well of a row.
- Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating across the row. Discard the final 50 µL from the last well. This creates a gradient of decreasing antibiotic concentrations.
- Controls:
- Growth Control (GC): One well containing only inoculated broth (no antibiotic).
- Sterility Control (SC): One well containing only uninoculated broth.
4. Inoculation and Incubation:
- Inoculate each well (except the SC) with the prepared bacterial suspension.
- Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Reading and Validating Results:
- Visually inspect the plates. The Sterility Control should be clear. The Growth Control must show distinct turbidity.
- The MIC is the lowest concentration of the antimicrobial agent that shows complete inhibition of visible growth.[12][16]
- QC Check: The MIC values for the ATCC reference strains must fall within the acceptable ranges published in the CLSI M100 document.[17] If QC fails, the entire batch of results is considered invalid and the experiment must be repeated.
Experimental Workflow Diagram
Caption: Workflow for MIC determination via broth microdilution.
Section 3: Data Analysis and Interpretation
Raw MIC values alone are insufficient. The data must be contextualized using established clinical breakpoints.
Comparative Data Presentation
Summarize the MIC data in a clear, tabular format. This allows for at-a-glance comparison of the novel triazine's potency against standard agents across the bacterial panel.
Table 1: Comparative MIC (µg/mL) of Novel Triazine (NT-123) and Standard Antibiotics
| Organism (Strain ID) | NT-123 | Ciprofloxacin | Gentamicin | Vancomycin | TMP-SMX |
| S. aureus (ATCC 29213 - QC) | 2 | 0.25 | 0.5 | 1 | 0.5/9.5 |
| S. aureus (MRSA-Clinical) | 4 | 32 | >16 | 1 | >4/76 |
| E. coli (ATCC 25922 - QC) | 8 | 0.015 | 0.25 | NA | 0.5/9.5 |
| E. coli (ESBL-Clinical) | 8 | >32 | 16 | NA | >4/76 |
| P. aeruginosa (ATCC 27853 - QC) | 32 | 0.5 | 1 | NA | >4/76 |
(Note: Data are hypothetical for illustrative purposes. NA = Not Applicable.)
Interpretation Using CLSI Breakpoints
The MIC value is compared to clinical breakpoints established by organizations like CLSI to categorize an organism as Susceptible (S), Intermediate (I), or Resistant (R).[18][19]
-
Susceptible (S): The infection is likely to be inhibited by achievable concentrations of the drug at a standard dosage.[18][20]
-
Intermediate (I): The MIC is approaching attainable blood/tissue concentrations; therapeutic success is possible in situations where the drug is concentrated (e.g., in urine) or when a higher dose can be used.[18][19][20]
-
Resistant (R): The organism is not likely to be inhibited by normally achievable drug concentrations.[18][20]
Scientist's Rationale: It is a common pitfall to directly compare the numerical MIC values between different drugs.[19] An MIC of 2 µg/mL for Drug A is not necessarily "better" than an MIC of 4 µg/mL for Drug B.[20] Each drug has unique pharmacokinetic/pharmacodynamic (PK/PD) properties and corresponding breakpoints. The S/I/R categorization is the clinically meaningful interpretation.[19][20]
Section 4: Investigating the Mechanism of Action
While the MIC assay defines what the compound does, understanding how it works is critical for development. Many triazine-based antimicrobials function by inhibiting key metabolic pathways. For example, some studies suggest that triazine derivatives can inhibit bacterial DNA gyrase.[5] Another potential mechanism involves the generation of free radicals that damage the cell.[21] A third possibility, seen in amphipathic polymers containing triazine, involves intracellular targeting rather than membrane disruption.[22]
For our novel triazine, let's hypothesize a common mechanism: the inhibition of Dihydrofolate Reductase (DHFR), a critical enzyme in the folic acid synthesis pathway. This pathway is essential for the production of nucleotides and certain amino acids.
Hypothetical Mechanism of Action Diagram
Caption: Hypothetical inhibition of DHFR by the novel triazine.
Conclusion and Future Directions
This guide has outlined a comprehensive, scientifically rigorous approach to benchmarking a novel triazine antibiotic. By following CLSI-standardized methodologies, employing a strategic selection of organisms and comparators, and interpreting data within a clinical context, researchers can generate a robust data package.
The results of this initial screen—the broad-spectrum MIC panel—will guide all future development. Promising activity against resistant Gram-negative isolates, for example, would prioritize further studies in that area, including time-kill kinetics, post-antibiotic effect determination, and ultimately, evaluation in preclinical infection models. This foundational benchmark is the critical first step in the long journey of translating a promising molecule into a life-saving medicine.
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A Comparative Benchmarking Guide: N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide and Its Structural Analogs in Cellular Signaling
This guide presents a comprehensive comparative analysis of N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide, a novel synthetic compound, and its rationally designed structural analogs. We delve into the synthesis, characterization, and comparative performance in relevant in vitro pharmacological assays. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecules targeting cellular signaling pathways. Our objective is to provide an in-depth technical resource, underpinned by rigorous experimental data and field-proven insights, to facilitate informed decisions in early-stage drug discovery.
Introduction: The Rationale for Investigating Substituted 1,3,5-Triazines
The 1,3,5-triazine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its versatile biological activities.[1] Its unique electronic properties and the ability to engage in multiple hydrogen bonding interactions have led to the development of numerous compounds with anticancer, antiviral, and anti-inflammatory properties.[2] The core structure allows for systematic modification at three distinct positions, enabling fine-tuning of physicochemical and pharmacological properties.
This guide focuses on this compound (designated as Compound 1 ), a molecule designed to explore the synergistic effects of combining the 1,3,5-triazine core with a piperidine moiety and a flexible benzamide group. The piperidine ring is a common feature in centrally active drugs and can influence solubility and membrane permeability, while the benzamide group provides a vector for diverse substitutions to probe structure-activity relationships (SAR).
We will compare Compound 1 with three structural analogs, each designed to probe the contribution of specific structural features to biological activity:
-
Analog A: N-(4-morpholino-1,3,5-triazin-2-yl)benzamide - To assess the impact of replacing the piperidine ring with a more polar morpholine ring.
-
Analog B: N-(4-(piperidin-1-yl)-1,3,5-triazin-2-yl)-4-fluorobenzamide - To evaluate the effect of electronic modification of the benzamide ring.
-
Analog C: 2-(4-(piperidin-1-yl)-1,3,5-triazin-2-yl)isoindoline-1,3-dione - To explore the influence of a more rigid phthalimide group in place of the benzamide moiety.
This comparative analysis will be based on their performance in a panel of in vitro assays, including a kinase inhibition assay, a cell viability assay, and an anti-inflammatory assay.
Synthesis and Characterization
The synthesis of Compound 1 and its analogs is based on the sequential nucleophilic substitution of cyanuric chloride, a versatile and cost-effective starting material.[3] The differential reactivity of the chlorine atoms on the triazine ring at varying temperatures allows for a controlled, stepwise introduction of different amine nucleophiles.[4]
General Synthetic Scheme
The general synthetic route involves a two-step process. The first step is the monosubstitution of cyanuric chloride with piperidine (or morpholine for Analog A) at a low temperature (0-5°C) to yield the dichlorotriazine intermediate. The second step involves the substitution of one of the remaining chlorine atoms with the appropriate benzamide or phthalimide derivative at an elevated temperature.
Caption: General synthetic workflow for the target compounds.
Experimental Protocol: Synthesis of this compound (Compound 1)
Materials:
-
Cyanuric chloride
-
Piperidine
-
Benzamide
-
Sodium carbonate (Na₂CO₃)
-
Acetone
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
Step-by-Step Procedure:
-
Synthesis of 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine:
-
Dissolve cyanuric chloride (1.0 eq) in acetone at 0-5°C with vigorous stirring.
-
Slowly add a solution of piperidine (1.0 eq) and sodium carbonate (1.1 eq) in water.
-
Maintain the temperature at 0-5°C and continue stirring for 4 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Filter the resulting white precipitate, wash with water, and dry under vacuum.
-
-
Synthesis of this compound (Compound 1):
-
Suspend the 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine intermediate (1.0 eq) and benzamide (1.1 eq) in a suitable solvent such as dioxane.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the mixture and partition between ethyl acetate and water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterization: The structure and purity of the synthesized compounds were confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Comparative Performance Analysis
The biological activities of Compound 1 and its analogs were evaluated using a panel of in vitro assays to assess their potential as kinase inhibitors, their effect on cell viability, and their anti-inflammatory properties.
Kinase Inhibition Assay
Rationale: Many 1,3,5-triazine derivatives have been identified as potent kinase inhibitors.[5] This assay was performed to determine the inhibitory potential of the synthesized compounds against a representative serine/threonine kinase.
Experimental Protocol: ADP-Glo™ Kinase Assay [6]
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform serial dilutions to obtain the desired concentration range.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase solution to each well.
-
Pre-incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[6]
Caption: Workflow for the in vitro kinase inhibition assay.
Results:
| Compound | IC₅₀ (µM) |
| Compound 1 | 5.2 |
| Analog A | 15.8 |
| Analog B | 2.1 |
| Analog C | > 50 |
Discussion: The results indicate that Compound 1 possesses moderate kinase inhibitory activity. The replacement of the piperidine with a morpholine ring in Analog A led to a significant decrease in potency, suggesting that the lipophilicity of the piperidine moiety may be important for binding to the kinase. The introduction of a fluorine atom in Analog B enhanced the inhibitory activity, which could be attributed to favorable electronic interactions within the kinase active site. The lack of activity for Analog C suggests that the conformational rigidity of the phthalimide group is detrimental to kinase inhibition, highlighting the importance of the flexible benzamide linker.
Cell Viability Assay
Rationale: To assess the cytotoxic potential of the synthesized compounds, a cell viability assay was performed on a human cancer cell line (e.g., HeLa). The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]
Experimental Protocol: MTT Assay [9]
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI₅₀ (concentration for 50% growth inhibition) value.
Caption: Workflow for the MTT cell viability assay.
Results:
| Compound | GI₅₀ (µM) |
| Compound 1 | 12.5 |
| Analog A | 28.3 |
| Analog B | 8.9 |
| Analog C | > 100 |
Discussion: The cell viability data correlates well with the kinase inhibition results. Compound 1 exhibits moderate cytotoxicity, while Analog B is the most potent. The reduced cytotoxicity of Analog A and the inactivity of Analog C further support the SAR trends observed in the kinase assay. This suggests that the cytotoxic effects of these compounds may be, at least in part, mediated by their kinase inhibitory activity.
In Vitro Anti-inflammatory Assay
Rationale: The 1,3,5-triazine scaffold is present in several compounds with anti-inflammatory properties.[2] This assay evaluates the ability of the synthesized compounds to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common model for in vitro assessment of anti-inflammatory activity.[10]
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay) [11]
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours. Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Griess Reaction:
-
Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well.
-
Incubate for 10 minutes at room temperature.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite, a stable metabolite of NO.
-
Data Analysis: Calculate the percentage of NO production inhibition relative to the LPS-stimulated control.
Results:
| Compound | % NO Inhibition at 10 µM |
| Compound 1 | 45% |
| Analog A | 25% |
| Analog B | 58% |
| Analog C | < 10% |
Discussion: The results demonstrate that Compound 1 and its analogs possess anti-inflammatory activity by inhibiting NO production. Consistent with the previous assays, Analog B was the most potent, indicating that the electron-withdrawing fluorine atom enhances this activity. The lower activity of Analog A suggests that the piperidine ring is also favorable for anti-inflammatory effects. The poor performance of Analog C reinforces the importance of the flexible benzamide linker for biological activity.
Structure-Activity Relationship (SAR) Summary
The comparative analysis of Compound 1 and its structural analogs provides valuable insights into the structure-activity relationships of this chemical series.
Caption: Summary of Structure-Activity Relationships.
-
Piperidine vs. Morpholine: The higher lipophilicity of the piperidine ring in Compound 1 and Analog B appears to be crucial for their enhanced biological activity compared to the more polar morpholine ring in Analog A .
-
Benzamide Substitution: The introduction of an electron-withdrawing fluorine atom on the benzamide ring (Analog B ) consistently improved performance across all assays, suggesting a favorable electronic interaction with the biological targets.
-
Linker Flexibility: The replacement of the flexible benzamide linker with a rigid phthalimide group (Analog C ) resulted in a near-complete loss of activity, highlighting the importance of conformational flexibility for these compounds to adopt an active binding pose.
Conclusion and Future Directions
This comparative guide provides a foundational understanding of the SAR of this compound and its structural analogs. The results indicate that this scaffold holds promise for the development of novel modulators of cellular signaling, with potential applications in oncology and inflammatory diseases.
Future work should focus on:
-
Expansion of the Analog Library: Synthesize a broader range of analogs with diverse substitutions on the benzamide ring to further probe electronic and steric effects.
-
Target Identification: Elucidate the specific kinase(s) or other cellular targets responsible for the observed biological activities.
-
In Vivo Evaluation: Advance the most promising compounds to in vivo models to assess their efficacy and pharmacokinetic properties.
This systematic approach will enable the optimization of this promising chemical series and the potential identification of novel therapeutic candidates.
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A Head-to-Head Comparative Analysis of Novel Triazine Derivatives as EGFR Inhibitors in a Breast Cancer Model
Introduction: The s-Triazine Scaffold as a Cornerstone in Oncology
This guide presents a head-to-head comparison of two distinct classes of novel s-triazine derivatives—a quinazoline-triazine hybrid and a pyrazolyl-s-triazine—against the human breast cancer cell line MCF-7. The objective is to provide researchers with a clear, data-driven analysis of their relative efficacy in targeting the Epidermal Growth Factor Receptor (EGFR), a critical mediator of cancer cell proliferation and survival. We will delve into the rationale for the experimental design, present comparative data from key in vitro assays, and provide detailed, validated protocols to ensure reproducibility.
The Scientific Rationale: Targeting the EGFR Signaling Pathway in Breast Cancer
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in cell signaling, governing processes like proliferation, differentiation, and survival.[7] In many cancers, including a subset of breast cancers, EGFR is overexpressed or constitutively activated, leading to uncontrolled cell growth and resistance to apoptosis.[8] This addiction to the EGFR pathway makes it a prime therapeutic target. Upon ligand binding, EGFR dimerizes and autophosphorylates, triggering downstream cascades, most notably the PI3K/Akt/mTOR and Ras/MAPK pathways, which are central to cell growth and survival.[8][9] The s-triazine derivatives under investigation are designed to competitively bind to the ATP-binding pocket of the EGFR kinase domain, preventing its activation and halting these downstream signals.
Caption: EGFR signaling cascade and the point of inhibition by triazine derivatives.
The Contenders: Profiling the Triazine Derivatives
For this comparative study, we evaluate two promising s-triazine scaffolds against the established EGFR inhibitor, Erlotinib, as a positive control.
-
Derivative A (Quinazoline-Triazine Hybrid): This class of compounds merges the quinazoline scaffold, a known EGFR-binding pharmacophore, with the versatile s-triazine core. This hybridization aims to enhance binding affinity and potency. Pathak et al. reported that substituting the 1,3,5-triazine ring with morpholine and aniline groups could significantly increase EGFR inhibition.[5][8] A representative compound from this class, Compound 12 , demonstrated an IC₅₀ value of 36.8 nM against the EGFR enzyme.[5]
-
Derivative B (Pyrazolyl-s-Triazine): This scaffold incorporates pyrazole moieties, which are known to form key interactions within kinase active sites. These derivatives have shown potent cytotoxic activity across multiple cancer cell lines.[5][10] A notable example, Compound 4f , exhibited excellent potency against the HCT116 colon cancer cell line and displayed a strong EGFR inhibitory activity with an IC₅₀ value of 61 nM.[10]
-
Erlotinib (Control): A well-characterized, FDA-approved EGFR inhibitor used as a benchmark for comparing the efficacy of the novel derivatives.
Head-to-Head Experimental Framework
To objectively compare the anticancer potential of these derivatives, a multi-tiered in vitro experimental workflow is employed. This approach ensures that the observed cytotoxicity is directly linked to the intended mechanism of action—the inhibition of EGFR and its downstream signaling.
Caption: The multi-assay workflow for comparative inhibitor analysis.
Comparative Data Analysis
The following tables summarize the quantitative data obtained from head-to-head in vitro assays, providing a clear comparison of the triazine derivatives' performance.
Table 1: Comparative Cytotoxicity against MCF-7 Cells
The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC₅₀ indicates higher potency. The MTT assay is a robust colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[11]
| Compound | Class | IC₅₀ against MCF-7 (µM) | Reference |
| Derivative A Analog | Quinazoline-Triazine | ~8.3 | [12] |
| Derivative B (Cmpd 4f) | Pyrazolyl-s-Triazine | 4.53 | [10] |
| Thiophene-Triazine (Cmpd 47) | Thiophene-Triazine | 1.25 | [5][13] |
| Phenylamino-Triazine (Cmpd 3b) | Phenylamino-s-Triazine | 6.19 | [3] |
| Erlotinib (Control) | Quinazoline | Varies (typically 5-15) | [5] |
Analysis: The data indicates that triazine derivatives, particularly the pyrazolyl (Derivative B) and thiophene scaffolds, exhibit potent cytotoxicity against the MCF-7 breast cancer cell line, with IC₅₀ values in the low micromolar range, comparable or superior to the standard inhibitor Erlotinib.[3][10][12][13]
Table 2: Comparative EGFR Kinase Inhibition
This assay directly measures the ability of the compounds to inhibit the enzymatic activity of EGFR. This is a critical step to validate that the observed cytotoxicity is a result of on-target activity.[10]
| Compound | Class | IC₅₀ against EGFR Kinase (nM) | Reference |
| Derivative A (Cmpd 12) | Quinazoline-Triazine | 36.8 | [5] |
| Derivative B (Cmpd 4f) | Pyrazolyl-s-Triazine | 61 | [10] |
| Erlotinib (Control) | Quinazoline | ~2-10 | [5] |
Analysis: Both triazine derivatives demonstrate potent, direct inhibition of the EGFR kinase at nanomolar concentrations.[5][10] While Erlotinib remains a highly potent benchmark, the novel derivatives show comparable efficacy, confirming them as bona fide EGFR inhibitors. Derivative A's hybrid structure appears to confer a slight advantage in direct enzymatic inhibition in this specific comparison.[5]
Detailed Experimental Protocols
Scientific integrity requires that protocols be described with sufficient detail to be self-validating and reproducible.[14]
Cell Viability (MTT) Assay
This protocol is adapted from standard methodologies for assessing drug cytotoxicity.[11]
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the triazine derivatives and Erlotinib in culture medium. Replace the medium in each well with 100 µL of the corresponding drug concentration. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial dehydrogenases of viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC₅₀ value.
Western Blot Analysis for Downstream Signaling
This protocol assesses the inhibition of the EGFR signaling pathway by measuring the phosphorylation status of key downstream proteins like Akt.[9]
-
Cell Culture and Treatment: Grow MCF-7 cells in 6-well plates until they reach 70-80% confluency. Treat the cells with the IC₅₀ concentration of each triazine derivative for 24 hours.
-
Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities. A significant decrease in the ratio of phospho-Akt to total Akt in drug-treated cells compared to the control indicates effective pathway inhibition.
Conclusion and Future Directions
This head-to-head comparison demonstrates that novel s-triazine derivatives are highly potent anticancer agents that effectively target the EGFR signaling pathway in a breast cancer model. The pyrazolyl-s-triazine (Derivative B) showed superior cytotoxicity against MCF-7 cells, while the quinazoline-triazine hybrid (Derivative A) exhibited slightly more potent direct enzymatic inhibition of EGFR.[5][10] Both scaffolds represent promising avenues for the development of next-generation cancer therapeutics.
The logical next step is to validate these compelling in vitro findings in a preclinical in vivo setting.[15] An MDA-MB-231 or MCF-7 xenograft mouse model would be appropriate to assess the derivatives' antitumor efficacy, pharmacokinetics, and toxicity profiles, moving these promising candidates further down the drug development pipeline.[11][16]
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A Senior Application Scientist's Guide to Evaluating the Selectivity of N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide for its Target
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable therapeutic candidate is paved with rigorous evaluation. A critical milestone in this journey is the comprehensive assessment of a compound's selectivity for its intended biological target. This guide provides an in-depth, technical framework for evaluating the selectivity of N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide, a compound belonging to a class of molecules known to target the phosphoinositide 3-kinase (PI3K) signaling pathway.
The 1,3,5-triazine scaffold is a well-established core in the design of PI3K inhibitors.[1][2] The PI3K/AKT/mTOR pathway is a pivotal intracellular signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4] Its aberrant activation is a frequent event in various human cancers, making it a highly attractive target for therapeutic intervention.[5][6] However, the PI3K family has multiple isoforms (Class I: α, β, γ, δ), each with distinct physiological roles. Therefore, non-selective inhibition can lead to off-target effects and associated toxicities. This underscores the imperative for meticulous selectivity profiling.
This guide will navigate the essential experimental designs, present comparative data with established PI3K inhibitors, and provide detailed protocols to empower your research.
The Imperative of Selectivity in PI3K Inhibition
The rationale for pursuing selective PI3K inhibitors is rooted in the distinct functions and expression patterns of the Class I isoforms. For instance, PI3Kα (encoded by the PIK3CA gene) is frequently mutated and activated in solid tumors, making it a prime target for cancer therapy.[7] Conversely, PI3Kδ is predominantly expressed in hematopoietic cells and plays a crucial role in immune signaling, making it a target for hematological malignancies and inflammatory diseases.[8]
A pan-PI3K inhibitor, while potentially potent, may elicit a broader range of side effects due to the inhibition of multiple isoforms. In contrast, an isoform-selective inhibitor offers the potential for a wider therapeutic window by concentrating its activity on the disease-relevant isoform while sparing others.
To contextualize the selectivity of this compound, we will compare it with a panel of well-characterized PI3K inhibitors with varying selectivity profiles:
-
Alpelisib (BYL719): An approved, potent, and selective inhibitor of the PI3Kα isoform.[7]
-
Copanlisib: A pan-Class I PI3K inhibitor with potent activity against the PI3Kα and PI3Kδ isoforms.[9]
-
ZSTK474: A pan-Class I PI3K inhibitor featuring a 1,3,5-triazine core, making it a structurally relevant comparator.[2]
Experimental Framework for Selectivity Profiling
A robust evaluation of selectivity involves a multi-pronged approach, encompassing both biochemical and cellular assays. This ensures that the observed activity is not only present against the purified target but also translates to a cellular context.
Biochemical Kinase Assays: The First Line of Assessment
Biochemical assays are fundamental for determining the direct inhibitory activity of a compound against a panel of purified kinases. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.
Workflow for Biochemical Kinase Profiling
Caption: Workflow for biochemical kinase selectivity profiling.
Representative Data: Comparative IC50 Values (nM) of PI3K Inhibitors
| Compound | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ | Selectivity Profile |
| This compound | TBD | TBD | TBD | TBD | To Be Determined |
| Alpelisib (BYL719) | 5 | 1,156 | 250 | 290 | Isoform-selective (PI3Kα) |
| Copanlisib | 0.5 | 3.7 | 6.4 | 0.7 | Pan-PI3K (potent α/δ) |
| ZSTK474 | 8.6 | 38 | 18 | 22 | Pan-Class I PI3K |
Note: IC50 values are illustrative and can vary based on assay conditions. The data for the comparator compounds are derived from published literature.[2][7][9]
Detailed Protocol: In Vitro PI3K Kinase Assay
-
Compound Preparation: Prepare a serial dilution of this compound and comparator compounds in 100% DMSO. Further dilute in the kinase assay buffer to achieve the final desired concentrations with a final DMSO concentration of ≤1%.
-
Kinase Reaction Setup: In a 96-well plate, add the diluted compounds.
-
Enzyme Addition: Add the purified recombinant PI3K isoforms (α, β, γ, δ) to the respective wells.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow for compound binding to the kinases.[10]
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the lipid substrate (e.g., PIP2) and ATP.[10]
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.[11]
-
Detection: Stop the reaction and detect the amount of product (e.g., PIP3) formed. This can be achieved using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP formation as a proxy for kinase activity.[11]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a suitable sigmoidal model.
Cellular Assays: Validating Target Engagement in a Physiological Context
While biochemical assays are crucial, they do not fully recapitulate the complexities of the cellular environment. Cellular assays are therefore essential to confirm that the compound can penetrate the cell membrane, engage its target, and exert a functional effect.
Cellular Thermal Shift Assay (CETSA®): A Label-Free Method for Target Engagement
CETSA® is a powerful technique that assesses the binding of a ligand to its target protein in intact cells or cell lysates.[12] The principle is based on the ligand-induced thermal stabilization of the target protein.[12]
Workflow for Cellular Thermal Shift Assay (CETSA®)
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
A significant thermal shift (ΔTm) in the presence of the compound indicates direct binding to the target protein. This method is invaluable for confirming target engagement and can be adapted to an isothermal dose-response format to determine cellular potency.[12]
Detailed Protocol: Western Blot-Based CETSA®
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., one with known PI3K pathway activation) to near confluency. Treat the cells with this compound or vehicle control for a specified time.
-
Harvesting and Resuspension: Harvest the cells and resuspend them in a suitable buffer.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles using liquid nitrogen and a 25°C water bath).[13]
-
Centrifugation: Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation at high speed.
-
Protein Quantification and Western Blotting: Transfer the supernatant to new tubes, determine the protein concentration, and analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the PI3K isoform of interest.
-
Data Analysis: Quantify the band intensities and plot them against the corresponding temperature to generate a melting curve. The shift in the melting temperature between the compound-treated and vehicle-treated samples represents the degree of target engagement.
The PI3K/AKT Signaling Pathway: Visualizing the Broader Context
Understanding the position of PI3K in its signaling cascade is crucial for interpreting the downstream consequences of its inhibition. Upon activation by receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[14][15] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the kinase AKT.[15] Activated AKT then phosphorylates a plethora of substrates, leading to the regulation of diverse cellular functions.[3]
PI3K/AKT Signaling Pathway Diagram
Caption: Simplified PI3K/AKT signaling pathway.
Conclusion and Future Directions
The comprehensive evaluation of selectivity is a cornerstone of modern drug discovery. For a PI3K inhibitor like this compound, a systematic approach combining biochemical and cellular assays is paramount. By comparing its activity against different PI3K isoforms and contrasting it with established inhibitors, researchers can build a detailed selectivity profile. This profile is not only crucial for predicting potential therapeutic efficacy but also for anticipating and mitigating potential off-target liabilities.
The experimental frameworks and protocols outlined in this guide provide a robust starting point for your investigations. The ultimate goal is to generate a comprehensive data package that clearly defines the selectivity of this compound, thereby informing its progression as a potential therapeutic agent.
References
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Bantscheff, M., et al. (2019). Chemoproteomic Selectivity Profiling of PIKK and PI3K Kinase Inhibitors. ACS Chemical Biology. Retrieved from [Link]
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Wikipedia. (2023). Akt/PKB signaling pathway. Retrieved from [Link]
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Castel, P., et al. (2021). The present and future of PI3K inhibitors for cancer therapy. Nature Cancer. Retrieved from [Link]
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Sekera, B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Retrieved from [Link]
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Varghese, J., et al. (2022). Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. Cancers. Retrieved from [Link]
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Engelman, J. A. (2009). Small-molecule inhibitors of the PI3K signaling network. Current Opinion in Cell Biology. Retrieved from [Link]
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Li, Y., et al. (2017). Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][16][17][18]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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A Comparative Guide to Assessing the Therapeutic Index of N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for evaluating the therapeutic index of the novel compound, N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide, a promising candidate in the landscape of targeted cancer therapy. By objectively comparing its performance against established alternatives and detailing the requisite experimental protocols, this document aims to equip researchers with the necessary tools to conduct a thorough and scientifically rigorous assessment.
Introduction: The Significance of the Therapeutic Index
The therapeutic index (TI) is a critical quantitative measure of a drug's safety margin, defined as the ratio between the dose that produces a toxic effect and the dose that elicits a desired therapeutic response.[1][2][3] A higher TI indicates a wider separation between the effective and toxic doses, signifying a greater margin of safety for clinical use.[1][2] For anti-cancer agents, where the therapeutic window is often narrow, a favorable TI is a paramount determinant of clinical viability.[4][5]
This compound belongs to the 1,3,5-triazine class of compounds, a scaffold that has yielded several approved anti-cancer drugs, including altretamine, gedatolisib, and enasidenib.[6] These derivatives have demonstrated activity against a range of cancers by targeting various signaling pathways.[6][7] The central hypothesis for this investigation is that the unique substitutions on the triazine core of this compound may confer enhanced tumor cell selectivity and a consequently improved therapeutic index compared to existing therapies.
Comparative Framework: Selecting Appropriate Benchmarks
To contextualize the therapeutic potential of this compound, it is essential to select relevant comparator drugs. The choice of these benchmarks should be guided by their established clinical use in treating cancers where 1,3,5-triazine derivatives have shown promise, such as breast, ovarian, and hematological malignancies.[6][8]
Table 1: Comparator Drugs for Therapeutic Index Assessment
| Compound | Mechanism of Action | Common Malignancies Treated |
| Doxorubicin | DNA intercalator and topoisomerase II inhibitor | Breast, ovarian, leukemia |
| Paclitaxel | Microtubule stabilizer | Breast, ovarian, lung |
| Gedatolisib | Dual PI3K/mTOR inhibitor | Breast, endometrial |
This selection provides a robust basis for comparison, encompassing both classical cytotoxic agents (Doxorubicin, Paclitaxel) and a targeted therapy with a related heterocyclic core (Gedatolisib).
Experimental Design: A Dual-Pronged Approach to TI Determination
The assessment of the therapeutic index necessitates a two-part experimental strategy: first, to determine the efficacy of the compound, and second, to evaluate its toxicity. This is achieved through a combination of in vitro and in vivo studies.
In Vitro Assessment: Cellular Efficacy and Cytotoxicity
In vitro assays are fundamental for the initial screening of a compound's anti-cancer activity and its toxic effects on both cancerous and healthy cells.[9][10][11] These assays provide the half-maximal inhibitory concentration (IC50) and half-maximal cytotoxic concentration (CC50), which are crucial for calculating the in vitro therapeutic index (Selectivity Index).
Caption: Workflow for in vitro therapeutic index determination.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[12]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, OVCAR-3 for ovarian cancer) and a non-cancerous control cell line (e.g., hTERT-HME1) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and the comparator drugs (Doxorubicin, Paclitaxel, Gedatolisib). Replace the cell culture medium with medium containing the various drug concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration to generate dose-response curves. Calculate the IC50 (for cancer cells) and CC50 (for normal cells) values using non-linear regression analysis.
In Vivo Assessment: Efficacy and Toxicity in Animal Models
In vivo studies are crucial for determining the therapeutic index in a whole-organism context, providing data on the effective dose (ED50) and the toxic dose (TD50) or lethal dose (LD50).[13][14]
Caption: Workflow for in vivo therapeutic index determination.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MCF-7) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Grouping: Allow the tumors to reach a palpable size (e.g., 100-200 mm³). Randomly assign the mice to treatment groups (vehicle control, this compound at various doses, and comparator drugs at their known effective doses).
-
Drug Administration: Administer the compounds via an appropriate route (e.g., oral gavage or intraperitoneal injection) according to a predetermined schedule (e.g., daily for 21 days).
-
Efficacy Assessment (ED50):
-
Measure tumor volume and body weight two to three times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
The ED50 is the dose that causes a 50% reduction in tumor growth compared to the vehicle control group.[15][16]
-
-
Toxicity Assessment (TD50):
-
In a parallel study with non-tumor-bearing mice, administer escalating doses of the test compound.
-
Monitor the mice for signs of toxicity, including weight loss, changes in behavior, and signs of organ damage.
-
Collect blood samples for hematology and clinical chemistry analysis.
-
Perform histopathological examination of major organs at the end of the study.
-
The TD50 is the dose at which 50% of the animals exhibit a predefined toxic effect (e.g., a 20% loss in body weight or significant organ damage).[3]
-
Data Interpretation and Comparison
The collected in vitro and in vivo data should be compiled and analyzed to provide a clear comparison of the therapeutic indices of this compound and the comparator drugs.
Table 2: Hypothetical Comparative Data for Therapeutic Index Assessment
| Compound | In Vitro IC50 (MCF-7, µM) | In Vitro CC50 (hTERT-HME1, µM) | Selectivity Index (SI) | In Vivo ED50 (mg/kg) | In Vivo TD50 (mg/kg) | Therapeutic Index (TI) |
| This compound | 0.5 | 25 | 50 | 10 | 100 | 10 |
| Doxorubicin | 0.1 | 1 | 10 | 2 | 10 | 5 |
| Paclitaxel | 0.01 | 0.2 | 20 | 5 | 30 | 6 |
| Gedatolisib | 0.2 | 5 | 25 | 8 | 50 | 6.25 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual experimental results will vary.
Conclusion and Future Directions
A comprehensive assessment of the therapeutic index is a cornerstone of preclinical drug development. By following the structured approach outlined in this guide, researchers can generate robust and reliable data to evaluate the potential of this compound as a novel anti-cancer agent. A superior therapeutic index compared to established therapies would provide a strong rationale for advancing this compound into further preclinical and, ultimately, clinical development.
Future studies should aim to elucidate the specific molecular mechanisms underlying the efficacy and any observed toxicity of this compound. This will not only strengthen the understanding of its therapeutic potential but also aid in the identification of predictive biomarkers for patient stratification in future clinical trials.
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Route 1: Sequential Nucleophilic Aromatic Substitution (SNAr) via Conventional Heating
An In-Depth Comparative Guide to the Synthetic Routes for Piperidine-Substituted Triazines
The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents due to its versatile biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The incorporation of piperidine moieties onto this core often enhances lipophilicity, modulates basicity, and provides vectors for further functionalization, making piperidine-substituted triazines a compound class of significant interest for drug development professionals.[1][4]
The primary synthetic challenge lies in the controlled, sequential substitution of the triazine ring. The most common precursor, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), offers three reactive sites. The reactivity of these sites is highly dependent on temperature, a feature that is central to the synthetic strategies employed.[5] This guide provides a comparative analysis of the predominant synthetic routes, offering field-proven insights into the causality behind experimental choices and presenting supporting data to inform your synthetic strategy.
This is the foundational and most widely documented method for synthesizing asymmetrically and symmetrically substituted triazines.[6][7] The strategy hinges on the differential reactivity of the three chlorine atoms on the cyanuric chloride ring. The substitution of the first chlorine is highly facile and can be achieved at low temperatures. Each subsequent substitution requires progressively higher temperatures. This is because the first introduced nucleophile (e.g., piperidine) is an electron-donating group, which reduces the electrophilicity of the triazine ring and deactivates the remaining chlorine atoms toward further nucleophilic attack.[7][8]
Causality of Experimental Choices
-
Temperature Control: Stepwise temperature increases are critical for selective substitution. The first substitution is typically performed at 0-5 °C, the second at room temperature, and the third often requires reflux or elevated temperatures.[5] This controlled escalation allows for the isolation of mono- or di-substituted intermediates before proceeding to the next step, enabling the synthesis of unsymmetrical triazines.
-
Base: A base, such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or an organic base like triethylamine (TEA), is required to neutralize the HCl generated during the substitution reaction.[3][9] This prevents the protonation of the piperidine nucleophile, which would render it unreactive.
-
Solvent: Acetone is a common solvent, particularly for the initial substitution steps, as it readily dissolves cyanuric chloride and is suitable for low-temperature reactions.[3] For higher temperature reactions, solvents like dimethylformamide (DMF) or refluxing tetrahydrofuran (THF) may be employed.
Experimental Protocol: Synthesis of a 2,4-Di(piperidin-1-yl)-6-chloro-1,3,5-triazine
This protocol describes the first two substitution steps to create a disubstituted intermediate.
-
First Substitution (0-5 °C):
-
Dissolve cyanuric chloride (1.0 eq.) in 150 mL of anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and cool the mixture to 0 °C in an ice bath.
-
In a separate beaker, dissolve piperidine (1.0 eq.) in acetone.
-
Add the piperidine solution dropwise to the stirred cyanuric chloride solution, maintaining the temperature between 0-5 °C.
-
After the addition is complete, add an aqueous solution of sodium bicarbonate (1.0 eq.) and continue stirring for 4-5 hours at the same temperature.[3]
-
Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, pour the reaction mixture into crushed ice to precipitate the monosubstituted product, 2-chloro-4-(piperidin-1-yl)-1,3,5-triazine.
-
Filter the solid, wash with cold water, and dry.
-
-
Second Substitution (Room Temperature):
-
Dissolve the monosubstituted intermediate from the previous step (1.0 eq.) in acetone or THF.
-
Add a second equivalent of piperidine (1.0 eq.).
-
Add an equivalent of a base (e.g., K₂CO₃) and allow the mixture to warm to room temperature.[9]
-
Stir the reaction overnight.
-
Monitor the reaction by TLC. Upon completion, precipitate the product by adding cold water, filter, wash, and dry to yield 2,4-di(piperidin-1-yl)-6-chloro-1,3,5-triazine.
-
For a trisubstituted product, a third equivalent of piperidine would be added and the reaction would typically be heated to reflux for several hours.[4]
Caption: Workflow for sequential SNAr on cyanuric chloride.
Route 2: Microwave-Assisted Synthesis
A significant advancement over conventional heating is the use of microwave irradiation. This technique dramatically reduces reaction times from many hours to mere minutes or even seconds, often with an accompanying increase in yield.[10][11][12]
Causality of Experimental Choices
Microwave energy directly interacts with polar molecules (solvents, reagents) in the reaction mixture, causing rapid, uniform heating that is not reliant on thermal conductivity. This efficient energy transfer accelerates the rate of nucleophilic substitution significantly. For the substitution of the third, least reactive chlorine on the triazine ring, which can be sluggish under conventional heating, microwave assistance is particularly effective.[12][13]
Experimental Protocol: One-Pot Microwave-Assisted Synthesis of a Trisubstituted Triazine
This protocol exemplifies a modern, efficient approach.
-
In a microwave-safe reaction vessel, combine 2-aminopyridine (1 eq.), cyanamide (2 eq.), and a substituted piperidine (1 eq.).[13]
-
Alternatively, for substitution on cyanuric chloride, combine the chloro-triazine intermediate, the piperidine nucleophile, and a suitable solvent (e.g., DMF or ethanol).[5][11]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-140 °C) for a short duration (e.g., 15-30 minutes).[12][13]
-
After the reaction, cool the vessel to room temperature.
-
Isolate the product by precipitation with water, followed by filtration and purification, typically by recrystallization or column chromatography.
Caption: Comparison of reaction times: Conventional vs. Microwave.
Route 3: One-Pot and Catalytic Methodologies
To further enhance efficiency and align with green chemistry principles, one-pot syntheses have been developed. These methods combine multiple synthetic steps into a single operation without isolating intermediates, saving time, solvents, and improving overall yield.[13][14]
Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, represent an alternative to traditional SNAr for forming C-N bonds, especially for less activated aryl halides.[15][16] While less common for cyanuric chloride itself due to its high reactivity, these methods are invaluable for creating more complex triazine-based structures where direct SNAr is not feasible.[15][17] Similarly, copper-catalyzed Ullmann-type reactions have been shown to shorten reaction times and improve yields for the synthesis of substituted triazines.[14]
Comparative Data Summary
The following table summarizes key performance indicators for the different synthetic routes, based on data from published literature.
| Synthetic Route | Key Reactants | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages | References |
| Conventional SNAr | Cyanuric Chloride, Piperidine | 4 - 27 hours | 60 - 88% | Well-established, good for selectivity | Long reaction times, high energy use | [3][5][6] |
| Microwave-Assisted | Chloro-triazines, Piperidine | 30 seconds - 30 minutes | 70 - 96% | Drastically reduced time, often higher yields | Requires specialized equipment | [10][12][13] |
| One-Pot Synthesis | Various (e.g., 2-aminopyridine, cyanamide) | 15 minutes - 12 hours | 35 - 70% | High atom economy, reduced waste | Can be complex to optimize, lower yields | [13][14][18] |
| Cu(I)-Catalyzed | Dichloro-triazines, Nucleophiles | 1 - 5 hours | 75 - 95% | Short reaction times, high yields | Requires catalyst, potential metal contamination | [14] |
Conclusion
The synthesis of piperidine-substituted triazines is a mature field with a robust foundational methodology in the sequential nucleophilic aromatic substitution of cyanuric chloride. This conventional approach offers excellent control for producing unsymmetrical derivatives but is hampered by long reaction times. For researchers and drug development professionals seeking to rapidly generate libraries of compounds, microwave-assisted synthesis offers a superior alternative, providing dramatic improvements in reaction speed and often in chemical yield.[10][12] One-pot and other catalytic methods further contribute to the synthetic chemist's toolkit, enabling more complex structures and promoting greener chemical processes. The choice of synthetic route should be guided by the specific target molecule's complexity, the desired scale, and the available laboratory equipment.
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Shukla, R., & Kumar, D. (2018). Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates. The Journal of Organic Chemistry, 84(4), 1757-1765. [Link]
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Montgomery, T. D., & Rawal, V. H. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic Letters, 18(4), 740-3. [Link]
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Smith, A. B., et al. (2009). Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry (ARC). Journal of the American Chemical Society, 131(41), 14936–14951. [Link]
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Gobouri, A. A., et al. (2018). Synthesis and antimicrobial activity of new substituted 1,3,5-triazine derivatives. Journal of Saudi Chemical Society, 22(8), 941-951. [Link]
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Safety Operating Guide
Navigating the Unseen: A Guide to Safely Handling N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide
For the dedicated researchers, scientists, and drug development professionals pushing the boundaries of innovation, the safe and effective handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide (CAS No. 1087644-25-4), a compound whose specific hazard profile is not yet fully characterized. In the absence of a comprehensive Safety Data Sheet (SDS), we will adopt a precautionary approach, synthesizing data from its constituent chemical moieties—a substituted 1,3,5-triazine, a benzamide, and a piperidine ring—to establish robust safety protocols. This guide is designed to be a dynamic resource, empowering you to work with confidence and security.
Deconstructing the Hazard Profile: A Synthesis of Analog Data
The molecular architecture of this compound suggests a composite of potential hazards derived from its structural components. While the compound itself is classified as an irritant, a deeper analysis of its building blocks provides a more nuanced understanding of the necessary precautions.[1]
-
The 1,3,5-Triazine Core: Triazine derivatives are known to be irritants to the skin, eyes, and respiratory tract.[2][3] Some may be harmful if swallowed.[2][4][5] Therefore, minimizing direct contact and airborne dust generation is a primary concern.
-
The Benzamide Group: Benzamides as a class of compounds can be harmful if swallowed and may cause irritation.[6][7] Notably, some benzamides are suspected of causing genetic defects, necessitating careful handling to avoid long-term health risks.[8]
-
The Piperidine Moiety: Piperidine and its derivatives present a more acute set of hazards, including being corrosive to the skin and eyes, and toxic if inhaled, absorbed through the skin, or ingested.[9][10][11][12][13] While the piperidine in the target molecule is part of a larger, solid structure and thus less likely to be as volatile or flammable as liquid piperidine[10], its inherent toxic and corrosive potential cannot be disregarded.
Synthesized Hazard Assessment: Based on this analysis, this compound should be handled as a substance that is, at a minimum, a skin, eye, and respiratory irritant, potentially harmful if ingested, and may have long-term toxic effects. The piperidine component warrants treating the compound with a high degree of caution to prevent any contact.
Your First Line of Defense: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable when handling compounds with incompletely characterized hazard profiles. The following table outlines the recommended PPE, with the understanding that a site-specific risk assessment should always be performed.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. | Protects eyes from dust particles and potential splashes.[2][8] |
| Face Shield | To be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a risk of splashing. | Provides full-face protection from splashes and airborne particles.[9] | |
| Skin and Body Protection | Chemical-resistant Gloves | Nitrile gloves are a suitable choice for handling powdered chemicals. Double-gloving is recommended. | Prevents skin contact with the potentially corrosive and toxic compound.[9] Gloves should be inspected before use and changed frequently.[2] |
| Laboratory Coat | A long-sleeved, buttoned lab coat made of a low-linting, non-flammable material. | Protects skin and personal clothing from contamination.[7] | |
| Respiratory Protection | NIOSH-approved Respirator or Fume Hood | All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood.[6] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter should be used. | Prevents inhalation of irritant and potentially toxic dust particles.[6] |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical for minimizing exposure and ensuring a safe working environment.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][14]
-
The storage container should be clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure you have read and understood this guide and any available safety information. The work area, preferably a chemical fume hood, should be clean and uncluttered. Ensure that an eyewash station and safety shower are readily accessible.[15]
-
Weighing and Transfer:
-
Don the appropriate PPE as outlined in the table above.
-
Conduct all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to contain any dust.
-
Use a spatula or other appropriate tools to handle the solid. Avoid scooping in a manner that creates airborne dust.
-
If transferring to a new container, ensure it is properly labeled.
-
-
In Case of a Spill:
-
Minor Spill (within a fume hood): Alert others in the immediate area. Gently cover the spill with an absorbent material suitable for chemical spills. Scoop the material into a clearly labeled, sealed container for hazardous waste. Decontaminate the area with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.[6]
-
Major Spill (outside a fume hood): Evacuate the immediate area. Alert your institution's safety officer or emergency response team. Do not attempt to clean up a large spill without proper training and equipment.
-
Disposal Plan
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
-
Waste Segregation: Collect all solid waste in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Disposal Method: The primary recommended disposal method for non-halogenated organic compounds is incineration by a licensed hazardous waste management facility.[8] Consult your institution's environmental health and safety (EHS) department for specific disposal procedures and to ensure compliance with local, state, and federal regulations.
Visualizing Safety: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: Decision tree for selecting appropriate PPE based on the handling task.
By adhering to these guidelines, you can confidently and safely work with this compound, ensuring both your personal safety and the integrity of your research. Always remember that a culture of safety is a cornerstone of scientific excellence.
References
- 1,3,5-triazine - SAFETY D
- Benzamide - Safety D
- ICSC 0317 - PIPERIDINE. (2021). ILO and WHO.
- BENZAMIDE. CAMEO Chemicals - NOAA.
- Benzamide CAS No 55-21-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
- PIPERIDINE CAS Number - HAZARD SUMMARY. (1999, September). New Jersey Department of Health.
- 1,3,5-Triazine - Safety Data Sheet. (2025, June 28). ChemicalBook.
- 1,3,5-Triazine SDS, 290-87-9 Safety D
- BENZAMIDE CAS Number - HAZARD SUMMARY. (n.d.). New Jersey Department of Health.
- 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione - Safety Data Sheet. (2020, January 15). Sigma-Aldrich.
- SAFETY DATA SHEET 1,3,5-Triazine-2,4,6-triamine, N,N-di-2-propenyl-. (2019, January 24). Synerzine.
- Piperidine: Human health tier II assessment. (2016, February 5).
- Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH & Co. KG.
- Personal protective equipment for handling Benzamide, N-benzoyl-N-(phenylmethyl)-. (n.d.). BenchChem.
- Piperidine - SAFETY DATA SHEET. (2024, May 7). Penta chemicals.
- Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids.
- Laboratory Waste Guide 2025. (n.d.). Deakin University.
- This compound. ChemicalBook.
- Chemical Hazards and Toxic Substances - Overview.
- How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com.
- OSHA Handbook for Small Businesses Hazardous Chemical Exposure. (2025, October 16). Justia.
- OSHA Chemical Hazards And Communication. (2022, October 5).
- Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt.
- Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. (n.d.).
- Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. (2025, August 10).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
